Pyrrobutamine
Description
Structure
3D Structure
Properties
CAS No. |
91-82-7 |
|---|---|
Molecular Formula |
C20H22ClN |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
1-[(Z)-4-(4-chlorophenyl)-3-phenylbut-2-enyl]pyrrolidine |
InChI |
InChI=1S/C20H22ClN/c21-20-10-8-17(9-11-20)16-19(18-6-2-1-3-7-18)12-15-22-13-4-5-14-22/h1-3,6-12H,4-5,13-16H2/b19-12- |
InChI Key |
WDYYVNNRTDZKAZ-UNOMPAQXSA-N |
SMILES |
C1CCN(C1)CC=C(CC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Isomeric SMILES |
C1CCN(C1)C/C=C(/CC2=CC=C(C=C2)Cl)\C3=CC=CC=C3 |
Canonical SMILES |
C1CCN(C1)CC=C(CC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
melting_point |
48.5 °C |
Other CAS No. |
91-82-7 |
Related CAS |
135-31-9 (phosphate[1:2] salt) 93777-57-2 (naphthalene disulfonate salt/solvate) |
Synonyms |
1-(gamma-p-chlorobenzylcinnamyl)pyrrolidine pirrobutamine pyrrobutamine pyrrobutamine, (Z)-isomer pyrrobutamine, hydrobromide salt, (Z)-isomer pyrrobutamine, phosphate (1:2) salt pyrrobutamine, phosphate (1:2) salt, (E)-isomer pyrrobutamine, phosphate (2:1) salt, (trans)-isome |
Origin of Product |
United States |
Foundational & Exploratory
Pyrrobutamine's Interaction with H1 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Pyrrobutamine and the H1 Receptor
This compound is classified as a first-generation H1-receptor antagonist.[1] These antagonists competitively inhibit the actions of histamine (B1213489) at H1 receptors.[2] The histamine H1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in mediating type I hypersensitivity reactions, which manifest as allergic conditions such as rhinitis, urticaria, and allergic conjunctivitis.
Mechanism of Action at the H1 Receptor
This compound, like other first-generation antihistamines, functions by competing with histamine for binding to the H1 receptor. By occupying the receptor's binding site, it prevents histamine from activating its downstream signaling cascade. Many H1-antihistamines, particularly the first-generation agents, are now understood to act as inverse agonists. This means that in addition to blocking the action of agonists, they also reduce the basal, constitutive activity of the receptor.
H1 Receptor Signaling Pathway
The activation of the H1 receptor by histamine initiates a well-defined signaling cascade. This compound's primary mechanism is the interruption of this pathway.
The H1 receptor is coupled to the Gq/11 family of G-proteins. Upon histamine binding, the following sequence of events is triggered:
-
G-Protein Activation: The Gq/11 alpha subunit activates Phospholipase C (PLC).
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).
-
Downstream Effects: The increase in intracellular Ca2+ and the presence of DAG activate various downstream effectors, including protein kinase C (PKC), which ultimately leads to the physiological responses associated with histamine release, such as smooth muscle contraction and increased vascular permeability.
By blocking the initial binding of histamine, this compound prevents the initiation of this entire cascade.
Quantitative Analysis of Receptor Binding
The affinity of a ligand for its receptor is a critical parameter in drug development. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Despite a thorough search of scientific literature, specific Ki or IC50 values for this compound's binding to the H1 receptor are not publicly available. However, for comparative purposes, the following table summarizes the binding affinities of other representative first-generation H1-antihistamines.
| Compound | Receptor | Ligand | Assay Type | Ki (nM) |
| Mepyramine | Histamine H1 | [3H]Mepyramine | Radioligand Binding | ~1 |
| Promethazine | Histamine H1 | [3H]Mepyramine | Radioligand Binding | Varies |
| Diphenhydramine | Histamine H1 | [3H]Mepyramine | Radioligand Binding | >100 |
Note: The data in this table is derived from publicly available resources and serves as a reference for the typical binding affinities of first-generation H1 antagonists.
Experimental Protocols for H1 Receptor Binding Assays
The binding affinity of a compound like this compound for the H1 receptor is determined using in vitro radioligand binding assays. Below is a detailed, representative protocol for such an experiment.
Objective
To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the human H1 receptor through a competitive radioligand binding assay.
Materials and Reagents
-
Membrane Preparation: Homogenates from cells (e.g., HEK293 or CHO cells) or tissues (e.g., guinea pig cerebellum) recombinantly expressing the human H1 receptor.
-
Radioligand: [³H]-mepyramine (a well-characterized H1 antagonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled, high-affinity H1 antagonist such as mianserin (B1677119) or mepyramine.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well Plates.
-
Cell Harvester.
-
Scintillation Counter.
Experimental Workflow
Detailed Methodology
-
Membrane Preparation:
-
Culture and harvest cells expressing the H1 receptor.
-
Homogenize the cells in ice-cold buffer.
-
Centrifuge to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed amount of the membrane preparation to each well.
-
Add a fixed concentration of [³H]-mepyramine (typically at its Kd concentration).
-
For total binding wells, add assay buffer.
-
For non-specific binding (NSB) wells, add a high concentration of a non-labeled antagonist.
-
For competition binding wells, add varying concentrations of the test compound (this compound).
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound radioligand from the free radioligand.
-
Wash the filters with cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal dose-response curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from this curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand.
-
-
Logical Relationship of Competitive Antagonism
The interaction between this compound and histamine at the H1 receptor is a classic example of competitive antagonism. This relationship can be visualized as a logical flow where the binding of either the agonist (histamine) or the antagonist (this compound) to the receptor dictates the subsequent cellular response.
References
An In-depth Technical Guide to the Synthesis and Chemical Properties of Pyrrobutamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and pharmacological characteristics of Pyrrobutamine. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development. The document outlines established and alternative synthetic pathways, presents key physicochemical data in a structured format, and offers detailed experimental protocols for its preparation and analysis. Furthermore, it elucidates the mechanism of action of this compound through its interaction with the histamine (B1213489) H1 receptor, including a visualization of the downstream signaling cascade.
Introduction
This compound is a first-generation antihistamine belonging to the propylamine (B44156) chemical class.[1] It is recognized for its potent antagonism of the histamine H1 receptor, which mediates its therapeutic effects in the management of allergic conditions such as hay fever, allergic conjunctivitis, and urticaria.[2] In addition to its primary antihistaminic activity, this compound also exhibits anticholinergic properties.[1] As a first-generation agent, its lipophilic nature allows it to cross the blood-brain barrier, which can lead to central nervous system effects such as drowsiness.[1] This guide delves into the critical aspects of this compound's chemistry and pharmacology, providing a foundational resource for its study and potential future development.
Synthesis of this compound
The synthesis of this compound has been approached through various routes since its development in the mid-twentieth century.[3] The classical and most documented method involves a multi-step process commencing with a Mannich reaction, followed by a Grignard reaction and subsequent dehydration.[1] Industrial production often utilizes a more direct alkylation approach.[3]
Classical Synthesis Route
The foundational synthesis of this compound base is a three-step process:
-
Mannich Reaction: Acetophenone (B1666503), paraformaldehyde, and pyrrolidine (B122466) are reacted to form the Mannich base, 3-pyrrolidinopropiophenone.[1]
-
Grignard Reaction: The intermediate, 3-pyrrolidinopropiophenone, is then treated with the Grignard reagent, 4-chlorobenzyl magnesium chloride, to yield the tertiary alcohol, 1-(4-chlorophenyl)-2-phenyl-4-(pyrrolidin-1-yl)butan-2-ol.[1]
-
Dehydration: The final step involves the acid-catalyzed dehydration of the alcohol intermediate to form the this compound base.[1]
Industrial Synthesis Route
A primary industrial route involves the direct N-alkylation of pyrrolidine with 4-chlorobenzyl chloride in the presence of a suitable base, such as sodium hydroxide.[1][3] This is followed by a phosphorylation step to produce the more stable and soluble phosphate (B84403) salt.[1]
Alternative Synthetic Approaches
Modern research has explored more efficient and environmentally friendly synthetic methods. These include:
-
Iridium-Catalyzed Reductive Generation of Azomethine Ylides: This method offers mild reaction conditions and high functional group tolerance.[3]
-
Microwave-Assisted Synthesis: This approach significantly reduces reaction times and energy consumption.[3]
Synthesis of this compound Phosphate
The free base of this compound is typically converted to its diphosphate (B83284) salt to enhance its stability and aqueous solubility.[1] This is achieved through a standard acid-base reaction where the this compound base is treated with a stoichiometric amount of phosphoric acid in a suitable solvent, leading to the precipitation of this compound phosphate.[1]
Data Presentation: Comparison of Synthesis Routes
| Synthesis Route | Key Starting Materials | Typical Yield (%) | Reaction Conditions |
| Classical Mannich Route | Acetophenone, Paraformaldehyde, Pyrrolidine | 65-75 | Base catalysis, Controlled temperature |
| Industrial Alkylation | 4-chlorobenzyl chloride, Pyrrolidine | Not specified | Base (e.g., NaOH), 60-80°C |
| Industrial Phosphorylation | This compound base, Phosphoric acid | 85-95 | Controlled pH |
Experimental Protocols
Representative Synthesis of this compound Base (Classical Route)
This protocol is a representative example based on the principles of the classical synthesis route. Actual conditions may require optimization.
Step 1: Synthesis of 3-pyrrolidinopropiophenone (Mannich Reaction)
-
To a stirred solution of acetophenone (1.0 eq) in a suitable solvent such as ethanol, add paraformaldehyde (1.1 eq) and pyrrolidine (1.1 eq).
-
Add a catalytic amount of a suitable acid (e.g., hydrochloric acid).
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Mannich base.
-
Purify the product by column chromatography or recrystallization.
Step 2: Synthesis of 1-(4-chlorophenyl)-2-phenyl-4-(pyrrolidin-1-yl)butan-2-ol (Grignard Reaction)
-
Prepare the Grignard reagent by reacting 4-chlorobenzyl chloride with magnesium turnings in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
To a solution of 3-pyrrolidinopropiophenone (1.0 eq) in anhydrous THF at 0°C, slowly add the freshly prepared Grignard reagent.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to obtain the crude tertiary alcohol.
-
Purify the product as necessary.
Step 3: Synthesis of this compound (Dehydration)
-
Dissolve the purified tertiary alcohol from the previous step in a suitable solvent (e.g., toluene).
-
Add a strong acid catalyst (e.g., p-toluenesulfonic acid or hydrochloric acid).[1]
-
Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture, neutralize the acid, and extract the this compound base.
-
Purify the final product by column chromatography.
Quality Control: High-Performance Liquid Chromatography (HPLC) Analysis
A validated HPLC method is crucial for assessing the purity of this compound. The following is a general method that can be adapted and validated for specific laboratory conditions.
| Parameter | Condition |
| Column | Acclaim 120 C18, 5 µm, 4.6 × 150 mm or equivalent |
| Mobile Phase | A mixture of a buffer (e.g., 50 mM sodium acetate) and an organic modifier (e.g., methanol (B129727) or acetonitrile)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Detection | UV at a suitable wavelength (e.g., 249 nm)[4] |
| Temperature | 25°C[4] |
| Injection Volume | 10 µL |
Method validation should be performed according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, and robustness.
Chemical Properties of this compound
This compound is a lipophilic molecule, a characteristic that allows it to penetrate the central nervous system.[1] Its chemical properties are significantly influenced by the presence of the basic pyrrolidine nitrogen and the aromatic rings.
Data Presentation: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₂ClN | [5] |
| Molecular Weight | 311.8 g/mol | [2] |
| pKa₁ (Pyrrolidine Nitrogen) | 8.77 | [3] |
| pKa₂ (Phosphate) | 5.23 | [3] |
| logP (Octanol-Water Partition Coefficient) | 5.35 - 5.41 | [6] |
| Melting Point (Phosphate Salt) | 129.5-130°C | [3] |
| Solubility (Free Base) | Practically insoluble in water | [3] |
| Solubility (Phosphate Salt) | Soluble in water | [3] |
| Physical State (Phosphate Salt) | Cream to off-white powder | [3] |
Pharmacological Properties
Mechanism of Action
This compound acts as a competitive antagonist and an inverse agonist at the histamine H1 receptor.[2][5] The H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to Gq/11 proteins.[6][7] This initiates a signaling cascade that this compound effectively blocks.
Signaling Pathway
The binding of histamine to the H1 receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC).[2][3] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2] IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[2] DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[2] This cascade ultimately leads to the physiological responses associated with histamine release, such as smooth muscle contraction and increased vascular permeability.[8] this compound, by blocking the initial binding of histamine, prevents the initiation of this signaling pathway.
Receptor Binding Profile
The affinity of this compound for the histamine H1 receptor is a key determinant of its potency. It also exhibits affinity for muscarinic receptors, which contributes to its anticholinergic side effects.
Data Presentation: Hypothetical Receptor Binding Affinities (Ki values)
| Receptor | Radioligand | This compound Ki (nM) |
| Histamine H₁ | [³H]-Mepyramine | 1.5 |
| Muscarinic M₁ | [³H]-Pirenzepine | 25 |
| Muscarinic M₂ | [³H]-AF-DX 384 | 50 |
This data is presented as a hypothetical example for illustrative purposes, based on typical values for first-generation antihistamines.[1] Experimental determination is required for precise values.
Conclusion
This technical guide has provided a detailed examination of the synthesis and chemical properties of this compound. The outlined synthetic routes, experimental protocols, and tabulated physicochemical and pharmacological data offer a valuable resource for researchers in medicinal chemistry and drug development. The visualization of its mechanism of action at the H1 receptor provides a clear understanding of its therapeutic effects. Further research into optimizing synthetic methodologies and exploring the structure-activity relationships of this compound and its analogs could lead to the development of novel antihistaminic agents with improved efficacy and safety profiles.
References
- 1. This compound phosphate | 135-31-9 | Benchchem [benchchem.com]
- 2. Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 6. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Pyrrobutamine and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrobutamine is a first-generation H1-receptor antagonist belonging to the alkylamine class of antihistamines.[1] It competitively inhibits the action of histamine (B1213489) at the H1 receptor, functioning as an inverse agonist.[1] This action alleviates symptoms associated with allergic reactions such as hay fever, allergic conjunctivitis, and urticaria.[1] Understanding the structure-activity relationship (SAR) of this compound and its analogs is crucial for the design of novel antihistamines with improved potency and selectivity. This guide provides an in-depth overview of the SAR of this class of compounds, details relevant experimental protocols, and illustrates the associated signaling pathway.
Structure-Activity Relationship (SAR)
Key Structural Features for H1-Receptor Antagonism in Alkylamine Antihistamines:
-
Diaryl Substitution: The presence of two aromatic rings is essential for significant H1-receptor affinity. These rings can be phenyl, substituted phenyl, or heteroaryl groups. For optimal activity, the two aryl rings should be capable of adopting a non-coplanar conformation.
-
Spacer Group: An alkyl chain acts as a spacer between the diaryl moiety and the terminal amine. In the case of this compound, this is a butenyl chain.
-
Terminal Amine: A tertiary aliphatic amine is crucial for high antihistaminic activity. This nitrogen atom is typically protonated at physiological pH, allowing for a key ionic interaction with a conserved aspartate residue in the H1 receptor.
-
Stereochemistry and Isomerism:
-
E/Z Isomerism: The geometry around the double bond in the alkyl chain significantly impacts activity. For this compound and related compounds, the E-isomers are generally more potent than the Z-isomers.[1] A study on the geometrical isomers of this compound revealed a considerable difference in their affinities for the histamine receptor, with the most active compounds possessing a trans configuration of the aromatic ring relative to the aminomethyl group.
-
Enantioselectivity: Chirality plays a significant role in receptor binding. For many alkylamine antihistamines, the S-enantiomers exhibit greater affinity for H1 histamine receptors.[1]
-
-
Distance between Pharmacophoric Elements: An optimal distance of 5 to 6 angstroms between the center of the diaryl rings and the tertiary amine nitrogen is generally required for effective binding to the H1 receptor.[1]
Quantitative Data for Common H1-Receptor Antagonists
To provide a comparative context for the potency of H1-receptor antagonists, the following table summarizes the binding affinities (Ki) for several well-known compounds. It is important to note that these are not this compound analogs but serve as a reference for the range of activities observed in this drug class.
| Compound | Receptor | Ligand | Assay Type | Ki (nM) |
| Mepyramine | Histamine H1 | [3H]Mepyramine | Radioligand Binding | ~1 |
| Promethazine | Histamine H1 | [3H]Mepyramine | Radioligand Binding | Varies |
| Diphenhydramine | Histamine H1 | [3H]Mepyramine | Radioligand Binding | >100 |
Experimental Protocols
The following is a detailed methodology for a standard in vitro assay used to determine the binding affinity of compounds like this compound to the histamine H1 receptor.
Histamine H1 Receptor Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., a this compound analog) for the histamine H1 receptor by measuring its ability to compete with a radiolabeled ligand ([3H]mepyramine) for binding to the receptor.
Materials:
-
Membrane Preparation: Membranes from cells or tissues expressing the histamine H1 receptor (e.g., HEK293 cells transiently or stably expressing the human H1 receptor).
-
Radioligand: [3H]mepyramine (specific activity ~20-30 Ci/mmol).
-
Test Compounds: this compound and its analogs, dissolved in an appropriate solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., 10 µM mianserin).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
96-well plates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA or Bradford assay).
-
Store the membrane aliquots at -80°C until use.
-
-
Assay Setup:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membranes, [3H]mepyramine (at a concentration near its Kd, typically 1-5 nM), and assay buffer.
-
Non-specific Binding: Membranes, [3H]mepyramine, and a high concentration of a non-labeled H1 antagonist (e.g., 10 µM mianserin).
-
Competition Binding: Membranes, [3H]mepyramine, and varying concentrations of the test compound.
-
-
-
Incubation:
-
Incubate the plate at room temperature (25°C) for a sufficient duration to reach equilibrium (typically 60-120 minutes).
-
-
Filtration and Washing:
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Quickly wash the filters three times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway
This compound, as an H1-receptor antagonist, blocks the downstream signaling cascade initiated by the binding of histamine to the H1 receptor. The H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.
Mechanism of Action:
-
Histamine Binding and Receptor Activation: In the absence of an antagonist, histamine binds to the H1 receptor, causing a conformational change that activates the associated Gq/11 protein.
-
G-protein Activation: The activated Gq/11 protein exchanges GDP for GTP and dissociates into its α and βγ subunits.
-
Phospholipase C Activation: The Gαq subunit activates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects:
-
IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).
-
DAG and elevated intracellular Ca2+ activate protein kinase C (PKC).
-
-
Cellular Response: The activation of these pathways leads to various cellular responses, including smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory cytokines via pathways like NF-κB.
This compound, by acting as an inverse agonist at the H1 receptor, prevents this cascade from being initiated by histamine and can also reduce the basal activity of the receptor.
References
Pyrrobutamine: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Pyrrobutamine is a first-generation antihistamine belonging to the alkylamine class.[1] Like other compounds in this category, it acts as a competitive antagonist and inverse agonist at the histamine (B1213489) H1 receptor, thereby mitigating the effects of histamine in the body.[1] This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, and relevant pharmacological data. Due to the limited availability of specific quantitative data for this compound, this guide incorporates representative data from structurally related first-generation alkylamine antihistamines to provide a comparative context for researchers. Detailed experimental protocols for key assays used in the characterization of H1 receptor antagonists are also presented.
Chemical Properties and Synthesis
This compound is chemically known as 1-[(2E)-4-(4-chlorophenyl)-3-phenylbut-2-en-1-yl]pyrrolidine.[1][2] It is an oily liquid that can crystallize upon standing.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1-[(2E)-4-(4-chlorophenyl)-3-phenylbut-2-en-1-yl]pyrrolidine | [1][2] |
| CAS Number | 91-82-7 | [3][4] |
| Molecular Formula | C20H22ClN | [3][4] |
| Molecular Weight | 311.85 g/mol | [3] |
| Appearance | Oily liquid, crystals | [3] |
| Melting Point | 48-49 °C | [3] |
| Boiling Point | 190-195 °C at 0.3 mmHg | [3] |
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process:
-
Reaction of acetophenone, paraformaldehyde, and pyrrolidine (B122466) to form 3-pyrrolidinopropiophenone.[1]
-
The resulting product is then reacted with 4-chlorobenzyl magnesium chloride to yield 1-(4-chlorophenyl)-2-phenyl-4-(pyrrolidin-1-yl)butan-2-ol.[1]
-
Subsequent treatment with hydrochloric acid produces this compound.[1]
Pharmacology
Mechanism of Action
This compound competitively antagonizes histamine at H1 receptors.[1] The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to Gq/11. This activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in various physiological responses, including smooth muscle contraction, increased vascular permeability, and the release of pro-inflammatory mediators. As an inverse agonist, this compound not only blocks the action of histamine but also reduces the basal activity of the H1 receptor.[1]
Signaling Pathway of the H1 Histamine Receptor
Caption: H1 Histamine Receptor Signaling Pathway.
Pharmacological Data (Representative Data for Alkylamine Antihistamines)
Due to the lack of publicly available, specific quantitative data for this compound, the following tables present representative data for structurally similar first-generation alkylamine antihistamines. This information is intended to provide a comparative pharmacological context.
Table 2: H1 Receptor Binding Affinities (Ki) of Representative First-Generation Alkylamine Antihistamines
| Antihistamine | H1 Receptor Ki (nM) | Reference |
| Triprolidine | 2.6 | |
| Chlorpheniramine | 3.2 |
Note: Ki values can vary between studies due to different experimental conditions.
Table 3: In Vitro Functional Activity (EC50) of Mepyramine (an Ethylenediamine Antihistamine) in a Calcium Mobilization Assay
| Compound | EC50 (nM) | Assay System |
| Mepyramine | 38 | CHO-K1 cells expressing human H1R |
Note: This data is for mepyramine, another first-generation antihistamine, and is provided as a representative example of a functional assay output.
Table 4: Pharmacokinetic Parameters of Representative First-Generation Alkylamine Antihistamines in Humans (Oral Administration)
| Parameter | Brompheniramine | Chlorpheniramine | Pheniramine |
| Tmax (hours) | 3.1 ± 1.1 | ~2.2 | 1-2.5 |
| Cmax (ng/mL) | 11.6 ± 3.0 | ~5.7 | 173 - 274 |
| Half-life (hours) | 24.9 ± 9.3 | ~20 | 16 - 19 |
| Volume of Distribution (L/kg) | 11.7 ± 3.1 | ~7.0 | Not Reported |
| Clearance (mL/min/kg) | 6.0 ± 2.3 | ~7.2 | Not Reported |
Note: These values represent the mean ± standard deviation from various studies and can be influenced by factors such as dosage form and patient population.
Experimental Protocols
The following are detailed, representative protocols for key experiments used in the preclinical characterization of H1 receptor antagonists like this compound.
Protocol 1: H1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the human H1 receptor.
Workflow for H1 Receptor Radioligand Binding Assay
Caption: Workflow for H1 Receptor Radioligand Binding Assay.
Materials:
-
Cell membranes from a cell line recombinantly expressing the human H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]mepyramine.
-
Test compound (e.g., this compound).
-
Non-specific binding control: A high concentration of a known H1 antagonist (e.g., mianserin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Methodology:
-
Membrane Preparation:
-
Culture and harvest cells expressing the H1 receptor.
-
Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed amount of cell membrane preparation.
-
Add varying concentrations of the test compound.
-
Add a fixed concentration of [3H]mepyramine.
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add a high concentration of the non-specific binding control.
-
Incubate the plate at room temperature to allow binding to reach equilibrium.
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: In Vivo Histamine-Induced Bronchoconstriction in Guinea Pigs
Objective: To evaluate the in vivo efficacy of an H1 receptor antagonist in preventing histamine-induced bronchoconstriction.
Logical Relationship in In Vivo Histamine Challenge
Caption: Logical Flow of an In Vivo Histamine Challenge Experiment.
Materials:
-
Male Dunkin-Hartley guinea pigs.
-
Histamine dihydrochloride (B599025) solution.
-
Test compound (e.g., this compound).
-
Vehicle control.
-
Whole-body plethysmograph.
Methodology:
-
Animal Acclimatization and Dosing:
-
Acclimatize guinea pigs to the experimental conditions.
-
Administer the test compound or vehicle control via the desired route (e.g., oral gavage or intraperitoneal injection) at a predetermined time before the histamine challenge.
-
-
Histamine Challenge:
-
Place the conscious, unrestrained guinea pig in the whole-body plethysmograph.
-
After a baseline recording period, expose the animal to an aerosol of histamine solution for a fixed duration.
-
-
Measurement of Bronchoconstriction:
-
Record respiratory parameters (e.g., tidal volume, respiratory rate, and enhanced pause - Penh) continuously before, during, and after the histamine challenge.
-
An increase in Penh is indicative of bronchoconstriction.
-
-
Data Analysis:
-
Calculate the percentage of protection from bronchoconstriction afforded by the test compound compared to the vehicle control group.
-
Determine the dose-response relationship for the antihistamine's protective effect.
-
Conclusion
This compound is a first-generation alkylamine antihistamine that acts as a competitive antagonist and inverse agonist at the H1 receptor. While specific quantitative pharmacological data for this compound is limited, data from structurally related compounds provide a valuable framework for understanding its expected in vitro and in vivo activity. The detailed experimental protocols provided in this guide offer a foundation for researchers to further characterize the pharmacological profile of this compound and other novel H1 receptor antagonists. Further studies are warranted to fully elucidate the specific binding affinities, functional potencies, and pharmacokinetic properties of this compound.
References
- 1. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. 1-[(2E)-4-(4-chlorophenyl)-3-phenylbut-2-en-1-yl]pyrrolidine | C20H22ClN | CID 5284614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [drugfuture.com]
- 4. This compound | C20H22ClN | CID 8669 - PubChem [pubchem.ncbi.nlm.nih.gov]
Pharmacological Profile of Pyrrobutamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Pyrrobutamine functions primarily as an H1 receptor inverse agonist.[1] The histamine (B1213489) H1 receptor, a G-protein-coupled receptor (GPCR), can exist in both an active and an inactive conformational state, which are in equilibrium. In the absence of an agonist, there is a basal level of constitutive receptor activity. Histamine, the endogenous agonist, binds to and stabilizes the active conformation, shifting the equilibrium towards the active state and initiating a downstream signaling cascade.
As an inverse agonist, this compound preferentially binds to and stabilizes the inactive conformation of the H1 receptor. This action has two key consequences:
-
It competitively inhibits the binding of histamine to the receptor.
-
It reduces the basal, constitutive activity of the receptor, leading to a decrease in downstream signaling even in the absence of histamine.
This dual action is responsible for its antihistaminic effects, counteracting the physiological responses to histamine, such as increased vascular permeability and smooth muscle contraction.
H1 Receptor Signaling Pathway
The H1 receptor primarily couples to the Gq/11 family of G-proteins. Activation of this pathway by histamine leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ and the presence of DAG collectively activate protein kinase C (PKC), leading to a cascade of cellular responses that mediate allergic and inflammatory processes. This compound, by stabilizing the inactive state of the H1 receptor, inhibits this entire signaling cascade.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the inhibition of histamine-mediated responses. As a first-generation antihistamine, it is known to cross the blood-brain barrier, leading to effects on the central nervous system (CNS).
Structure-Activity Relationship (SAR)
This compound belongs to the alkylamine class of antihistamines. The general SAR for this class provides insights into its activity:
-
Aryl Groups : The presence of two aryl groups is crucial for high affinity to the H1 receptor.
-
Alkyl Chain : A two or three-carbon chain connecting the nitrogen atom to the aryl groups is optimal.
-
Terminal Nitrogen : A tertiary amine generally confers the highest potency.
-
Stereochemistry : For many alkylamines, the S-enantiomer exhibits greater affinity for H1 receptors.[1]
-
Isomerism : The E- and Z-isomers in the alkene structure can show significant differences in activity, with E-isomers often being more potent.[1]
Therapeutic Effects
This compound is clinically used for the symptomatic relief of various allergic conditions, including:
-
Allergies[1]
-
Hay fever[1]
-
Common cold symptoms[1]
-
Itching (pruritus)[1]
-
Allergic conjunctivitis[1]
-
Urticaria (hives)[1]
Side Effects
Common side effects associated with first-generation antihistamines like this compound, largely due to their CNS activity and anticholinergic properties, include:
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound are not extensively documented in recent literature. However, the general properties of first-generation antihistamines can be inferred.
| Parameter | General Characteristics for First-Generation Antihistamines | This compound-Specific Data |
| Absorption | Generally well-absorbed after oral administration. | Not available |
| Distribution | Widely distributed throughout the body, including the CNS due to their lipophilic nature.[2] | Not available |
| Metabolism | Extensively metabolized in the liver, primarily by the cytochrome P450 system.[3] | Not available |
| Excretion | Metabolites are primarily excreted in the urine.[4] | Not available |
| Half-life | Varies, but typically in the range of 4-6 hours, necessitating multiple daily doses.[3] | Not available |
Quantitative Pharmacological Data
Specific quantitative data on the binding affinity (Ki), inhibitory concentration (IC50), and effective concentration (EC50) of this compound at the H1 receptor are not available in the readily accessible scientific literature. The table below is presented as a template for such data, which is essential for a complete pharmacological profile.
| Assay Type | Parameter | Receptor | Species | Value | Reference |
| Radioligand Binding | Ki | Human H1 | - | Data Not Available | - |
| Radioligand Binding | IC50 | Human H1 | - | Data Not Available | - |
| Functional (e.g., Ca2+ flux) | EC50 | Human H1 | - | Data Not Available | - |
Experimental Protocols
The following are detailed methodologies for standard assays used to characterize H1 receptor antagonists.
H1 Receptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the H1 receptor.
-
Objective : To determine the inhibitory constant (Ki) of this compound for the H1 receptor.
-
Materials :
-
Cell membranes prepared from a cell line expressing the human H1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]mepyramine.
-
Non-specific binding control: A high concentration of a known H1 antagonist (e.g., mianserin).
-
Test compound: this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure :
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, set up triplicate wells for total binding (membranes + [³H]mepyramine), non-specific binding (membranes + [³H]mepyramine + mianserin), and competitive binding (membranes + [³H]mepyramine + varying concentrations of this compound).
-
Incubate the plate to allow binding to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis :
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Calcium Flux
This assay measures the ability of a compound to inhibit the histamine-induced increase in intracellular calcium, providing a measure of its functional antagonism.
-
Objective : To determine the functional potency (EC50) of this compound in inhibiting histamine-induced calcium mobilization.
-
Materials :
-
A cell line expressing the human H1 receptor (e.g., CHO-K1 or HEK293).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Histamine (agonist).
-
Test compound: this compound.
-
A microplate reader with fluorescence detection capabilities.
-
-
Procedure :
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of histamine (typically the EC80).
-
Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis :
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the histamine response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Conclusion
This compound is a first-generation alkylamine antihistamine that acts as an inverse agonist at the H1 receptor, effectively inhibiting the signaling cascade responsible for allergic and inflammatory responses. While its clinical applications in treating allergic conditions are well-established, a detailed characterization of its quantitative pharmacological and pharmacokinetic parameters is lacking in modern literature. The experimental protocols and mechanistic diagrams provided in this guide offer a framework for the further investigation and understanding of this compound and other H1 receptor modulators. For drug development professionals, this highlights the importance of comprehensive preclinical profiling to fully characterize the therapeutic potential and safety of a compound.
References
- 1. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anticholinergic Profile of Pyrrobutamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrrobutamine is a first-generation antihistamine that also exhibits anticholinergic properties. A comprehensive review of publicly available scientific literature reveals a notable absence of specific in vitro quantitative data defining its interaction with muscarinic acetylcholine (B1216132) receptors (mAChRs). This guide synthesizes the established experimental methodologies used to characterize the anticholinergic effects of compounds, providing a framework for the potential in vitro assessment of this compound. While specific binding affinities (Ki) and functional potencies (IC50) for this compound are not currently available in the literature, this document presents standardized protocols and data representation formats to facilitate future research in this area. The included diagrams illustrate the key signaling pathways and a typical experimental workflow for such an investigation.
Introduction
This compound is recognized as an H1-receptor antagonist with associated anticholinergic effects. These effects stem from the blockade of muscarinic acetylcholine receptors, which are critical in mediating a wide range of physiological functions. Understanding the affinity and potency of this compound at different muscarinic receptor subtypes (M1-M5) is essential for a complete pharmacological characterization and for predicting its potential side-effect profile. This technical guide outlines the standard in vitro methodologies employed to quantify the anticholinergic activity of a test compound, providing a blueprint for the investigation of this compound.
Data Presentation: A Template for Anticholinergic Activity
In the absence of specific experimental data for this compound, the following tables are presented as a template for the clear and structured presentation of quantitative data that would be generated from the described experimental protocols.
Table 1: Muscarinic Receptor Binding Affinity of this compound (Hypothetical Data)
This table would summarize the equilibrium dissociation constants (Ki) of this compound at the five human muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Radioligand | This compound Ki (nM) |
| M1 | [³H]-N-Methylscopolamine | Data Not Available |
| M2 | [³H]-N-Methylscopolamine | Data Not Available |
| M3 | [³H]-N-Methylscopolamine | Data Not Available |
| M4 | [³H]-N-Methylscopolamine | Data Not Available |
| M5 | [³H]-N-Methylscopolamine | Data Not Available |
Table 2: Functional Antagonism of Muscarinic Receptors by this compound (Hypothetical Data)
This table would present the potency of this compound in inhibiting the functional response induced by a muscarinic agonist (e.g., acetylcholine or carbachol). IC50 values represent the concentration of this compound required to inhibit 50% of the maximal agonist response.
| Receptor Subtype | Functional Assay | Agonist | This compound IC50 (nM) |
| M1 | Calcium Mobilization | Acetylcholine | Data Not Available |
| M2 | cAMP Inhibition | Acetylcholine | Data Not Available |
| M3 | Calcium Mobilization | Acetylcholine | Data Not Available |
| M4 | cAMP Inhibition | Acetylcholine | Data Not Available |
| M5 | Calcium Mobilization | Acetylcholine | Data Not Available |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to determine the anticholinergic properties of a compound like this compound.
Radioligand Binding Assay for Muscarinic Receptors
This assay directly measures the affinity of a test compound for muscarinic receptors by competing with a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS), a high-affinity muscarinic antagonist.
-
Test Compound: this compound.
-
Non-specific binding control: Atropine (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound in assay buffer. The final concentration of [³H]-NMS should be approximately its Kd value for each receptor subtype.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, [³H]-NMS, and cell membranes.
-
Non-specific Binding: Atropine solution, [³H]-NMS, and cell membranes.
-
Competitive Binding: this compound dilution, [³H]-NMS, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for 2-3 hours to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-NMS) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of a compound to antagonize the increase in intracellular calcium induced by a muscarinic agonist in cells expressing Gq-coupled muscarinic receptors (M1, M3, M5).
Objective: To determine the functional potency (IC50) of this compound as an antagonist at M1, M3, and M5 muscarinic receptors.
Materials:
-
Cell line stably expressing the human M1, M3, or M5 receptor (e.g., CHO-K1 or HEK293).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Muscarinic agonist (e.g., Acetylcholine or Carbachol).
-
Test Compound: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence microplate reader with kinetic reading capability (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the cells into the microplates and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye solution in the dark at 37°C for 1 hour.
-
Compound Addition: Wash the cells with assay buffer. Add serial dilutions of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading. Add a fixed concentration of the muscarinic agonist (typically the EC80 concentration) to all wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium.
-
Generate concentration-response curves by plotting the peak fluorescence response against the logarithm of the this compound concentration.
-
Determine the IC50 value of this compound using a sigmoidal dose-response curve fit.
-
Isolated Tissue (Organ Bath) Assay
This ex vivo assay assesses the functional antagonism of a compound on smooth muscle contraction induced by a muscarinic agonist.
Objective: To evaluate the antagonist effect of this compound on muscarinic receptor-mediated smooth muscle contraction.
Materials:
-
Animal tissue rich in muscarinic receptors (e.g., guinea pig ileum or trachea).
-
Organ bath system with a temperature controller, aeration, and an isometric force transducer.
-
Physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Muscarinic agonist (e.g., Acetylcholine or Carbachol).
-
Test Compound: this compound.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Isolate the tissue and mount it in the organ bath containing the physiological salt solution. Allow the tissue to equilibrate under a resting tension.
-
Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the muscarinic agonist to determine the maximal contractile response.
-
Antagonist Incubation: Wash the tissue and allow it to return to baseline. Incubate the tissue with a known concentration of this compound for a specified period.
-
Shift in Agonist Response: In the continued presence of this compound, repeat the cumulative concentration-response curve for the agonist.
-
Data Analysis:
-
Compare the agonist concentration-response curves in the absence and presence of this compound.
-
A rightward shift in the agonist's curve indicates competitive antagonism.
-
The degree of the shift can be used to calculate the pA2 value, which is a measure of the antagonist's potency.
-
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows relevant to the in vitro assessment of anticholinergic effects.
Caption: M1/M3/M5 Muscarinic Receptor Gq Signaling Pathway.
Caption: M2/M4 Muscarinic Receptor Gi Signaling Pathway.
In Vivo Antihistaminic Effects of Pyrrobutamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrobutamine is a first-generation H1 antihistamine characterized by its competitive antagonism of histamine (B1213489) at the H1 receptor.[1] As an inverse agonist, it effectively reduces the allergic response mediated by histamine, such as increased capillary permeability, vasodilation, and bronchial smooth muscle constriction.[1] This technical guide provides an in-depth overview of the in vivo antihistaminic effects of this compound, with a focus on preclinical and clinical models of assessment. Due to the limited availability of specific quantitative in vivo data for this compound in publicly accessible literature, this guide will utilize representative data from other first-generation antihistamines to illustrate the expected pharmacological effects and data presentation in standard in vivo assays.
Core Antihistaminic Properties
| Property | Description |
| Drug Class | First-Generation H1 Antihistamine |
| Mechanism of Action | Inverse agonist at the H1 histamine receptor, competitively blocking the effects of histamine.[1] |
| Primary Therapeutic Use | Symptomatic relief of allergic conditions such as urticaria and allergic rhinitis. |
| Expected In Vivo Effects | - Inhibition of histamine-induced bronchoconstriction. - Suppression of histamine-induced wheal and flare response. - Potential for central nervous system effects (e.g., sedation) due to crossing the blood-brain barrier.[2][3] - Anticholinergic effects.[4][5] |
In Vivo Models for Assessing Antihistaminic Activity
The in vivo antihistaminic properties of compounds like this compound are typically evaluated using well-established animal and human models. These assays are designed to quantify the ability of the drug to antagonize the physiological effects of histamine.
Guinea Pig Histamine-Induced Bronchoconstriction
The guinea pig is a highly sensitive model for studying histamine-induced bronchoconstriction due to the pronounced expression of H1 receptors in its airway smooth muscle.[6] This model is invaluable for the preclinical assessment of antihistamine efficacy.
Illustrative Data: The following table presents representative data on the protective effect of a first-generation antihistamine against histamine-induced bronchoconstriction in guinea pigs.
| Treatment Group | Dose (mg/kg) | Challenge | Endpoint | % Protection |
| Vehicle Control | - | Histamine Aerosol | Time to Onset of Dyspnea (seconds) | 0% |
| Antihistamine X | 10 | Histamine Aerosol | Time to Onset of Dyspnea (seconds) | 50% |
| Antihistamine X | 20 | Histamine Aerosol | Time to Onset of Dyspnea (seconds) | 85% |
| Antihistamine X | 40 | Histamine Aerosol | Time to Onset of Dyspnea (seconds) | 100% |
Human Histamine-Induced Wheal and Flare Suppression
The cutaneous wheal and flare response to intradermal histamine injection is a classic method for quantifying H1 antihistamine activity in humans.[7][8] The wheal (swelling) is a result of increased vascular permeability, while the flare (redness) is due to axon reflex-mediated vasodilation.
Illustrative Data: The table below shows representative data for the suppression of histamine-induced wheal and flare by a first-generation antihistamine in human volunteers.
| Treatment | Dose | Time Post-Dose (hours) | Wheal Area Suppression (%) | Flare Area Suppression (%) |
| Placebo | - | 2 | 5% | 8% |
| Antihistamine Y | 25 mg | 2 | 60% | 75% |
| Antihistamine Y | 50 mg | 2 | 85% | 95% |
| Antihistamine Y | 25 mg | 6 | 45% | 60% |
| Antihistamine Y | 50 mg | 6 | 70% | 80% |
Experimental Protocols
Guinea Pig Histamine-Induced Bronchoconstriction Protocol
Objective: To evaluate the ability of a test compound (e.g., this compound) to protect against histamine-induced bronchoconstriction in guinea pigs.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400g)
-
Histamine dihydrochloride (B599025) solution (e.g., 0.1% in saline)
-
Test compound (this compound) and vehicle
-
Whole-body plethysmograph
-
Nebulizer
-
Data acquisition system to measure respiratory parameters
Procedure:
-
Fast animals overnight with free access to water.
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneally or orally) at a predetermined time before the histamine challenge.
-
Place each guinea pig in the whole-body plethysmograph and allow for a 5-10 minute acclimatization period.
-
Record baseline respiratory parameters, such as respiratory rate and tidal volume.
-
Expose the animal to an aerosol of histamine solution generated by the nebulizer for a fixed duration (e.g., 30-60 seconds).[9][10]
-
Continuously monitor and record respiratory parameters for a defined period post-challenge (e.g., 5-10 minutes).
-
The primary endpoint is the time to onset of pre-convulsive dyspnea or a significant change in respiratory parameters (e.g., a 50% increase in airway resistance).[9]
-
Calculate the percentage of protection afforded by the test compound compared to the vehicle control group.
Human Wheal and Flare Suppression Protocol
Objective: To assess the efficacy and duration of action of a test compound (e.g., this compound) in suppressing the cutaneous response to intradermal histamine in healthy volunteers.
Materials:
-
Healthy adult volunteers
-
Histamine dihydrochloride solution (e.g., 100 µg/mL)
-
Test compound (this compound) and placebo capsules/tablets
-
Tuberculin syringes with 27-gauge needles
-
Calipers or a transparent ruler for measuring wheal and flare diameters
-
Digital imaging system for documentation (optional)
Procedure:
-
Enroll healthy volunteers who have abstained from antihistamines and other interfering medications for a specified washout period (e.g., 7-14 days).[11][12]
-
Administer the test compound or placebo in a double-blind, crossover fashion.
-
At specified time points post-dosing (e.g., 2, 4, 6, 12, and 24 hours), perform the histamine challenge.
-
On the volar surface of the forearm, inject a fixed volume of histamine solution (e.g., 0.05 mL) intradermally to raise a small bleb.[7]
-
After a set time (typically 15-20 minutes), measure the major and minor diameters of the wheal and the surrounding flare.[11]
-
Calculate the area of the wheal and flare.
-
The percentage suppression of the wheal and flare areas by the test compound is calculated relative to the placebo response.
Visualizations
References
- 1. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. SMPDB [smpdb.ca]
- 3. Antihistamines: first generation vs newer antihistamines [aaaai.org]
- 4. 1st Generation Antihistamines Mnemonic for USMLE [pixorize.com]
- 5. Physiology, Anticholinergic Reaction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. rjptsimlab.com [rjptsimlab.com]
- 7. Suppression of wheal and flare in histamine test by the main H1 antihistamines commercialized in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of wheal and flare in histamine test by the main H1 antihistamines commercialized in Brazil* | Anais Brasileiros de Dermatologia [anaisdedermatologia.org.br]
- 9. Histamine and methacholine aerosol bronchial challenge in awake guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neutrophilia induced by histamine challenge in guinea pig: The role of IL-5, IL-10 and IL-17A, but not CXCL8 | Boletín Médico del Hospital Infantil de México (English Edition) [elsevier.es]
- 11. Instruction for Allergy Skin Testing — AIANE: Allergy & Immunology Associates of New England [aianedocs.com]
- 12. Medical Testing Methods - Indoor Allergens - NCBI Bookshelf [ncbi.nlm.nih.gov]
Pyrrobutamine's Effects on the Central Nervous System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the current understanding of Pyrrobutamine's effects on the central nervous system (CNS). It is intended for a technical audience in the fields of pharmacology and drug development. The information presented is based on available scientific literature. However, specific quantitative data and detailed experimental protocols for this compound are scarce in publicly accessible databases. Therefore, some sections of this guide are based on the established pharmacology of first-generation H1-antihistamines, the class to which this compound belongs.
Executive Summary
This compound is a first-generation H1-antihistamine characterized by its ability to cross the blood-brain barrier and exert significant effects on the central nervous system. The primary mechanism underlying these effects is the competitive antagonism of histamine (B1213489) H1 receptors within the brain. This action disrupts the normal physiological roles of histamine in the CNS, which include the regulation of wakefulness, cognitive functions, and neuroinflammation.
The most prominent CNS effect of this compound is sedation, a hallmark of first-generation antihistamines. Additionally, due to a potential lack of receptor selectivity, this compound may also exhibit anticholinergic properties, contributing to a broader range of central and peripheral side effects. While structurally related to some compounds known to interact with monoamine transporters, there is currently no direct evidence to suggest that this compound significantly affects the dopamine (B1211576) or serotonin (B10506) transport systems. This guide will synthesize the available information on this compound's CNS pharmacology, present general experimental approaches for its characterization, and highlight areas where further research is critically needed.
Core CNS Pharmacology of this compound
Primary Mechanism of Action: Histamine H1 Receptor Antagonism
This compound functions as an inverse agonist at histamine H1 receptors. By binding to these receptors in the CNS, it prevents the endogenous neurotransmitter histamine from exerting its excitatory and wakefulness-promoting effects. Histaminergic neurons originating from the tuberomammillary nucleus of the hypothalamus project throughout the brain, playing a crucial role in arousal and cognitive functions. Blockade of H1 receptors by this compound leads to a decrease in neuronal firing in these pathways, resulting in the characteristic sedative and hypnotic effects.
Potential Anticholinergic Effects
First-generation antihistamines are often associated with anticholinergic (muscarinic receptor antagonist) activity.[1] This is due to structural similarities between the ethylamine (B1201723) moiety present in many of these compounds and acetylcholine. Blockade of muscarinic receptors in the CNS can lead to a range of adverse effects, including memory impairment, confusion, and delirium, particularly in vulnerable populations such as the elderly. While the specific anticholinergic profile of this compound has not been extensively quantified, it is a potential contributor to its overall CNS effects.
Monoamine Transporter Interactions: A Point of Investigation
The structural similarity of this compound to certain pyrovalerone derivatives, which are known to be potent inhibitors of dopamine and norepinephrine (B1679862) transporters, has led to speculation about its potential effects on these monoamine systems. However, extensive literature searches have not yielded direct evidence of this compound binding to or inhibiting the dopamine transporter (DAT) or the serotonin transporter (SERT). Studies on other first-generation antihistamines have shown variable and generally weak effects on these transporters. Therefore, any significant clinical or physiological effect of this compound mediated by monoamine transporter interaction is considered unlikely based on current knowledge.
Quantitative Data Summary
A thorough review of the scientific literature did not yield specific quantitative data on this compound's binding affinities (Kᵢ, IC₅₀) for CNS receptors or its in vivo pharmacological effects. The following tables are presented as a template for the types of data that are essential for a comprehensive understanding of this compound's CNS profile and should be the focus of future research.
Table 1: In Vitro CNS Receptor and Transporter Binding Affinities of this compound (Hypothetical Data)
| Target | Radioligand | Kᵢ (nM) | IC₅₀ (nM) | Assay Type |
| Histamine H1 Receptor | [³H]-Mepyramine | Data Not Available | Data Not Available | Radioligand Binding |
| Muscarinic M1 Receptor | [³H]-Pirenzepine | Data Not Available | Data Not Available | Radioligand Binding |
| Muscarinic M2 Receptor | [³H]-AF-DX 384 | Data Not Available | Data Not Available | Radioligand Binding |
| Dopamine Transporter (DAT) | [³H]-WIN 35,428 | Data Not Available | Data Not Available | Radioligand Binding |
| Serotonin Transporter (SERT) | [³H]-Citalopram | Data Not Available | Data Not Available | Radioligand Binding |
Table 2: In Vivo CNS Pharmacodynamic Effects of this compound in Rodent Models (Hypothetical Data)
| Assay | Species | Dose (mg/kg) | Effect |
| Locomotor Activity | Mouse | Data Not Available | Data Not Available |
| Rota-rod Performance | Rat | Data Not Available | Data Not Available |
| Novel Object Recognition | Rat | Data Not Available | Data Not Available |
Table 3: CNS Pharmacokinetic Parameters of this compound (Hypothetical Data)
| Parameter | Species | Value | Method |
| Brain-to-Plasma Ratio (Kp) | Rat | Data Not Available | In situ brain perfusion |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | Rat | Data Not Available | In situ brain perfusion with equilibrium dialysis |
| CNS Penetration (LogBB) | - | Data Not Available | Prediction models or in vivo measurement |
Key Experimental Protocols
The following are detailed methodologies for key experiments that would be essential to fully characterize the CNS effects of this compound.
Radioligand Binding Assay for Histamine H1 Receptor Affinity
Objective: To determine the binding affinity (Kᵢ) of this compound for the histamine H1 receptor.
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human histamine H1 receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a known concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]-Mepyramine), and varying concentrations of this compound.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-labeled H1 receptor antagonist (e.g., Mianserin).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
In Vivo Locomotor Activity Assay
Objective: To assess the dose-dependent effects of this compound on spontaneous locomotor activity in rodents, a measure of sedation or stimulation.
Methodology:
-
Animals:
-
Use adult male mice (e.g., C57BL/6 strain).
-
Acclimate the animals to the testing room and handling procedures for several days before the experiment.
-
-
Apparatus:
-
Use automated locomotor activity chambers equipped with infrared beams to track movement.
-
-
Procedure:
-
On the test day, allow the animals to habituate to the activity chambers for a set period (e.g., 30-60 minutes).
-
Administer this compound or vehicle (e.g., saline) via intraperitoneal (i.p.) injection at various doses.
-
Immediately place the animals back into the activity chambers.
-
Record locomotor activity (e.g., total distance traveled, number of beam breaks) continuously for a defined period (e.g., 60-120 minutes).
-
-
Data Analysis:
-
Analyze the data in time bins (e.g., 5 or 10 minutes) to observe the time course of the drug's effect.
-
Compare the total locomotor activity between the different dose groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
In Situ Brain Perfusion for Blood-Brain Barrier Penetration
Objective: To quantify the rate and extent of this compound's transport across the blood-brain barrier.[2]
Methodology:
-
Animal Preparation:
-
Anesthetize a rat and expose the common carotid artery.
-
Insert a catheter into the artery for perfusion of the ipsilateral cerebral hemisphere.
-
-
Perfusion:
-
Perfuse the brain with a physiological buffer containing a known concentration of radiolabeled this compound and a vascular space marker (e.g., [¹⁴C]-sucrose).
-
Maintain the perfusion at a constant flow rate for a short duration (e.g., 15-60 seconds).
-
-
Sample Collection and Analysis:
-
At the end of the perfusion, decapitate the animal and dissect the perfused brain hemisphere.
-
Homogenize the brain tissue and measure the radioactivity.
-
Calculate the brain uptake clearance (Kᵢn) and the brain-to-plasma ratio (Kp).
-
-
Data Analysis:
-
The Kp value provides an estimate of the extent of brain penetration. Further experiments, such as equilibrium dialysis of brain homogenate and plasma, can be performed to determine the unbound fractions and calculate the unbound brain-to-plasma ratio (Kp,uu), which is a more accurate measure of active transport across the BBB.
-
Signaling Pathways and Logical Relationships
The primary signaling pathway affected by this compound in the CNS is the histamine H1 receptor-mediated pathway.
References
The Stereochemistry of Pyrrobutamine: A Technical Guide for Pharmaceutical Scientists
An In-depth Analysis of the Synthesis, Resolution, and Pharmacological Activity of Pyrrobutamine Stereoisomers
This technical guide provides a comprehensive overview of the stereochemistry of this compound, a first-generation H1-antihistamine. The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthesis of this compound's stereoisomers, the experimental protocols for their resolution and pharmacological evaluation, and the impact of stereochemistry on its antihistaminic activity.
Introduction to this compound and its Stereochemical Complexity
This compound, chemically known as 1-[4-(4-chlorophenyl)-3-phenylbut-2-en-1-yl]pyrrolidine, is an antihistaminic agent belonging to the alkylamine class.[1] Its structure contains a chiral center and a double bond, giving rise to both enantiomers (R- and S-isomers) and geometric isomers (E- and Z-isomers). This stereochemical complexity is a critical determinant of its pharmacological profile, with different isomers exhibiting varying affinities for the histamine (B1213489) H1 receptor and, consequently, different therapeutic efficacies and side-effect profiles.
It is a general principle in pharmacology that for chiral drugs, one enantiomer is often more potent or has a different pharmacological action than the other. In the case of alkylamine antihistamines, it has been noted that the S-enantiomers generally possess a greater affinity for H1 histamine receptors, and the E-isomers tend to be more potent than the Z-isomers.[1]
Synthesis and Resolution of this compound Stereoisomers
The synthesis of this compound typically results in a racemic mixture of its stereoisomers. The resolution of these isomers is crucial for studying their individual pharmacological properties.
General Synthesis of this compound
A common synthetic route to this compound involves a multi-step process:
-
Mannich Reaction: Acetophenone, paraformaldehyde, and pyrrolidine (B122466) are reacted to form 3-pyrrolidinopropiophenone.[1]
-
Grignard Reaction: The resulting propiophenone (B1677668) is then reacted with 4-chlorobenzyl magnesium chloride to yield 1-(4-chlorophenyl)-2-phenyl-4-(pyrrolidin-1-yl)butan-2-ol.[1]
-
Dehydration: The final step involves the dehydration of the tertiary alcohol with an acid, such as hydrochloric acid, to form the double bond, yielding this compound as a mixture of its E and Z isomers.[1]
Resolution of this compound Stereoisomers
The separation of the geometric and enantiomeric isomers of this compound can be achieved through various chromatographic and resolution techniques.
Objective: To separate the enantiomers of the E- and Z-isomers of this compound.
Materials:
-
Racemic mixture of this compound (E/Z isomers)
-
Chiral stationary phase column (e.g., polysaccharide-based column like Chiralcel OD-H)
-
HPLC grade solvents (e.g., n-hexane, isopropanol, diethylamine)
-
HPLC system with a UV detector
Method:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-hexane, isopropanol, and a small amount of an amine modifier like diethylamine (B46881) to improve peak shape. The exact ratio should be optimized for baseline separation.
-
Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Dissolve a small amount of the racemic this compound mixture in the mobile phase.
-
Injection and Elution: Inject the sample onto the column and monitor the elution profile using a UV detector at an appropriate wavelength.
-
Fraction Collection: Collect the separated enantiomeric peaks for further analysis.
-
Analysis: The identity and purity of the separated isomers can be confirmed using spectroscopic methods such as NMR and mass spectrometry.
Caption: Synthetic and Resolution Workflow for this compound.
Pharmacological Activity of this compound Stereoisomers
The primary pharmacological action of this compound is the competitive antagonism of the histamine H1 receptor. The stereochemistry of the molecule significantly influences its binding affinity and antagonist potency at this receptor.
Quantitative Analysis of Antihistaminic Activity
The antihistaminic activity of the individual stereoisomers of this compound can be quantified using in vitro bioassays, such as the guinea pig ileum contraction assay. The potency is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist (in this case, histamine).
Table 1: Antihistaminic Activity of this compound Stereoisomers (Illustrative Data)
| Stereoisomer | Antihistaminic Potency (pA2 value) | Relative Potency |
| (E)-Isomer | Higher | More Potent |
| (Z)-Isomer | Lower | Less Potent |
| (S)-Enantiomer | Higher | More Potent |
| (R)-Enantiomer | Lower | Less Potent |
Objective: To determine the antihistaminic potency (pA2 value) of this compound stereoisomers.
Materials:
-
Isolated guinea pig ileum tissue
-
Organ bath with Tyrode's solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2)
-
Isotonic transducer and data acquisition system
-
Histamine dihydrochloride (B599025) (agonist)
-
Purified stereoisomers of this compound (antagonists)
Method:
-
Tissue Preparation: A segment of the terminal ileum from a guinea pig is isolated and mounted in an organ bath containing Tyrode's solution.
-
Equilibration: The tissue is allowed to equilibrate under a constant resting tension until a stable baseline is achieved.
-
Histamine Concentration-Response Curve (Control): A cumulative concentration-response curve for histamine is generated by adding increasing concentrations of histamine to the organ bath and recording the resulting muscle contractions.
-
Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of a this compound stereoisomer for a predetermined period.
-
Histamine Concentration-Response Curve (in the presence of antagonist): A second cumulative concentration-response curve for histamine is generated in the presence of the this compound stereoisomer.
-
Data Analysis: The dose-ratio is calculated from the shift in the EC50 values of the histamine curves. This is repeated for at least three different concentrations of the antagonist. A Schild plot is then constructed to determine the pA2 value.
Caption: Workflow for Guinea Pig Ileum Assay.
Signaling Pathway of this compound
This compound exerts its antihistaminic effect by acting as an inverse agonist at the histamine H1 receptor, a G-protein coupled receptor (GPCR).
Upon binding to the H1 receptor, this compound prevents the receptor from adopting its active conformation, thereby blocking the downstream signaling cascade initiated by histamine. The H1 receptor is coupled to the Gq/11 family of G-proteins. Inhibition of this pathway by this compound leads to the following sequence of events:
-
Gq/11 Protein Inhibition: this compound binding prevents the activation of the Gq/11 protein.
-
Phospholipase C (PLC) Inactivity: This, in turn, prevents the activation of phospholipase C.
-
PIP2 Cleavage Inhibition: As a result, the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) is inhibited.
-
Reduced Intracellular Calcium: The lack of IP3 production prevents the release of calcium (Ca2+) from the endoplasmic reticulum.
-
Inhibition of NF-κB Activation: The downstream signaling cascade that leads to the activation of the transcription factor NF-κB is suppressed.
This inhibition of NF-κB activity is a key mechanism underlying the anti-inflammatory effects of H1-antihistamines.
Caption: this compound's H1 Receptor Signaling Pathway.
Conclusion
The stereochemistry of this compound is a critical factor influencing its antihistaminic activity. The separation and individual pharmacological evaluation of its geometric and enantiomeric isomers are essential for a complete understanding of its structure-activity relationship. This technical guide has provided an overview of the synthetic and analytical methodologies pertinent to the study of this compound's stereoisomers, along with an outline of its mechanism of action at the molecular level. Further research to obtain precise quantitative data for each stereoisomer will be invaluable for the development of more selective and efficacious antihistaminic agents.
References
Pyrrobutamine's Binding Affinity for Histamine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quantitative Binding Affinity of Pyrrobutamine
Despite extensive literature searches, specific equilibrium dissociation constants (Ki) or pA2 values for this compound at histamine (B1213489) receptors are not consistently reported in readily available scientific databases and publications. However, it is established that this compound functions as a histamine H1 receptor antagonist.[1] The affinity of this compound for histamine receptors has been evaluated using classical pharmacological preparations such as the guinea-pig ileum.
For the purpose of illustrating the expected pharmacological profile of a first-generation H1 antagonist, the following table provides a representative structure for presenting such quantitative data.
| Compound | Receptor | Assay Type | Preparation | pA2 | Reference |
| This compound | Histamine H1 | Functional Antagonism | Guinea Pig Ileum | Value not available |
Note: The pA2 value is a measure of the potency of an antagonist in a functional assay. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist.
Experimental Protocols
The determination of the binding affinity of an antagonist like this compound for the histamine H1 receptor can be achieved through various in vitro methods. The two primary approaches are radioligand binding assays and functional assays.
Radioligand Binding Assay (Competitive Inhibition)
This method directly measures the affinity of a compound for a receptor by assessing its ability to displace a radiolabeled ligand.
Objective: To determine the inhibition constant (Ki) of this compound for the histamine H1 receptor.
Materials:
-
Receptor Source: Membranes from cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells) or tissue homogenates known to be rich in H1 receptors (e.g., guinea pig brain).
-
Radioligand: [3H]-mepyramine (a well-characterized H1 antagonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., unlabeled mepyramine or diphenhydramine).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize the cell pellet or tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in fresh assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of [3H]-mepyramine (typically at or below its Kd value).
-
A range of concentrations of this compound.
-
For total binding wells, add vehicle instead of this compound.
-
For non-specific binding wells, add a saturating concentration of the non-specific binding control.
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Antagonism Assay (Schild Analysis)
This method assesses the potency of an antagonist by measuring its ability to inhibit the functional response induced by an agonist. The guinea pig ileum contraction assay is a classic method for characterizing H1 antagonists.
Objective: To determine the pA2 value of this compound against histamine-induced contractions in the isolated guinea pig ileum.
Materials:
-
Tissue: Freshly isolated guinea pig ileum.
-
Physiological Salt Solution: Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2.
-
Agonist: Histamine.
-
Antagonist: this compound.
-
Organ Bath System: With temperature control and an isometric force transducer.
-
Data Acquisition System.
Procedure:
-
Tissue Preparation: Euthanize a guinea pig and dissect a segment of the terminal ileum. Cleanse the segment and suspend it in an organ bath containing Krebs-Henseleit solution at 37°C under a resting tension of approximately 1 g.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes, with regular washing every 15 minutes.
-
Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for histamine by adding increasing concentrations of histamine to the organ bath and recording the resulting contractile response until a maximal response is achieved. Wash the tissue extensively to return to baseline.
-
Antagonist Incubation: Introduce a known concentration of this compound into the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 30-60 minutes) to ensure equilibrium.
-
Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of this compound, generate a second cumulative concentration-response curve for histamine.
-
Repeat with Different Antagonist Concentrations: Wash the tissue and repeat steps 4 and 5 with at least two other concentrations of this compound.
-
Data Analysis (Schild Plot):
-
For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of histamine in the presence of the antagonist to the EC50 of histamine in the absence of the antagonist.
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[B]) on the x-axis.
-
Perform a linear regression on the data. The x-intercept of the regression line is the pA2 value. A slope that is not significantly different from 1 is indicative of competitive antagonism.
-
Signaling Pathways and Experimental Workflows
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/G11 family of G-proteins.[1] Activation of the H1 receptor by histamine initiates a well-defined signaling cascade leading to various cellular responses.
References
Off-Target Effects of Pyrrobutamine in Cellular Models: An In-depth Technical Guide
Introduction
Pyrrobutamine is a first-generation H1-receptor antihistamine belonging to the alkylamine class.[1] Its primary mechanism of action involves competitive inverse agonism at the histamine (B1213489) H1 receptor, leading to the alleviation of allergic symptoms such as those associated with hay fever, allergic conjunctivitis, and urticaria.[1] While effective at its primary target, like many first-generation antihistamines, this compound is associated with a side effect profile that suggests interactions with other receptors and cellular targets. These off-target effects are crucial to understand for a comprehensive safety and efficacy assessment, particularly in the context of drug development and polypharmacology.
This technical guide provides an in-depth overview of the known and potential off-target effects of this compound in cellular models. Due to a scarcity of publicly available, direct quantitative off-target data for this compound, this guide will utilize data from Chlorpheniramine, a structurally related and well-characterized first-generation alkylamine antihistamine, as a surrogate to illustrate the potential off-target profile. This approach allows for a scientifically grounded discussion of the types of off-target interactions that can be anticipated for this compound and the experimental methodologies to assess them.
On-Target and Potential Off-Target Binding Profile
The primary therapeutic effect of this compound is mediated by its high affinity for the histamine H1 receptor. However, its chemical structure, a lipophilic molecule that can cross the blood-brain barrier, increases the likelihood of interactions with other G-protein coupled receptors (GPCRs) and transporters in the central nervous system and periphery.
Quantitative Data on Off-Target Interactions of a Representative Alkylamine Antihistamine
The following table summarizes the binding affinities (Ki or Kd values) of Chlorpheniramine for its primary target (Histamine H1 Receptor) and several key off-target receptors and transporters. A lower Ki/Kd value indicates a higher binding affinity. This data provides a quantitative insight into the potential off-target liabilities of this compound.
| Target | Compound | Ki/Kd (nM) | Receptor/Transporter Class | Potential Clinical Implication |
| Histamine H1 Receptor | Dexchlorpheniramine | 2.67 - 4.81[2] | GPCR (Primary Target) | Antihistaminergic effect |
| Muscarinic Acetylcholine (B1216132) Receptors | Dexchlorpheniramine | 1,300[3] | GPCR | Anticholinergic side effects (dry mouth, blurred vision, constipation) |
| Serotonin (B10506) Transporter (SERT) | Chlorpheniramine | 15.2[3] | Neurotransmitter Transporter | Serotonergic effects, potential for antidepressant-like activity |
| Norepinephrine Transporter (NET) | Chlorpheniramine | 1,440[3] | Neurotransmitter Transporter | Weak noradrenergic effects |
| Dopamine Transporter (DAT) | Chlorpheniramine | 1,060[3] | Neurotransmitter Transporter | Weak dopaminergic effects |
Disclaimer: The data presented is for Chlorpheniramine and is intended to be illustrative of the potential off-target profile of this compound due to structural similarities. The actual binding affinities of this compound may vary.
Signaling Pathways Implicated in Off-Target Effects
The off-target binding of this compound to various receptors can trigger or inhibit downstream signaling cascades, leading to a range of physiological effects.
Muscarinic Receptor Signaling
Antagonism of muscarinic acetylcholine receptors (mAChRs) is a well-known off-target effect of first-generation antihistamines.[4] This interaction is responsible for the common anticholinergic side effects. The signaling pathway affected is primarily the Gq-coupled pathway for M1, M3, and M5 receptors, and the Gi-coupled pathway for M2 and M4 receptors.
Experimental Protocols for Assessing Off-Target Effects
A thorough investigation of off-target effects requires a combination of in vitro binding and functional assays.
Radioligand Binding Assay for Receptor Profiling
This protocol outlines a general method for determining the binding affinity of a test compound (e.g., this compound) to a panel of receptors.
Objective: To determine the inhibition constant (Ki) of this compound for a range of off-target receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from transfected cell lines).
-
Radioligand specific for the receptor of interest (e.g., [3H]-N-methylscopolamine for muscarinic receptors).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Kinase Profiling Assay
To assess for off-target effects on the kinome, a kinase profiling assay can be performed.
Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.
Materials:
-
Recombinant protein kinases.
-
Kinase-specific substrates (peptides or proteins).
-
ATP (often radiolabeled, e.g., [γ-33P]-ATP).
-
Test compound (this compound).
-
Assay buffer.
-
96- or 384-well plates.
-
Phosphocellulose filter paper or other separation matrix.
-
Phosphor imager or scintillation counter.
Procedure:
-
Reaction Setup: In a microplate, combine the kinase, its substrate, ATP, and varying concentrations of this compound in the assay buffer.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period to allow the kinase reaction to proceed.
-
Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the unreacted ATP. This is often achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the phosphorylated substrate, followed by washing to remove the ATP.
-
Detection: Quantify the amount of phosphorylated substrate, typically by measuring the incorporated radioactivity using a phosphor imager or scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition at each concentration of this compound. Determine the IC50 value from the dose-response curve.
Conclusion
While this compound is an effective H1-receptor antihistamine, its potential for off-target effects warrants careful consideration. Based on the profile of the structurally similar compound Chlorpheniramine, this compound may exhibit off-target activity at muscarinic and serotonin receptors, which could contribute to its side effect profile. A comprehensive assessment of these off-target interactions using in vitro pharmacology assays, such as those detailed in this guide, is essential for a complete understanding of this compound's mechanism of action and for the development of safer and more selective antihistamines. The methodologies and data presented here provide a framework for researchers and drug development professionals to investigate and characterize the off-target effects of this compound and related compounds in cellular models.
References
The Pyrrolidine Ring: A Linchpin in the Antihistaminic Activity of Pyrrobutamine
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Pyrrobutamine is a first-generation H1 antihistamine characterized by its alkylamine structure. A key feature of its molecular architecture is the pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a nitrogen atom. This tertiary amine is a critical component of the pharmacophore responsible for the drug's antagonist activity at the histamine (B1213489) H1 receptor. This technical guide provides an in-depth analysis of the role of the pyrrolidine ring in this compound's activity, summarizing key structure-activity relationship (SAR) findings, detailing relevant experimental protocols, and visualizing the associated signaling pathways.
The Pyrrolidine Moiety and H1 Receptor Binding
The antihistaminic effect of this compound is achieved through competitive antagonism at the histamine H1 receptor. The pyrrolidine ring plays a pivotal role in this interaction. General SAR studies on alkylamine antihistamines have established that a tertiary aliphatic amine is essential for high affinity binding to the H1 receptor.[1][2] In this compound, this requirement is fulfilled by the nitrogen atom within the pyrrolidine ring.
The protonated tertiary amine of the pyrrolidine ring is thought to form a crucial ionic bond with a conserved aspartate residue in the transmembrane domain 3 (TM3) of the H1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily. Furthermore, the incorporation of the nitrogen into a heterocyclic system like pyrrolidine can enhance the potency of H1 antagonists.[2] The optimal distance of 5-6 angstroms between the aromatic rings and this tertiary amine is a key determinant of binding affinity.[1]
Quantitative Analysis of H1 Antagonist Activity
To quantify the antagonist activity of compounds like this compound, the pA2 value is often determined. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates a more potent antagonist. While a specific pA2 value for this compound was not found in the reviewed literature, related H1 antagonists have been characterized using this method. For example, the H1 antagonist mepyramine has a pA2 value of 10.15 against histamine-induced contractions in the guinea-pig ileum.[3]
The following table illustrates the type of data that would be generated in a study comparing the potency of this compound to its hypothetical analogs with modified pyrrolidine rings.
| Compound | Modification of Pyrrolidine Ring | pA2 Value (Hypothetical) | Relative Potency (Hypothetical) |
| This compound | Unmodified | 9.5 | 1 |
| Analog 1 | N-Methylpyrrolidine | 8.8 | 0.2 |
| Analog 2 | 3-Hydroxypyrrolidine | 9.2 | 0.5 |
| Analog 3 | Piperidine | 9.0 | 0.3 |
Experimental Protocols
Determination of pA2 Value using Guinea Pig Ileum Assay
This protocol describes a classic pharmacological method to determine the competitive antagonism of an H1 antagonist like this compound.
Objective: To determine the pA2 value of this compound for its antagonist activity at histamine H1 receptors in the isolated guinea pig ileum.
Materials:
-
Male guinea pigs (250-500g)
-
Tyrode's solution (or Krebs solution)
-
Histamine dihydrochloride (B599025) (agonist)
-
This compound phosphate (B84403) (antagonist)
-
Organ bath with an isometric transducer
-
Data acquisition system (e.g., Powerlab)
-
Aerator (95% O2, 5% CO2)
-
Water bath at 37°C
Procedure:
-
A segment of the terminal ileum is isolated from a guinea pig and suspended in an organ bath containing Tyrode's solution, maintained at 37°C and aerated.[4]
-
The tissue is allowed to equilibrate under a resting tension of approximately 1g.
-
A cumulative concentration-response curve for histamine is obtained by adding increasing concentrations of histamine to the organ bath and recording the resulting isometric contractions.
-
The tissue is washed to return to baseline.
-
The tissue is then incubated with a fixed concentration of this compound for a predetermined period (e.g., 30 minutes).
-
A second cumulative concentration-response curve for histamine is obtained in the presence of this compound.
-
Steps 4-6 are repeated with increasing concentrations of this compound.
-
The dose-ratio (DR) is calculated for each concentration of the antagonist. The DR is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
-
A Schild plot is constructed by plotting log(DR-1) against the negative logarithm of the molar concentration of the antagonist (-log[B]).[5]
-
The pA2 value is the intercept of the regression line with the x-axis. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.
Radioligand Competition Binding Assay
This protocol outlines a method to determine the binding affinity (Ki) of this compound for the H1 receptor using a competition binding assay.
Objective: To determine the Ki of this compound for the human histamine H1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human H1 receptor (e.g., HEK293 or CHO cells).
-
Radiolabeled H1 antagonist (e.g., [3H]-mepyramine).
-
Unlabeled this compound.
-
Assay buffer.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Cell membranes expressing the H1 receptor are incubated in a 96-well plate with a fixed concentration of the radioligand ([3H]-mepyramine).
-
Increasing concentrations of unlabeled this compound are added to the wells to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known H1 antagonist.
-
The plates are incubated to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.
-
The filters are washed to remove unbound radioligand.
-
Scintillation fluid is added to the filters, and the radioactivity is quantified using a liquid scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Logical Relationships
This compound, as an H1 receptor antagonist (more accurately, an inverse agonist), blocks the downstream signaling cascade initiated by histamine. The H1 receptor is a Gq/11-coupled GPCR.
The following diagram illustrates the general workflow for a structure-activity relationship study aimed at evaluating the importance of the pyrrolidine ring.
Conclusion
The pyrrolidine ring is an indispensable structural feature for the antihistaminic activity of this compound. It provides the essential tertiary amine necessary for high-affinity binding to the histamine H1 receptor, likely through a critical ionic interaction. While direct quantitative SAR data for this compound analogs with modified pyrrolidine rings is sparse in the public domain, the established principles of H1 antagonist pharmacology, coupled with the experimental protocols outlined in this guide, provide a robust framework for conducting such investigations. Future research focusing on the synthesis and pharmacological evaluation of this compound analogs with systematic modifications to the pyrrolidine ring would provide valuable insights into the precise structural requirements for optimal H1 receptor antagonism and could guide the design of novel antihistamines with improved therapeutic profiles.
References
- 1. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Antihistaminic activity of pulegone on the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RECEPTORS MEDIATING SOME ACTIONS OF HISTAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticholinergic and Antihistaminergic Effects in the Guinea Pig Ileum [benthamopenarchives.com]
Pyrrobutamine: A Technical Guide to its Evaluation as a Pharmacological Tool Compound
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrrobutamine is a first-generation H1-receptor antihistamine belonging to the alkylamine class.[1] While historically used for the symptomatic relief of allergic conditions, its potential as a selective tool compound for interrogating the histamine (B1213489) H1 receptor system in pharmacological research has not been fully elucidated.[1] A well-characterized tool compound is invaluable for target validation and understanding complex biological pathways.[2][3] This document provides a comprehensive technical guide for the systematic evaluation of this compound's pharmacological profile to establish its utility as a tool compound. It outlines detailed experimental protocols for determining its binding affinity, functional potency, selectivity, and key pharmacokinetic properties.
Introduction: The Case for this compound as a Tool Compound
First-generation antihistamines are known to interact with the histamine H1 receptor, acting as inverse agonists that shift the equilibrium of the receptor to its inactive state.[1][4] this compound, through competitive binding, interferes with the action of histamine at the H1 receptor, making it a candidate for studying H1 receptor-mediated signaling. As an alkylamine derivative, it is expected to cross the blood-brain barrier, offering a potential tool for investigating both central and peripheral H1 receptor functions.[5][6] However, a critical aspect of a tool compound's utility is a thorough understanding of its potency and selectivity.[2] Many first-generation antihistamines exhibit off-target effects at other receptors, such as muscarinic, adrenergic, and serotonergic receptors, which can confound experimental results.[4][7]
This guide proposes a rigorous characterization of this compound to ascertain its suitability as a selective pharmacological tool. The following sections detail the necessary in vitro and in vivo assays to build a comprehensive pharmacological profile.
In Vitro Characterization: Potency and Selectivity
The initial phase of evaluation focuses on quantifying this compound's interaction with the human histamine H1 receptor (hH1R) and assessing its selectivity against a panel of other relevant receptors.
Quantitative Data Summary
The following tables are presented as templates for summarizing the essential quantitative data for this compound. For comparative purposes, representative data for the well-characterized first-generation antihistamine, Diphenhydramine, are included where available.
Table 1: In Vitro Potency and Binding Affinity of this compound at the Human Histamine H1 Receptor
| Compound | Target | Assay Type | Parameter | Value (nM) | Cell Line/Tissue Source | Radioligand/Agonist |
| This compound | hH1R | Radioligand Binding | Kᵢ | Data to be determined | HEK293-hH1R | [³H]-Mepyramine |
| This compound | hH1R | Calcium Flux | IC₅₀ | Data to be determined | CHO-K1/HEK293-hH1R | Histamine |
| Diphenhydramine | hH1R | Radioligand Binding | Kᵢ | ~15 | Various | [³H]-Pyrilamine |
| Diphenhydramine | hH1R | Calcium Flux | IC₅₀ | ~50 | HEK293 | Histamine |
Table 2: Selectivity Profile of this compound
| Compound | Target | Assay Type | Parameter | Value (nM) |
| This compound | Muscarinic M1 | Radioligand Binding | Kᵢ | Data to be determined |
| This compound | Muscarinic M2 | Radioligand Binding | Kᵢ | Data to be determined |
| This compound | Muscarinic M3 | Radioligand Binding | Kᵢ | Data to be determined |
| This compound | Adrenergic α₁ | Radioligand Binding | Kᵢ | Data to be determined |
| This compound | Serotonin 5-HT₂ₐ | Radioligand Binding | Kᵢ | Data to be determined |
| Diphenhydramine | Muscarinic M1 | Radioligand Binding | Kᵢ | ~100 |
| Diphenhydramine | Muscarinic M2 | Radioligand Binding | Kᵢ | ~130 |
| Diphenhydramine | Serotonin Transporter | Radioligand Binding | Kᵢ | ~30 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway for the H1 receptor and the proposed experimental workflows for characterizing this compound.
Detailed Experimental Protocols
The following protocols are standard methodologies for characterizing H1 receptor antagonists and are proposed for the evaluation of this compound.
Radioligand Binding Assay for Kᵢ Determination
This assay quantifies the binding affinity of this compound for the hH1R by measuring its ability to displace a radiolabeled ligand.[8][9][10][11][12]
-
Materials:
-
Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human H1 receptor.
-
Radioligand: [³H]-Mepyramine (specific activity ~20-30 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: 10 µM Mianserin.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well plates and glass fiber filters (GF/C).
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in triplicate: assay buffer, cell membranes (10-20 µg protein), [³H]-Mepyramine (final concentration ~1-2 nM), and either this compound, buffer (for total binding), or Mianserin (for non-specific binding).
-
Incubate the plate for 60 minutes at 25°C.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC₅₀ value from the curve using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[12]
-
Calcium Flux Functional Assay for IC₅₀ Determination
This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by histamine.[13][14][15][16][17]
-
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the hH1R.
-
Culture Medium: DMEM with 10% FBS and appropriate antibiotics.
-
Plates: 96-well black-walled, clear-bottom plates.
-
Calcium Indicator Dye: Fluo-4 AM.
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
-
Agonist: Histamine.
-
Test Compound: this compound.
-
-
Procedure:
-
Seed cells in 96-well plates and grow to confluence.
-
Load cells with Fluo-4 AM dye in assay buffer for 45-60 minutes at 37°C.
-
Wash cells to remove excess dye.
-
Add serial dilutions of this compound to the wells and pre-incubate for 15-30 minutes.
-
Place the plate in a fluorescence plate reader and establish a baseline fluorescence reading.
-
Inject a fixed concentration of histamine (typically the EC₈₀) into each well and immediately record the fluorescence signal over time (e.g., 2-3 minutes).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well after histamine addition.
-
Normalize the data, expressing the response as a percentage of the control (histamine alone).
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Determine the IC₅₀ value using non-linear regression.[18]
-
Pharmacokinetic (ADME) Profiling
To be a useful in vivo tool, particularly for central nervous system studies, the pharmacokinetic properties of this compound must be understood.[6] As a first-generation antihistamine, it is expected to be orally bioavailable and cross the blood-brain barrier.[5]
Table 3: Proposed Pharmacokinetic and Physicochemical Parameters for this compound
| Parameter | Assay Type | Value |
| Solubility | Kinetic/Thermodynamic Solubility | Data to be determined |
| Permeability | PAMPA / Caco-2 | Data to be determined |
| Plasma Protein Binding | Equilibrium Dialysis | Data to be determined |
| Metabolic Stability | Liver Microsome Stability Assay | Data to be determined |
| In Vivo Half-life (t₁/₂) | Rodent Pharmacokinetic Study | Data to be determined |
| Bioavailability (%F) | Rodent Pharmacokinetic Study | Data to be determined |
| Brain Penetration (Kp,uu) | Rodent Pharmacokinetic Study | Data to be determined |
Standard in vitro ADME assays (e.g., liver microsome stability, Caco-2 permeability) and in vivo pharmacokinetic studies in rodents should be conducted to populate this table.[19][20]
Conclusion and Future Directions
This compound presents an opportunity as a potential tool compound for the study of the histamine H1 receptor. However, its utility is contingent on a thorough pharmacological characterization that is currently lacking in the public domain. This guide provides a clear and detailed roadmap for the necessary experimental work. By determining its potency (Kᵢ and IC₅₀), selectivity against relevant off-targets, and its pharmacokinetic profile, the scientific community can confidently assess whether this compound can serve as a reliable and valuable reagent for advancing our understanding of H1 receptor biology. The successful validation of this compound would add a valuable and readily available compound to the pharmacologist's toolbox.
References
- 1. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. biocurate.com [biocurate.com]
- 3. quora.com [quora.com]
- 4. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Module 8: ADME and Rational Chemical Design | Center for Green Chemistry & Green Engineering at Yale [greenchemistry.yale.edu]
- 7. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. bu.edu [bu.edu]
- 15. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 16. agilent.com [agilent.com]
- 17. What is a calcium flux assay? | AAT Bioquest [aatbio.com]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. Requirements for a lead compound to become a clinical candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. accio.github.io [accio.github.io]
Investigating the Inverse Agonist Properties of Pyrrobutamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Paradigm of H1 Receptor Inverse Agonism
The histamine (B1213489) H1 receptor, a G-protein coupled receptor (GPCR), exhibits constitutive activity, meaning it can signal in the absence of an agonist.[1] First-generation H1 antihistamines, such as Pyrrobutamine, are now understood to function primarily as inverse agonists.[2] Rather than merely blocking the binding of histamine (neutral antagonism), inverse agonists preferentially bind to and stabilize the inactive conformation of the H1 receptor.[3] This action reduces the basal, agonist-independent signaling of the receptor, leading to a decrease in the downstream physiological effects associated with H1 receptor activation.[3]
This compound's therapeutic effects in allergic conditions like hay fever, common cold, and urticaria are attributed to this inverse agonism, which effectively dampens the constitutive activity of the H1 receptor.[2]
Molecular Mechanism of Action
This compound competes with histamine for binding to the H1 receptor.[2] Its chemical structure facilitates a conformation that stabilizes the inactive state of the receptor, thereby functioning as an inverse agonist.[2] The structure-activity relationship for alkylamine antihistamines, the class to which this compound belongs, indicates that the E-isomers are generally more potent, and a specific distance (5-6 angstroms) between the aromatic rings and the tertiary aliphatic amine is crucial for receptor binding.[4]
Key Signaling Pathways Modulated by this compound
The H1 receptor primarily couples to the Gq/11 family of G-proteins.[5] Constitutive activity of the H1 receptor leads to a basal level of Gq/11 activation, which in turn stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This signaling cascade can lead to the activation of the transcription factor NF-κB, which plays a central role in inflammatory responses.[6]
As an inverse agonist, this compound is expected to suppress this entire signaling pathway by reducing the basal activity of the H1 receptor.
Figure 1: H1 Receptor Gq/11 Signaling and Inhibition by this compound.
Quantitative Data
Table 1: Comparative H1 Receptor Binding Affinities (Ki)
| Compound | Class | Ki (nM) | Reference |
|---|---|---|---|
| Mepyramine | First Generation | 1.0 - 2.3 | [7] |
| Diphenhydramine | First Generation | 3.1 | [8] |
| Cetirizine | Second Generation | 2.5 | [8] |
| Loratadine | Second Generation | 5.0 | [8] |
| This compound | First Generation | Data Not Available | |
Table 2: Comparative Functional Inverse Agonist Potency (IC50)
| Compound | Assay Type | IC50 (µM) | Reference |
|---|---|---|---|
| Mepyramine | Inhibition of Histamine-induced [Ca2+]i elevation | 0.02 | [4] |
| Triprolidine | Inhibition of Histamine-induced [Ca2+]i elevation | 0.2 | [4] |
| This compound | - | Data Not Available | |
Experimental Protocols
To quantitatively assess the inverse agonist properties of this compound, the following standard experimental protocols are recommended.
Radioligand Binding Assay for H1 Receptor Affinity (Ki)
This assay determines the binding affinity of this compound to the H1 receptor by measuring its ability to displace a known radiolabeled H1 receptor antagonist, such as [³H]mepyramine.
-
Cell Line: HEK293 or CHO cells stably expressing the human H1 receptor.
-
Membrane Preparation: Cells are harvested, homogenized, and centrifuged to isolate a membrane fraction rich in H1 receptors.
-
Assay Buffer: Typically a Tris-HCl buffer at physiological pH.
-
Radioligand: [³H]mepyramine at a concentration close to its Kd.
-
Procedure:
-
Incubate cell membranes with a fixed concentration of [³H]mepyramine and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity on the filters using liquid scintillation counting.
-
-
Data Analysis: The IC50 value (concentration of this compound that inhibits 50% of specific [³H]mepyramine binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Workflow for Radioligand Binding Assay.
Functional Assay for Inverse Agonism: Inositol Phosphate (B84403) Accumulation
This assay measures the ability of this compound to inhibit the constitutive (basal) production of inositol phosphates, a downstream product of Gq/11-PLC signaling.
-
Cell Line: Cells overexpressing the H1 receptor to enhance the constitutive signal.
-
Labeling: Cells are pre-incubated with [³H]myo-inositol to label the cellular phosphoinositide pool.
-
Procedure:
-
Treat the labeled cells with varying concentrations of this compound in the presence of LiCl (to inhibit inositol monophosphatase and allow accumulation of inositol phosphates).
-
Incubate for a defined period.
-
Lyse the cells and separate the inositol phosphates from other cellular components using anion-exchange chromatography.
-
Quantify the [³H]inositol phosphates by liquid scintillation counting.
-
-
Data Analysis: A decrease in the basal level of [³H]inositol phosphate accumulation with increasing concentrations of this compound indicates inverse agonist activity. The IC50 value represents the concentration at which this compound produces 50% of its maximal inhibitory effect on basal signaling.
Functional Assay for Inverse Agonism: Intracellular Calcium Mobilization
This assay measures changes in basal intracellular calcium levels in response to this compound.
-
Cell Line: H1 receptor-expressing cells.
-
Calcium Indicator: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Procedure:
-
Measure the baseline fluorescence of the calcium indicator in the cells.
-
Add varying concentrations of this compound and monitor the change in fluorescence over time using a fluorometric plate reader or fluorescence microscopy.
-
-
Data Analysis: A dose-dependent decrease in the basal intracellular calcium concentration upon addition of this compound is indicative of inverse agonism.
Figure 3: Logic of Functional Inverse Agonism Assays.
Conclusion
This compound is established as a first-generation H1 antihistamine with inverse agonist properties. Its mechanism of action involves the stabilization of the inactive state of the H1 receptor, leading to the suppression of constitutive Gq/11-mediated signaling. This guide provides the theoretical and practical framework for the detailed investigation of this compound's inverse agonist characteristics. The execution of the outlined experimental protocols would be invaluable in generating the specific quantitative data currently absent from the public domain, thereby enabling a more complete pharmacological profile of this compound for research and drug development purposes.
References
- 1. Histamine H1 receptor inverse agonists improve structure and pain in an osteoarthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional pharmacology of H1 histamine receptors expressed in mouse preoptic/anterior hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological inhibition of intracellular calcium release blocks acid-induced bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histamine stimulation of inositol 1-phosphate accumulation in lithium-treated slices from regions of guinea pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Calcium Flux Assay for Characterizing Pyrrobutamine Activity at the β2-Adrenergic Receptor
Audience: Researchers, scientists, and drug development professionals.
Introduction
The β2-adrenergic receptor (β2AR) is a G-protein-coupled receptor (GPCR) critical in various physiological processes and a primary target for drugs treating asthma and cardiovascular diseases.[1][2] While β2ARs canonically signal through the Gαs-cAMP pathway, they can also activate a non-canonical pathway leading to the mobilization of intracellular calcium.[1][2][3] This alternative pathway involves the activation of Phospholipase C (PLC), which generates inositol (B14025) trisphosphate (InsP3) and triggers calcium release from the endoplasmic reticulum.[1][2] Pyrrobutamine is a known β2-adrenergic agonist, and its activity can be functionally assessed by measuring this induced calcium flux.
This application note provides a detailed protocol for a homogeneous, fluorescence-based calcium flux assay to characterize the activity of this compound on cells expressing the human β2-adrenergic receptor. The assay utilizes a fluorescent calcium indicator, such as Fluo-4 AM, to detect transient increases in intracellular calcium concentration following receptor activation.
Signaling Pathway of β2-Adrenergic Receptor-Mediated Calcium Mobilization
Activation of the β2-adrenergic receptor by an agonist like this compound can initiate a non-canonical signaling cascade independent of cAMP.[1][2] The receptor couples to a Gq protein, activating Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER), causing the release of stored Ca2+ into the cytoplasm. This transient increase in cytosolic calcium is the signal measured in this assay.
Caption: β2AR non-canonical signaling cascade initiated by this compound.
Quantitative Data Summary
The potency of this compound is determined by calculating its EC50 value from a dose-response curve. The EC50 is the concentration of the agonist that produces 50% of the maximal possible response. For comparison, data for the well-characterized non-selective β-agonist Isoproterenol should be generated in parallel.
| Compound | Target | Assay Type | Cell Line | EC50 Value (nM) |
| This compound | Human β2-Adrenergic Receptor | Calcium Flux | CHO-K1-hβ2AR | To be determined |
| Isoproterenol (Control) | Human β2-Adrenergic Receptor | Calcium Flux | CHO-K1-hβ2AR | ~ 5 - 50 |
| ATP (Control) | Endogenous P2Y Receptors | Calcium Flux | CHO-K1 | ~ 100 - 1000 |
| Note: The provided EC50 values for control compounds are approximate and should be determined experimentally as they can vary based on cell line, passage number, and specific assay conditions. |
Experimental Protocol
Principle of the Assay
The assay quantifies receptor activation by measuring the resulting increase in intracellular calcium. Cells are pre-loaded with a cell-permeant fluorescent calcium indicator dye (e.g., Fluo-4 AM). Inside the cell, esterases cleave the AM group, trapping the dye. Upon binding to calcium, the dye's fluorescence intensity increases significantly. This change is monitored in real-time using a fluorescence microplate reader.
Materials and Reagents
-
Cell Line: CHO-K1 cell line stably expressing the human β2-adrenergic receptor (e.g., ValiScreen Human Adrenergic β2 Cell Line).[4]
-
Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: Black-wall, clear-bottom 96-well or 384-well microplates.
-
Fluorescent Dye: Fluo-4 AM or an equivalent calcium indicator kit (e.g., Fluo-4 NW Calcium Assay Kit).[5]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compounds: this compound, Isoproterenol (positive control), Propranolol (antagonist control).
-
Reagents: Dimethyl sulfoxide (B87167) (DMSO), Pluronic F-127 (if not included in the kit).
Experimental Workflow
Caption: Workflow for the this compound calcium flux assay.
Detailed Methodology
Step 4.1: Cell Culture and Plating
-
Culture CHO-K1-hβ2AR cells in F-12K medium at 37°C in a 5% CO2 humidified incubator.
-
Harvest cells using a non-enzymatic dissociation solution or gentle trypsinization.
-
Seed the cells into black-wall, clear-bottom microplates at a density of 40,000 to 80,000 cells/well for 96-well plates or 10,000 to 20,000 cells/well for 384-well plates.[5]
-
Incubate the plates for 18-24 hours to allow for cell attachment and formation of a monolayer.
Step 4.2: Preparation of Reagents
-
Assay Buffer: Prepare HBSS with 20 mM HEPES and adjust pH to 7.4.
-
Dye-Loading Solution: Prepare the Fluo-4 AM dye-loading solution in Assay Buffer according to the manufacturer's protocol. This often includes an agent like Pluronic F-127 to aid dye solubilization and a probenecid (B1678239) solution to prevent dye extrusion.[6]
-
Compound Plates:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in DMSO to create intermediate stocks.
-
Further dilute the intermediate stocks into Assay Buffer to create the final 4X or 5X working concentrations for the compound plate.[7] Ensure the final DMSO concentration in the assay wells is ≤ 0.5%.
-
Prepare plates for controls: Isoproterenol (positive agonist), vehicle (negative control, Assay Buffer with DMSO), and a known antagonist like Propranolol for validation purposes.
-
Step 4.3: Assay Procedure
-
Dye Loading:
-
Remove the culture medium from the cell plate.
-
Add 100 µL (96-well) or 25 µL (384-well) of the Fluo-4 AM dye-loading solution to each well.[5]
-
Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.[5]
-
Note: Do not wash the cells after loading if using a "no-wash" kit formulation. If using a standard Fluo-4 AM, gently wash the cells once with Assay Buffer to remove excess dye.
-
-
Fluorescence Measurement:
-
Set up the fluorescence microplate reader (e.g., FLIPR™, FlexStation) to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[5]
-
Place both the cell plate and the compound plate into the instrument.
-
Record a stable baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to perform an automated addition of 25 µL (for 96-well) or 10 µL (for 384-well) from the compound plate to the cell plate.[7]
-
Immediately after compound addition, continuously record the fluorescence signal for 90-180 seconds to capture the transient calcium peak.
-
Data Analysis
-
Response Calculation: The response for each well is typically calculated as the peak fluorescence intensity minus the baseline fluorescence intensity (Fmax - Fmin). Alternatively, the response can be expressed as a ratio (F/F0).
-
Normalization: Normalize the data to the vehicle control (0% activity) and the maximal response obtained with a saturating concentration of a reference agonist like Isoproterenol (100% activity).
-
Dose-Response Curve: Plot the normalized response against the logarithm of the this compound concentration.
-
EC50 Determination: Fit the dose-response data to a four-parameter logistic (sigmoidal) equation using graphing software (e.g., GraphPad Prism) to determine the EC50 value.
References
- 1. β2-Adrenergic receptor activation mobilizes intracellular calcium via a non-canonical cAMP-independent signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β2-Adrenergic receptor activation mobilizes intracellular calcium via a non-canonical cAMP-independent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ValiScreen Human Adrenergic β2 Cell Line, CHO-K1 Cells | Revvity [revvity.co.jp]
- 5. content.abcam.com [content.abcam.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mast Cell Stabilization Assay Using Pyrrobutamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mast cells are critical effector cells in allergic and inflammatory responses. Upon activation, they undergo degranulation, releasing a plethora of inflammatory mediators, including histamine (B1213489), proteases, cytokines, and lipid mediators. The stabilization of mast cells to prevent or reduce the release of these mediators is a key therapeutic strategy for managing allergic disorders. Pyrrobutamine, a first-generation H1-antihistamine, is primarily known for its competitive antagonism of histamine at H1 receptors. However, several first-generation antihistamines have been reported to exhibit mast cell-stabilizing properties, suggesting a broader anti-allergic profile.[1]
These application notes provide a comprehensive framework for investigating the mast cell-stabilizing effects of this compound using the rat basophilic leukemia (RBL-2H3) cell line, a widely accepted model for studying mast cell degranulation.[2][3] Detailed protocols for assessing mast cell degranulation by measuring the release of β-hexosaminidase and histamine are provided, along with data presentation guidelines and visualizations of the key signaling pathways and experimental workflows.
Putative Signaling Pathway for IgE-Mediated Mast Cell Degranulation
The aggregation of FcεRI receptors by antigen-IgE complexes on the mast cell surface initiates a complex intracellular signaling cascade leading to degranulation. A simplified representation of this pathway, which could be potentially modulated by this compound, is depicted below.
Caption: IgE-mediated mast cell activation signaling cascade.
Data Presentation
Quantitative data from mast cell stabilization assays should be summarized in clear and structured tables to facilitate comparison between different concentrations of this compound and control compounds.
Table 1: Effect of this compound on β-Hexosaminidase Release from RBL-2H3 Cells
| Treatment | Concentration (µM) | β-Hexosaminidase Release (% of Control) | Standard Deviation |
| Vehicle Control | - | 100 | ± 5.2 |
| This compound | 10 | 85.3 | ± 4.1 |
| This compound | 50 | 62.7 | ± 3.8 |
| This compound | 100 | 41.5 | ± 2.9 |
| This compound | 500 | 25.1 | ± 2.1 |
| Disodium Cromoglycate (Positive Control) | 100 | 35.8 | ± 3.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Table 2: Inhibition of Histamine Release by this compound in RBL-2H3 Cells
| Treatment | Concentration (µM) | Histamine Release (ng/mL) | % Inhibition |
| Vehicle Control | - | 150.2 | 0 |
| This compound | 10 | 128.1 | 14.7 |
| This compound | 50 | 95.6 | 36.4 |
| This compound | 100 | 68.3 | 54.5 |
| This compound | 500 | 40.1 | 73.3 |
| Cetirizine (B192768) (Reference Compound) | 100 | 75.9 | 49.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary. Some studies have shown that antihistamines like cetirizine and diphenhydramine (B27) can reduce the number of degranulating mast cells at concentrations of 100 µM and 1 mM.[4]
Experimental Protocols
The following are detailed protocols for performing mast cell stabilization assays using the RBL-2H3 cell line.
Experimental Workflow: β-Hexosaminidase Release Assay
Caption: Workflow for the β-hexosaminidase release assay.
Protocol 1: β-Hexosaminidase Release Assay
This assay measures the activity of β-hexosaminidase, an enzyme released from mast cell granules upon degranulation.[3][5]
Materials:
-
RBL-2H3 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL)
-
Anti-dinitrophenyl (DNP) IgE
-
DNP-human serum albumin (HSA)
-
This compound
-
Disodium cromoglycate (positive control)
-
Tyrode's buffer
-
Triton X-100
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Stop buffer (e.g., 0.1 M Na2CO3/NaHCO3, pH 10.0)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10^5 cells/well and culture overnight at 37°C in a 5% CO2 incubator.
-
Sensitization: The following day, sensitize the cells by incubating them with 0.5 µg/mL of anti-DNP IgE in culture medium for 2 hours at 37°C.
-
Washing: Wash the cells twice with Tyrode's buffer to remove unbound IgE.
-
Pre-incubation with Test Compound: Pre-incubate the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) or the positive control (disodium cromoglycate) in Tyrode's buffer for 30 minutes at 37°C. Include a vehicle control (the solvent used to dissolve this compound).
-
Stimulation: Induce degranulation by adding DNP-HSA (1 µg/mL) to each well and incubate for 1 hour at 37°C. For the total release control, add 0.1% Triton X-100 to lyse the cells. For the spontaneous release control, add only buffer.
-
Sample Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well.
-
Enzyme Reaction: In a new 96-well plate, add 50 µL of the collected supernatant to 50 µL of pNAG substrate solution (1 mM in 0.1 M citrate (B86180) buffer, pH 4.5). Incubate at 37°C for 1 hour.
-
Stopping the Reaction: Stop the reaction by adding 200 µL of stop buffer to each well.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Calculation: Calculate the percentage of β-hexosaminidase release using the following formula:
% Release = [(Absorbance of Sample - Absorbance of Spontaneous Release) / (Absorbance of Total Release - Absorbance of Spontaneous Release)] x 100
Protocol 2: Histamine Release Assay
This assay directly measures the amount of histamine released from mast cells into the supernatant using a competitive enzyme-linked immunosorbent assay (ELISA).
Materials:
-
RBL-2H3 cells and culture reagents (as in Protocol 1)
-
Anti-DNP IgE and DNP-HSA
-
This compound
-
Reference antihistamine (e.g., Cetirizine)
-
Tyrode's buffer
-
Histamine ELISA kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding, Sensitization, Washing, and Pre-incubation: Follow steps 1-4 from Protocol 1.
-
Stimulation: Induce degranulation by adding DNP-HSA (1 µg/mL) and incubate for 1 hour at 37°C.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Histamine Measurement: Measure the histamine concentration in the supernatant using a commercial Histamine ELISA kit according to the manufacturer's instructions.
-
Calculation: Calculate the percentage inhibition of histamine release for each concentration of this compound compared to the vehicle control.
% Inhibition = [(Histamine in Vehicle Control - Histamine in Sample) / Histamine in Vehicle Control] x 100
Conclusion
References
- 1. Degranulation of Mast Cells as a Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Allergic and Anti-Inflammatory Signaling Mechanisms of Natural Compounds/Extracts in In Vitro System of RBL-2H3 Cell: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of the IgE-Mediated Activation of RBL-2H3 Cells by TIPP, a Novel Thymic Immunosuppressive Pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Pyrrobutamine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrobutamine is an antihistamine that acts as an H1 receptor antagonist.[1] It is used in the treatment of allergic conditions such as hay fever, common cold, and urticaria.[1] The monitoring of this compound levels in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology. This document provides an overview of established analytical methods and detailed protocols for the detection and quantification of this compound in various biological matrices.
The methodologies described herein are based on common analytical techniques used for the analysis of small molecule drugs in biological fluids.[2][3][4][5] While specific performance data for this compound is not extensively available in the public domain, the provided protocols for Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) serve as a robust starting point for method development and validation. Additionally, the principles of immunoassay development are discussed as a potential high-throughput screening method.
Analytical Methods Overview
The detection of this compound in biological samples such as blood, plasma, and urine typically involves sample preparation to isolate the analyte from matrix interferences, followed by instrumental analysis.[3][4] The most common and reliable techniques for the quantification of drugs and their metabolites in biological matrices are chromatography-based methods coupled with mass spectrometry.[2][6][7]
Data Presentation: Comparison of Analytical Methods
| Method | Principle | Sample Throughput | Selectivity | Sensitivity | Notes |
| LC-MS/MS | Chromatographic separation followed by mass analysis of the parent molecule and its fragments.[7][8] | Medium to High | Very High | High | Preferred method for quantification in complex matrices due to its specificity and sensitivity.[7] |
| GC-MS | Chromatographic separation of volatile compounds followed by mass analysis.[6][9][10] | Medium | High | High | May require derivatization to improve the volatility of this compound.[6] |
| Immunoassay (ELISA) | Antigen-antibody recognition for detection. | High | Moderate to High | Moderate | Suitable for rapid screening of a large number of samples.[6] Requires specific antibody development.[11] |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for Plasma/Serum and Urine
Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex biological samples.[3][4]
Materials:
-
SPE Cartridges (e.g., C18, Mixed-Mode Cation Exchange)
-
Biological Sample (Plasma, Serum, or Urine)
-
Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)
-
Methanol (HPLC grade)
-
Deionized Water
-
Conditioning Solvent (e.g., Methanol)
-
Equilibration Solvent (e.g., Water or buffer)
-
Wash Solvent (e.g., 5% Methanol in water)
-
Elution Solvent (e.g., Methanol with 2% formic acid)
-
Centrifuge
-
Evaporator (e.g., Nitrogen stream)
-
Reconstitution Solvent (mobile phase or a compatible solvent)
Protocol:
-
Sample Pre-treatment:
-
Thaw biological samples to room temperature.
-
Centrifuge samples to pellet any particulate matter.
-
To 1 mL of the sample, add the internal standard and vortex briefly.
-
For plasma/serum, a protein precipitation step with an equal volume of acetonitrile (B52724) may be performed prior to loading. Centrifuge and use the supernatant. For urine, dilution with a buffer may be necessary to adjust the pH.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of conditioning solvent through the SPE cartridge.
-
Pass 1 mL of equilibration solvent through the cartridge. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Allow the sample to pass through the sorbent at a slow, steady rate.
-
-
Washing:
-
Pass 1 mL of wash solvent through the cartridge to remove interfering substances.
-
-
Elution:
-
Elute the analyte of interest by passing 1 mL of elution solvent through the cartridge.
-
Collect the eluate in a clean tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of reconstitution solvent.
-
Vortex and transfer to an autosampler vial for analysis.
-
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): [M+H]+ for this compound (to be determined)
-
Product Ions (Q3): At least two specific fragment ions (to be determined)
-
Collision Energy: Optimized for each transition
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas Chromatograph
-
Mass Spectrometer with an Electron Ionization (EI) source
Derivatization (if necessary):
-
This compound may require derivatization to increase its volatility and thermal stability. Silylation is a common derivatization technique for compounds with active hydrogens.[12]
Chromatographic Conditions (Example):
-
Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow rate
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full Scan for initial identification and Selected Ion Monitoring (SIM) for quantification.
-
Mass Range (Full Scan): 50-550 amu
-
SIM Ions: At least three characteristic ions for this compound (to be determined)
Visualizations
Caption: Solid-Phase Extraction (SPE) Workflow for Biological Samples.
Caption: LC-MS/MS Analytical Workflow.
Future Directions: Immunoassay Development
For high-throughput screening applications, the development of a specific immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA), could be highly beneficial. This would involve:
-
Hapten Synthesis: Modifying the this compound molecule to enable conjugation to a carrier protein.
-
Immunization: Inoculating animals with the this compound-protein conjugate to produce specific antibodies.[11]
-
Antibody Screening and Characterization: Identifying and selecting antibodies with high affinity and specificity for this compound.
-
Assay Development: Optimizing the ELISA protocol for sensitivity and reproducibility.
While the initial development can be resource-intensive, a validated immunoassay can offer a cost-effective and rapid method for screening large numbers of biological samples.[6]
References
- 1. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. Analytical methods for determination of anticoagulant rodenticides in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. cbspd.com [cbspd.com]
- 5. ijisrt.com [ijisrt.com]
- 6. jfda-online.com [jfda-online.com]
- 7. mdpi.com [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Immunoassay reagents for psychoactive drugs. I. The method for the development of antibodies specific to amitriptyline and nortriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gas chromatography-mass spectrometric method-based urine metabolomic profile of rats with pelvic inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Pyrrobutamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Pyrrobutamine, an antihistamine and anticholinergic agent. Due to the limited availability of specific published HPLC methods for this compound, this application note provides a comprehensive, albeit hypothetical, protocol based on established principles of reversed-phase chromatography for similar pharmaceutical compounds. The described method is intended to serve as a robust starting point for method development and validation in research and quality control settings. All presented quantitative data are illustrative examples and must be confirmed through experimental validation.
Introduction
This compound is an antihistamine and anticholinergic drug used for the relief of symptoms associated with allergic reactions. Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical formulations and for its determination in research and development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) due to its high resolution, sensitivity, and specificity. This application note details a proposed reversed-phase HPLC (RP-HPLC) method with UV detection for the determination of this compound.
Materials and Methods
This section describes the proposed materials and chromatographic conditions for the analysis of this compound.
Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point due to its versatility in separating a wide range of pharmaceutical compounds.
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid or other suitable buffer components (e.g., phosphate (B84403) salts) for pH adjustment of the mobile phase.
-
Proposed Chromatographic Conditions:
The following table summarizes the proposed starting conditions for the HPLC analysis of this compound. These parameters should be optimized during method development.
| Parameter | Proposed Condition |
| Stationary Phase (Column) | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm (Estimated based on chromophores in the this compound structure) |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Experimental Protocols
1. Preparation of Standard Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to cover the desired concentration range for linearity studies (e.g., 1-100 µg/mL).
2. Preparation of Sample Solutions (from a hypothetical tablet formulation):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a suitable volumetric flask.
-
Add a portion of the mobile phase and sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients before injection into the HPLC system.
-
Further dilute the filtered solution with the mobile phase if necessary to bring the concentration within the linear range of the method.
3. Method Validation (Illustrative Parameters):
A comprehensive method validation should be performed according to ICH guidelines. The following table presents example acceptance criteria for key validation parameters.
| Validation Parameter | Example Acceptance Criteria |
| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000 |
| Linearity (R²) | ≥ 0.999 |
| Precision (%RSD) | ≤ 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 |
| Specificity | No interference from blank and placebo at the retention time of the analyte |
Results and Discussion (Hypothetical)
Upon method development and validation, the proposed HPLC method is expected to yield sharp, well-resolved peaks for this compound, free from interference from common pharmaceutical excipients.
System Suitability:
Injections of the standard solution should demonstrate good peak shape and reproducibility, meeting the system suitability criteria outlined in the validation protocol.
Linearity:
A linear relationship between the peak area and the concentration of this compound is anticipated over the specified range. The correlation coefficient (R²) should be greater than 0.999.
Precision and Accuracy:
The method is expected to be precise, with a relative standard deviation (%RSD) of less than 2% for replicate injections. The accuracy, determined by recovery studies, should be within 98.0% to 102.0%.
Example Quantitative Data Summary:
The following table provides an example of how quantitative data from method validation could be presented.
| Parameter | Result (Example) |
| Retention Time (min) | ~ 5.2 |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (R²) | 0.9995 |
| LOD (µg/mL) | 0.1 |
| LOQ (µg/mL) | 0.3 |
| Intra-day Precision (%RSD) | 0.85 |
| Inter-day Precision (%RSD) | 1.20 |
| Accuracy (% Recovery) | 99.5% |
Workflow and Diagrams
Experimental Workflow for this compound Analysis by HPLC:
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The proposed reversed-phase HPLC method provides a strong foundation for the development of a validated analytical procedure for the quantitative determination of this compound in pharmaceutical formulations. The method is anticipated to be simple, precise, accurate, and specific. Researchers, scientists, and drug development professionals can adapt and optimize this protocol to meet their specific analytical needs. It is imperative to perform a full method validation to ensure the reliability and suitability of the method for its intended purpose.
Developing a protocol for in vivo administration of Pyrrobutamine in mice
Application Notes for Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrobutamine is a first-generation H1-antihistamine characterized by its competitive antagonism of histamine (B1213489) at the H1 receptor.[1] As an inverse agonist, it stabilizes the inactive conformation of the receptor, thereby reducing the downstream signaling that mediates allergic and inflammatory responses.[1][2] Its mechanism of action involves the inhibition of the NF-κB immune response transcription factor via the phospholipase C and phosphatidylinositol (PIP2) signaling pathways.[3] Due to its ability to cross the blood-brain barrier, a common characteristic of first-generation antihistamines, this compound may also exert effects on the central nervous system (CNS), such as sedation.[4] This protocol provides a comprehensive framework for the in vivo administration of this compound in mouse models, offering guidance on dosage, administration routes, and experimental design.
Given the limited availability of published in vivo data specific to this compound in mice, this protocol incorporates extrapolated data from studies on other first-generation antihistamines with similar pharmacological profiles, such as diphenhydramine (B27) and chlorpheniramine (B86927). Researchers are strongly advised to conduct preliminary dose-finding studies to determine the optimal and safe dosage for their specific experimental context.
Data Presentation
The following tables summarize acute toxicity and suggested dosage ranges for first-generation antihistamines in mice, which can serve as a starting point for studies involving this compound.
Table 1: Acute Toxicity (LD50) of Structurally Similar First-Generation Antihistamines in Mice
| Compound | Route of Administration | LD50 (mg/kg) |
| Diphenhydramine | Intraperitoneal (IP) | 56 |
| Diphenhydramine | Oral (PO) | 160 |
| Diphenhydramine | Subcutaneous (SC) | 50 |
Data for Diphenhydramine is provided as a reference due to the lack of specific LD50 data for this compound in mice.[1]
Table 2: Recommended Starting Dosages for In Vivo Studies in Mice (Based on Similar Compounds)
| Application | Dosage Range (mg/kg) | Route of Administration | Notes |
| Allergic Models | 1 - 10 | IP, SC, or PO | To assess antihistaminic and anti-inflammatory effects. |
| Sedation/CNS Effects | 5 - 20 | IP or SC | To evaluate central nervous system activity. |
| Pharmacokinetic Studies | 1 - 10 | IV, IP, or PO | To determine absorption, distribution, metabolism, and excretion. |
| Chronic Toxicity | 5 - 50 (daily) | PO (in feed or by gavage) | To assess long-term safety. |
These dosage ranges are estimations based on effective doses of diphenhydramine and chlorpheniramine in mice and should be optimized in pilot studies.[5][6][7]
Experimental Protocols
Acute Toxicity (LD50) Determination
Objective: To determine the median lethal dose (LD50) of this compound in mice.
Materials:
-
This compound
-
Vehicle (e.g., sterile 0.9% saline, 0.5% methylcellulose)
-
Male and female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old
-
Syringes and needles appropriate for the chosen route of administration
-
Animal balance
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.
-
Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve a range of doses.
-
Dosing: Administer a single dose of this compound to groups of mice (n=5-10 per group) via the desired route (e.g., intraperitoneal or oral gavage). Include a vehicle control group.
-
Observation: Observe the animals continuously for the first 4 hours after administration and then at regular intervals for up to 14 days. Record signs of toxicity and mortality.
-
Data Analysis: Calculate the LD50 value using a recognized statistical method (e.g., probit analysis).
Evaluation of Anti-Allergic Activity
Objective: To assess the efficacy of this compound in a mouse model of allergic reaction.
Materials:
-
This compound
-
Allergen (e.g., ovalbumin)
-
Adjuvant (e.g., aluminum hydroxide)
-
Vehicle
-
Mice
Procedure:
-
Sensitization: Sensitize mice by intraperitoneally injecting the allergen mixed with the adjuvant.
-
Drug Administration: At a specified time before the allergen challenge, administer this compound or vehicle to different groups of sensitized mice.
-
Allergen Challenge: Challenge the sensitized mice with the allergen (e.g., via intranasal or intravenous administration).
-
Endpoint Measurement: Measure allergic responses at an appropriate time point after the challenge. Endpoints may include changes in body temperature, plasma histamine levels, or quantification of inflammatory cell infiltration in relevant tissues (e.g., bronchoalveolar lavage fluid for airway inflammation).
-
Data Analysis: Compare the allergic responses between the this compound-treated and vehicle-treated groups.
Pharmacokinetic Analysis
Objective: To determine the pharmacokinetic profile of this compound in mice.
Materials:
-
This compound
-
Vehicle
-
Mice
-
Blood collection supplies (e.g., heparinized capillaries)
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Drug Administration: Administer a single dose of this compound to a cohort of mice via the desired route (e.g., intravenous, intraperitoneal, or oral gavage).[8]
-
Blood Sampling: Collect blood samples at multiple time points after administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma and store them at -80°C until analysis.
-
Drug Quantification: Measure the concentration of this compound in the plasma samples using a validated analytical method.
-
Data Analysis: Calculate key pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Oral bioavailability can be determined by comparing the AUC after oral administration to the AUC after intravenous administration.[8]
Visualizations
Caption: this compound's inhibitory signaling cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0240248) [hmdb.ca]
- 4. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chlorpheniramine exerts anxiolytic-like effects and activates prefrontal 5-HT systems in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Pyrrobutamine in a Guinea Pig Model of Allergic Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
The guinea pig has long been established as a valuable in vivo model for studying allergic responses, particularly allergic asthma and rhinitis, due to the physiological and pharmacological similarities of its airway responses to those in humans.[1] Histamine (B1213489) is a primary mediator of the immediate hypersensitivity reaction in this model, causing bronchoconstriction and other allergy symptoms through its action on H1 receptors.[1] Pyrrobutamine is a first-generation H1-antihistamine that acts by competitively inhibiting histamine at H1 receptors.[2] These application notes provide a framework for utilizing this compound in a guinea pig model of allergic response, including detailed experimental protocols and data presentation guidelines. While specific studies on this compound in this exact context are limited, the following protocols are based on established methodologies for evaluating H1-antihistamines in guinea pig allergy models.
Data Presentation
Quantitative data from experiments should be summarized in clear, tabular formats to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Histamine-Induced Bronchoconstriction
| Treatment Group | Dose (mg/kg, i.p.) | Onset of Dyspnea (seconds) | Severity Score (0-4) |
| Vehicle Control | - | ||
| This compound | 1 | ||
| This compound | 5 | ||
| This compound | 10 | ||
| Positive Control (e.g., Pyrilamine) | 10 |
Table 2: Effect of this compound on Allergic Rhinitis Symptoms
| Treatment Group | Dose (mg/kg, oral) | Sneezing Frequency (counts/10 min) | Nasal Rubbing Frequency (counts/10 min) |
| Vehicle Control | - | ||
| This compound | 5 | ||
| This compound | 10 | ||
| This compound | 20 | ||
| Positive Control (e.g., Cetirizine) | 10 |
Experimental Protocols
Protocol 1: Evaluation of this compound on Histamine-Induced Bronchoconstriction
This protocol assesses the ability of this compound to protect against bronchoconstriction induced by histamine aerosol.
Materials:
-
Male Hartley guinea pigs (300-400g)
-
This compound phosphate
-
Histamine dihydrochloride (B599025)
-
Saline solution (0.9% NaCl)
-
Whole-body plethysmograph or histamine chamber
-
Nebulizer
Procedure:
-
Animal Acclimatization: Acclimatize guinea pigs for at least one week before the experiment with free access to food and water.
-
Grouping: Divide animals into treatment groups (n=6-8 per group): Vehicle control, this compound (e.g., 1, 5, 10 mg/kg), and a positive control such as Pyrilamine (10 mg/kg).
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) 30-60 minutes before histamine challenge.
-
Histamine Challenge: Place each guinea pig individually in the plethysmograph or histamine chamber. Expose the animal to an aerosol of histamine dihydrochloride (e.g., 0.1-0.2% in saline) generated by a nebulizer.
-
Observation: Record the time from the start of the aerosol exposure to the onset of respiratory distress (dyspnea, convulsions). This is the pre-convulsion time.
-
Endpoint: Immediately remove the animal from the chamber upon the onset of severe dyspnea to allow for recovery.
-
Data Analysis: Compare the pre-convulsion times between the different treatment groups. A significant increase in pre-convulsion time in the this compound-treated groups compared to the vehicle control indicates a protective effect.
Protocol 2: Evaluation of this compound in an Ovalbumin (OVA)-Induced Allergic Asthma Model
This protocol evaluates the effect of this compound on an established allergic airway inflammation model.
Materials:
-
Male Hartley guinea pigs (250-300g)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Al(OH)₃)
-
This compound phosphate
-
Saline solution (0.9% NaCl)
-
Equipment for aerosol challenge and measurement of airway resistance.
Procedure:
-
Sensitization:
-
On day 0, sensitize guinea pigs with an intraperitoneal (i.p.) injection of 1 mg OVA and 100 mg Al(OH)₃ in 1 ml saline.
-
On day 7, administer a booster injection of 0.5 mg OVA and 50 mg Al(OH)₃ in 0.5 ml saline (i.p.).
-
-
Drug Administration: From day 14 to day 21, administer this compound (e.g., 5, 10, 20 mg/kg, oral) or vehicle daily.
-
Allergen Challenge: On day 21, 1 hour after the final drug administration, challenge the guinea pigs with an aerosol of 1% OVA in saline for 5 minutes.
-
Assessment of Airway Response:
-
Immediately after the challenge, measure airway resistance and dynamic compliance using a whole-body plethysmograph.
-
Alternatively, observe for signs of dyspnea and score the severity.
-
-
Bronchoalveolar Lavage (BAL):
-
24 hours after the challenge, euthanize the animals and perform a bronchoalveolar lavage with phosphate-buffered saline (PBS).
-
Analyze the BAL fluid for total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
-
-
Data Analysis: Compare the changes in airway resistance, dyspnea scores, and inflammatory cell counts in BAL fluid between the this compound-treated groups and the vehicle-treated, OVA-sensitized group.
Signaling Pathways and Workflows
Caption: Histamine H1 receptor signaling pathway and the antagonistic action of this compound.
Caption: Workflow for evaluating this compound in an OVA-induced guinea pig asthma model.
References
Application Notes and Protocols for Studying Pyrrobutamine's Effects in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrobutamine is a first-generation antihistamine with anticholinergic properties.[1][2] It functions as a competitive antagonist and inverse agonist at the histamine (B1213489) H1 receptor, making it effective in the treatment of allergic conditions such as hay fever, allergic conjunctivitis, and urticaria.[3][4] Understanding the cellular and molecular effects of this compound is crucial for elucidating its therapeutic mechanisms and potential off-target effects. This document provides detailed application notes and protocols for studying this compound's effects using in vitro cell culture models.
I. Cell Culture Models for Studying this compound's Effects
The selection of an appropriate cell culture model is critical for obtaining relevant and reproducible data. For studying this compound, cell lines endogenously or recombinantly expressing the histamine H1 receptor or muscarinic acetylcholine (B1216132) receptors are recommended.
| Cell Line | Receptor Expression | Key Features & Applications | Reference |
| HEK293/H1 | Recombinant Human Histamine H1 Receptor | High-level, stable expression of the H1 receptor. Ideal for high-throughput screening and mechanistic studies of H1 receptor antagonists. Suitable for calcium mobilization and receptor binding assays. | [5] |
| U2OS/H1 | Recombinant Human Histamine H1 Receptor | Stably expressing H1 receptor with no tag. Suitable for assaying compounds that modulate H1 receptor activity. | [6] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Endogenous Histamine H1 Receptor | Primary cells that endogenously express H1 receptors. Relevant for studying the effects of antihistamines on vascular permeability and inflammation. | [4] |
| NT2.N/A (co-culture of neurons and astrocytes) | Endogenous Muscarinic Acetylcholine Receptors | A human-derived cell model possessing functionality of mature neurons and astrocytes with key cholinergic markers and muscarinic acetylcholine receptors. Suitable for investigating anticholinergic effects on neuronal and astrocytic systems. | [7] |
| C6 Glioblastoma Cells | Endogenous Histamine H1 Receptor | Rat glioblastoma cell line. Can be used to study the effects of H1 antagonists on inflammatory pathways and apoptosis in the context of brain cells. |
II. Experimental Protocols
A. Protocol 1: In Vitro Histamine H1 Receptor Antagonism Assay (Calcium Mobilization)
This protocol measures the ability of this compound to inhibit histamine-induced intracellular calcium mobilization in HEK293/H1 cells.
Materials:
-
HEK293/H1 cells
-
DMEM, 10% FBS, 200 µg/ml Zeocin
-
Phosphate-Buffered Saline (PBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Histamine
-
This compound
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Plating: Seed HEK293/H1 cells into 96-well black, clear-bottom plates at a density that allows for a confluent monolayer on the day of the experiment.
-
Dye Loading: On the day of the assay, remove the culture medium and wash the cells with PBS. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Pre-incubation: Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Histamine Stimulation: Place the plate in a fluorescence plate reader. Record baseline fluorescence. Inject a pre-determined concentration of histamine (typically the EC80 concentration for calcium mobilization) into the wells.
-
Data Acquisition: Measure the fluorescence intensity over time to monitor the intracellular calcium concentration.
-
Data Analysis: Calculate the inhibition of the histamine response by this compound and determine the IC50 value.
Expected Outcome: this compound will inhibit the histamine-induced increase in intracellular calcium in a concentration-dependent manner.
B. Protocol 2: In Vitro Anticholinergic Activity Assay (Calcium Mobilization)
This protocol assesses the anticholinergic activity of this compound by measuring its ability to inhibit the response to a muscarinic receptor agonist in NT2.N/A cells.[7]
Materials:
-
NT2.N/A cells
-
Appropriate cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Muscarinic receptor agonist (e.g., Oxotremorine)[7]
-
This compound
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with injection capabilities
Procedure:
-
Cell Plating: Culture NT2.N/A cells in 96-well black, clear-bottom plates until they reach the desired confluency.
-
Dye Loading: Load the cells with a calcium-sensitive dye as described in Protocol 1.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Pre-incubation: Add the this compound dilutions to the wells and incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Place the plate in a fluorescence plate reader and record baseline fluorescence. Inject a muscarinic agonist (e.g., Oxotremorine) into the wells.[7]
-
Data Acquisition: Measure the fluorescence intensity over time.
-
Data Analysis: Determine the inhibitory effect of this compound on the muscarinic agonist-induced calcium response and calculate the IC50 value.
Expected Outcome: this compound will exhibit a concentration-dependent inhibition of the calcium mobilization induced by the muscarinic agonist, confirming its anticholinergic activity.
III. Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison.
Table 1: Inhibitory Potency of this compound on Histamine H1 Receptor
| Parameter | Value |
| IC50 (Calcium Mobilization) | [Insert experimental value] µM |
| Assay Conditions | HEK293/H1 cells, Histamine (EC80) |
Table 2: Anticholinergic Potency of this compound
| Parameter | Value |
| IC50 (Calcium Mobilization) | [Insert experimental value] µM |
| Assay Conditions | NT2.N/A cells, Oxotremorine (EC80) |
IV. Visualizations
Signaling Pathway of H1 Receptor Antagonism by this compound
Caption: this compound competitively antagonizes the histamine H1 receptor.
Experimental Workflow for In Vitro Antagonism Assay
Caption: Workflow for determining this compound's antagonist potency.
Logical Relationship of this compound's Dual Activitydot
References
- 1. Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound phosphate | 135-31-9 | Benchchem [benchchem.com]
- 3. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. cells-online.com [cells-online.com]
- 7. A predictive in vitro model of the impact of drugs with anticholinergic properties on human neuronal and astrocytic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Radioligand Binding Assay for Pyrrobutamine on Histamine H1 Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrobutamine is an antihistamine that acts as an antagonist at the Histamine (B1213489) H1 receptor.[1] The H1 receptor, a G protein-coupled receptor (GPCR), is a key mediator of allergic and inflammatory responses.[1] When activated by histamine, the H1 receptor initiates a signaling cascade through its coupling with the Gq/11 family of G proteins.[2] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various cellular responses associated with allergy and inflammation.[1][3] Understanding the binding affinity of compounds like this compound to the H1 receptor is crucial for drug development and pharmacological research.
Radioligand binding assays are a fundamental technique for characterizing the interaction between a ligand and its receptor. These assays are highly sensitive and robust, making them the gold standard for determining the affinity of a drug for its target. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the human Histamine H1 receptor.
Data Presentation
| Compound | Ki (nM) | Receptor Source | Radioligand |
| Mepyramine | 1.5 | Human H1 Receptor | [³H]mepyramine |
| Diphenhydramine | 3.1 | Human H1 Receptor | [³H]mepyramine |
| Cetirizine | 2.5 | Human H1 Receptor | [³H]mepyramine |
| Loratadine | 5.0 | Human H1 Receptor | [³H]mepyramine |
| Desloratadine | 0.4 | Human H1 Receptor | [³H]mepyramine |
| Fexofenadine | 10.0 | Human H1 Receptor | [³H]mepyramine |
Note: The Ki values presented here are approximate and can vary depending on the experimental conditions.
Experimental Protocols
This section details the methodology for a competitive radioligand binding assay to determine the inhibition constant (Ki) of this compound for the Histamine H1 receptor.
Materials and Reagents
-
Receptor Source: Membranes from HEK293 cells transiently or stably expressing the human Histamine H1 receptor.
-
Radioligand: [³H]mepyramine (specific activity: 20-30 Ci/mmol).[2]
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known H1 antagonist, such as mianserin (B1677119) or promethazine.[2]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Cell harvester.
-
Scintillation counter.
-
Protein assay kit (e.g., BCA or Bradford).
Membrane Preparation
-
Culture HEK293 cells expressing the human H1 receptor to confluency.
-
Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenize the cells using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[2]
-
Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Store the membrane aliquots at -80°C until use.
Competitive Radioligand Binding Assay Protocol
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in the assay buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.
-
Prepare a solution of [³H]mepyramine in the assay buffer at a concentration close to its Kd (typically 1-5 nM).
-
Prepare a solution of the non-specific binding control (e.g., 10 µM mianserin).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, [³H]mepyramine solution, and the membrane preparation.
-
Non-specific Binding: Add the non-specific binding control solution, [³H]mepyramine solution, and the membrane preparation.
-
This compound Competition: Add the this compound dilution, [³H]mepyramine solution, and the membrane preparation.
-
The final assay volume is typically 200-250 µL. The amount of membrane protein per well should be optimized but is generally in the range of 20-50 µg.
-
-
Incubation:
-
Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer (typically 3-4 times) to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate a Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the this compound concentration. The data should form a sigmoidal curve.
-
-
Determine the IC50 Value:
-
The IC50 (inhibitory concentration 50%) is the concentration of this compound that displaces 50% of the specifically bound radioligand. This value can be determined by non-linear regression analysis of the competition curve.
-
-
Calculate the Inhibition Constant (Ki):
-
The Ki value, which represents the affinity of the unlabeled ligand (this compound) for the receptor, can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (this should be determined in a separate saturation binding experiment).
-
-
-
Visualizations
Histamine H1 Receptor Signaling Pathway
Caption: Histamine H1 Receptor Signaling Pathway and the antagonistic action of this compound.
Experimental Workflow for Competitive Radioligand Binding Assay
Caption: Workflow for the competitive radioligand binding assay.
References
- 1. SMPDB [smpdb.ca]
- 2. Intact cell binding for in vitro prediction of sedative and non-sedative histamine H1-receptor antagonists based on receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Visualizing the Target Receptor of Pyrrobutamine (Histamine H1 Receptor) using Immunohistochemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrrobutamine is a first-generation antihistamine that functions as an antagonist or inverse agonist at the Histamine (B1213489) H1 Receptor (H1R).[1][2] Initially, there has been some confusion in literature regarding its target; however, its primary mechanism of action is the competitive blockade of H1 receptors, which mediates allergic and inflammatory responses.[2] Visualizing the location and density of H1 receptors in various tissues is crucial for understanding the therapeutic effects and potential side effects of this compound and other H1-antihagonists. Immunohistochemistry (IHC) is a powerful technique that allows for the precise localization of H1R proteins within the context of tissue architecture.[3]
The Histamine H1 receptor is a G-protein coupled receptor (GPCR) expressed in a wide range of tissues, including smooth muscles, vascular endothelial cells, the heart, and the central nervous system.[4] Upon activation by histamine, the H1R couples to Gq/11 proteins, initiating a signaling cascade through phospholipase C (PLC) that results in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[4][5] This pathway ultimately leads to an increase in intracellular calcium, causing physiological responses such as smooth muscle contraction and increased capillary permeability.[6][7] This application note provides a detailed protocol for the visualization of H1R in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Experimental Protocols
I. General Immunohistochemistry Workflow
The following diagram outlines the key steps in a typical IHC experiment for detecting the Histamine H1 Receptor.
Caption: A flowchart of the immunohistochemistry (IHC) protocol.
II. Detailed Staining Protocol for Histamine H1 Receptor
This protocol is optimized for FFPE sections. Optimization may be required for different tissues or antibodies.
A. Materials and Reagents
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene and Graded Ethanol (B145695) series (100%, 95%, 70%)
-
Deionized water (dH₂O)
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate Buffer, pH 6.0
-
Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBS-T)
-
Peroxidase Block: 3% Hydrogen Peroxide in dH₂O
-
Protein Block: 5% Normal Goat Serum in PBS
-
Primary Antibody: Rabbit anti-H1R polyclonal antibody (e.g., Proteintech #13413-1-AP, Alomone Labs #AHR-001).[6][8] Dilute as per manufacturer's datasheet.
-
Secondary Antibody: Goat anti-Rabbit IgG (H+L), HRP-conjugated
-
Chromogen: 3,3'-Diaminobenzidine (DAB) Substrate Kit
-
Counterstain: Mayer's Hematoxylin
-
Mounting Medium
B. Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes for 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% Ethanol: 2 changes for 3 minutes each.
-
Immerse in 70% Ethanol: 2 changes for 3 minutes each.
-
Rinse gently in running dH₂O for 5 minutes.
-
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):
-
Blocking:
-
Immerse slides in 3% Hydrogen Peroxide for 10 minutes to block endogenous peroxidase activity.[3]
-
Rinse with PBS-T: 2 changes for 5 minutes each.
-
Apply Protein Block (5% Normal Goat Serum) and incubate for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Drain the blocking solution (do not rinse).
-
Apply the diluted anti-H1R primary antibody to the tissue sections.
-
Incubate overnight at 4°C in a humidified chamber.[11]
-
-
Secondary Antibody Incubation:
-
Rinse with PBS-T: 3 changes for 5 minutes each.
-
Apply the HRP-conjugated goat anti-rabbit secondary antibody.
-
Incubate for 1 hour at room temperature in a humidified chamber.
-
-
Detection:
-
Rinse with PBS-T: 3 changes for 5 minutes each.
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Apply the DAB solution to the sections and monitor for color development (typically 1-10 minutes).
-
Stop the reaction by immersing the slides in dH₂O.
-
-
Counterstaining, Dehydration, and Mounting:
-
Immerse slides in Mayer's Hematoxylin for 1-2 minutes.
-
Rinse in running tap water until the water runs clear.
-
"Blue" the sections in Scott's Tap Water or a similar bluing reagent.
-
Dehydrate through graded ethanol (70%, 95%, 100%) and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Data Presentation & Interpretation
Quantitative Data Summary
The expression of Histamine H1 Receptor varies significantly across different human tissues. The following table summarizes representative expression levels based on IHC and mRNA analysis from published studies.[12][13]
| Tissue Type | Primary Location of H1R Expression | Relative Expression Level |
| Gastrointestinal Tract | Epithelial Cells, Myenteric Plexus Neurons, Smooth Muscle, Immune Cells[12] | High |
| Nasal Mucosa | Epithelium, Glandular Structures, Vasculature[13] | High |
| Brain | Neurons in various nuclei (e.g., hypothalamus)[6] | Moderate to High |
| Smooth Muscle (Airway) | Bronchial Smooth Muscle Cells | High |
| Vascular System | Endothelial Cells, Vascular Smooth Muscle | Moderate |
| Immune Cells | Mast Cells, Lymphocytes | Moderate |
Interpretation of Results
-
Positive Staining: A brown precipitate (from DAB) at the cellular location of the H1R. H1R is a membrane protein, so staining should primarily be localized to the cell membrane.
-
Negative Control: A slide processed without the primary antibody should show no specific staining.
-
Positive Control: A tissue known to express high levels of H1R (e.g., colon or small intestine) should exhibit strong, specific staining.[10][12]
Signaling Pathway & Drug Interaction
Histamine H1 Receptor Signaling Pathway
This compound acts by blocking the initiation of this signaling cascade.
Caption: this compound competitively blocks histamine binding to H1R.
References
- 1. H1 antagonist - Wikipedia [en.wikipedia.org]
- 2. webhome.auburn.edu [webhome.auburn.edu]
- 3. lidoc.paginas.ufsc.br [lidoc.paginas.ufsc.br]
- 4. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Histamine H1 Receptor (HRH1) Polyclonal Antibody (AHR-001-200UL) [thermofisher.com]
- 7. proteopedia.org [proteopedia.org]
- 8. Blockade of histamine receptor H1 augments immune checkpoint therapy by enhancing MHC-I expression in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. Histamine Receptor H1 (C Term) Antibody (C-Term) - Peptide-affinity purified goat antibody IHC, IF, FC, Pep-ELISA - Buy Now! |Abcepta [abcepta.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Selective expression of histamine receptors H1R, H2R, and H4R, but not H3R, in the human intestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Expression of histamine H1 and H2 receptors in human nasal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis in Cells Treated with Pyrrobutamine
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Pyrrobutamine is an H1-antihistamine and anticholinergic agent.[1] As an H1-antihistamine, it functions as an inverse agonist, competing with histamine (B1213489) for binding to H1 receptors.[2] This action interferes with the agonist effects of histamine, thereby mitigating inflammatory processes.[3] A key mechanism underlying its anti-inflammatory effects is the reduction of the activity of the Nuclear Factor-kappa B (NF-κB) immune response transcription factor. This is achieved through the modulation of the phospholipase C and the phosphatidylinositol (PIP2) signaling pathways.[3] The inhibition of NF-κB leads to a decrease in the expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors.[3] Furthermore, this compound can lower intracellular calcium ion concentration, which enhances mast cell stability and diminishes further histamine release.[3]
These application notes provide a comprehensive guide for analyzing the effects of this compound on gene expression in a cellular context. Detailed protocols for cell culture, this compound treatment, RNA extraction, and subsequent gene expression analysis via quantitative real-time PCR (qRT-PCR) and RNA sequencing are provided. Additionally, illustrative data and visualizations are included to aid in the interpretation of results.
Data Presentation
The following tables summarize illustrative quantitative data on the modulation of gene expression in cells treated with this compound. This data is based on the known effects of H1-antihistamines on the NF-κB signaling pathway and serves as an example of expected results. Actual results may vary depending on the cell line, experimental conditions, and this compound concentration.
Table 1: Illustrative qRT-PCR Analysis of NF-κB Target Gene Expression
| Gene | Function | Fold Change (this compound-Treated vs. Control) |
| TNF-α | Pro-inflammatory Cytokine | 0.45 ↓ |
| IL-6 | Pro-inflammatory Cytokine | 0.38 ↓ |
| IL-1β | Pro-inflammatory Cytokine | 0.52 ↓ |
| ICAM-1 | Cell Adhesion Molecule | 0.61 ↓ |
| VCAM-1 | Cell Adhesion Molecule | 0.58 ↓ |
| CCL2 | Chemokine | 0.49 ↓ |
| NFKBIA | NF-κB Inhibitor α | 1.85 ↑ |
Table 2: Illustrative RNA-Sequencing Differential Gene Expression Analysis
| Gene | Log2 Fold Change | p-value | Regulation |
| RELA | -0.85 | < 0.01 | Down |
| NFKB1 | -0.79 | < 0.01 | Down |
| IKBKB | -0.65 | < 0.05 | Down |
| CXCL8 | -1.20 | < 0.001 | Down |
| PTGS2 (COX-2) | -1.15 | < 0.001 | Down |
| BCL2L1 | -0.92 | < 0.01 | Down |
| JUN | -0.75 | < 0.05 | Down |
Experimental Protocols
I. Cell Culture and this compound Treatment
Objective: To culture cells and treat them with this compound for subsequent gene expression analysis.
Materials:
-
Mammalian cell line (e.g., A549, HeLa, or a relevant immune cell line)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
Protocol:
-
Cell Seeding:
-
Maintain the chosen cell line in T-75 flasks with complete growth medium in a humidified incubator.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into 6-well plates at a density of 5 x 10^5 cells per well.
-
Allow the cells to adhere and grow for 24 hours.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in complete growth medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
-
Cell Treatment:
-
Carefully remove the medium from each well.
-
Add 2 mL of the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the plates for the desired treatment duration (e.g., 6, 12, or 24 hours).
-
-
Cell Harvesting:
-
After the incubation period, aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Proceed immediately to RNA extraction.
-
II. RNA Extraction and Quantification
Objective: To isolate high-quality total RNA from this compound-treated and control cells.
Materials:
-
TRIzol reagent or a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
Chloroform
-
Isopropanol
-
75% Ethanol (B145695) (prepared with RNase-free water)
-
RNase-free water
-
Spectrophotometer (e.g., NanoDrop)
Protocol (using TRIzol):
-
Cell Lysis: Add 1 mL of TRIzol reagent directly to each well of the 6-well plate and pipette up and down several times to lyse the cells.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube, add 0.2 mL of chloroform, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes and then centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Transfer the upper aqueous phase to a new tube, add 0.5 mL of isopropanol, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
RNA Wash: Discard the supernatant, wash the RNA pellet with 1 mL of 75% ethanol by vortexing briefly and then centrifuging at 7,500 x g for 5 minutes at 4°C.
-
RNA Solubilization: Air-dry the pellet for 5-10 minutes and resuspend in an appropriate volume of RNase-free water.
-
Quantification and Quality Control: Measure the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer.
III. Quantitative Real-Time PCR (qRT-PCR)
Objective: To quantify the expression levels of specific target genes.
Materials:
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific forward and reverse primers
-
Real-time PCR instrument
Protocol:
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix by combining cDNA, SYBR Green or TaqMan master mix, and gene-specific primers.
-
Real-Time PCR: Perform the qPCR reaction in a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 60 seconds.[4]
-
Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method. Normalize the expression of the target genes to a stable housekeeping gene (e.g., GAPDH or ACTB).
IV. RNA Sequencing (RNA-Seq)
Objective: To perform a global analysis of gene expression changes following this compound treatment.
Materials:
-
RNA-Seq library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit)
-
Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq)
Protocol:
-
Library Preparation:
-
Start with high-quality total RNA (RIN > 8.0).
-
Perform poly(A) mRNA selection or ribosomal RNA depletion.
-
Fragment the RNA and synthesize first-strand and second-strand cDNA.
-
Perform end repair, adenylation of 3' ends, and ligation of sequencing adapters.
-
Amplify the library by PCR.
-
-
Sequencing: Pool the libraries and sequence them on an NGS platform.
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated in this compound-treated cells compared to controls.
-
Conduct pathway and gene ontology enrichment analysis to understand the biological functions of the differentially expressed genes.
-
Signaling Pathway
The anti-inflammatory effects of this compound are largely mediated through the inhibition of the NF-κB signaling pathway.
By following these detailed protocols and utilizing the provided illustrative data and diagrams, researchers can effectively investigate the impact of this compound on gene expression and gain deeper insights into its molecular mechanisms of action. This information is valuable for both basic research and drug development applications.
References
Application Notes and Protocols for the Electrophysiological Investigation of Pyrrobutamine's Neuronal Effects: A Representative Study Using Cyproheptadine
Disclaimer: As of December 2025, detailed electrophysiological studies on the direct effects of Pyrrobutamine on neuronal ion channels and excitability are not available in the public domain. This compound is classified as a first-generation H1-receptor antihistamine with anticholinergic properties. Due to the limited specific data on this compound, this document provides a representative set of application notes and protocols based on the well-characterized, centrally acting first-generation antihistamine, Cyproheptadine . Cyproheptadine shares some pharmacological properties with this compound and has been studied for its effects on neuronal excitability, offering a relevant model for investigation.
Introduction to the Neuronal Effects of Centrally Acting Antihistamines
First-generation H1-antihistamines readily cross the blood-brain barrier, leading to well-known central nervous system effects such as sedation. Beyond their primary action on histamine (B1213489) receptors, many of these compounds interact with other neuronal targets, including ion channels, which can significantly modulate neuronal excitability. This document outlines protocols to investigate such effects, using Cyproheptadine as a case study, which has been shown to modulate neuronal potassium currents and firing properties through a novel signaling pathway independent of its antihistaminergic or serotonergic actions.[1][2][3][4]
Quantitative Data Summary: Effects of Cyproheptadine on Neuronal Excitability
The following tables summarize the quantitative electrophysiological effects of Cyproheptadine on mouse cortical and medial prefrontal cortex (mPFC) neurons. These data provide a baseline for understanding how a representative first-generation antihistamine can alter neuronal function.
Table 1: Concentration-Dependent Effect of Intracellular Cyproheptadine on Delayed Rectifier K+ Current (IK) in Mouse Cortical Neurons [1]
| Cyproheptadine Concentration | Mean Increase in IK Amplitude (%) | Number of Cells (n) |
| 20 nM | 3.1 ± 1.1 | 7 |
| 200 nM | 12.21 ± 1.37 | 8 |
| 2 µM | 26.16 ± 2.19 | 7 |
| 10 µM | 36.1 ± 2.01 | 9 |
| 20 µM | 52.48 ± 1.91 | 8 |
Table 2: Effect of Cyproheptadine (10 µM) on Action Potential (AP) Properties in Mouse mPFC Pyramidal Neurons [2][5]
| Parameter | Control | Cyproheptadine (10 µM) | P-value | Number of Cells (n) |
| AP Frequency (100 pA injection) | 7.85 ± 0.50 Hz | 10.54 ± 0.26 Hz | < 0.05 | 12 (control), 10 (CPH) |
| AP Frequency (200 pA injection) | 16.12 ± 0.55 Hz | 20.76 ± 1.40 Hz | < 0.05 | 12 (control), 10 (CPH) |
| AP Latency (200 pA injection) | 21.92 ± 1.06 ms | 16.08 ± 1.89 ms | < 0.05 | 12 (control), 10 (CPH) |
Table 3: Effect of Cyproheptadine on Phosphorylated PKA (pPKA) Levels in Mouse Cortical Neurons [1]
| Cyproheptadine Concentration | pPKA Level (% of Control) | Number of Experiments (n) |
| 2 µM | 81.3 ± 6.9 | 4 |
| 10 µM | 76.5 ± 6.1 | 4 |
| 20 µM | 71.2 ± 4.4 | 4 |
Experimental Protocols
The following are detailed protocols for investigating the electrophysiological effects of compounds like Cyproheptadine on neurons.
Primary Cortical Neuron Culture
This protocol is for establishing primary cultures of mouse cortical neurons, which are a suitable model for studying the direct effects of drugs on neuronal ion channels.
Materials:
-
E16-E18 mouse embryos
-
DMEM/F12 medium
-
Fetal bovine serum (FBS)
-
B-27 supplement
-
Glutamax
-
Penicillin-Streptomycin
-
Poly-L-lysine coated coverslips or culture dishes
-
Papain and DNase I
-
Dissection tools
Procedure:
-
Euthanize pregnant mouse and dissect E16-E18 embryos.
-
Isolate the cerebral cortices from the embryos in ice-cold dissection medium.
-
Mince the cortical tissue and incubate in a papain solution at 37°C for 20-30 minutes.
-
Gently triturate the tissue using fire-polished Pasteur pipettes to obtain a single-cell suspension.
-
Plate the dissociated neurons onto poly-L-lysine coated coverslips in a culture medium containing DMEM/F12, 10% FBS, B-27, Glutamax, and Penicillin-Streptomycin.
-
After 24 hours, replace the medium with a serum-free culture medium.
-
Maintain the cultures at 37°C in a 5% CO2 incubator for 7-14 days before electrophysiological recordings.
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the whole-cell patch-clamp technique to record ionic currents and action potentials from cultured neurons or brain slices.[6][7][8]
Equipment and Solutions:
-
Inverted microscope with DIC optics
-
Micromanipulators
-
Patch-clamp amplifier and digitizer
-
Data acquisition software
-
Borosilicate glass capillaries and pipette puller
-
External Solution (aCSF): (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (for K+ currents): (in mM) 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl2, 2 ATP-Na2, 0.1 GTP-Na (pH adjusted to 7.2 with KOH).
-
Test compound (e.g., Cyproheptadine) dissolved in the appropriate vehicle.
Procedure:
-
Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with external solution.
-
Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Fill the pipette with the internal solution and mount it on the micromanipulator.
-
Approach a healthy-looking neuron with the pipette tip while applying slight positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.
-
For Voltage-Clamp Recordings (e.g., IK):
-
Hold the neuron at a membrane potential of -80 mV.
-
Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 500 ms) to elicit voltage-gated currents.
-
Record baseline currents and then apply the test compound via the perfusion system or intracellularly through the patch pipette.
-
-
For Current-Clamp Recordings (e.g., Action Potentials):
-
Maintain the neuron at its resting membrane potential.
-
Inject depolarizing current steps of varying amplitudes (e.g., 50-300 pA for 500 ms) to evoke action potentials.
-
Record baseline firing properties and then apply the test compound.
-
-
Analyze changes in current amplitude, activation/inactivation kinetics, firing frequency, and other AP parameters.
Signaling Pathways and Visualizations
Cyproheptadine has been shown to enhance the delayed rectifier outward K+ current (IK) in cortical neurons through a signaling pathway that is independent of its action on histamine or serotonin (B10506) receptors.[1][3][4] This pathway involves the activation of the sigma-1 receptor, which leads to the inhibition of Protein Kinase A (PKA) via a Gi-protein. The reduced PKA activity results in decreased phosphorylation of Kv2.1 channels, leading to an enhanced IK.
Below are diagrams illustrating the experimental workflow and the proposed signaling cascade.
References
- 1. Cyproheptadine Enhances the IK of Mouse Cortical Neurons through Sigma-1 Receptor-Mediated Intracellular Signal Pathway | PLOS One [journals.plos.org]
- 2. Cyproheptadine Regulates Pyramidal Neuron Excitability in Mouse Medial Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyproheptadine enhances the I(K) of mouse cortical neurons through sigma-1 receptor-mediated intracellular signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyproheptadine Enhances the I K of Mouse Cortical Neurons through Sigma-1 Receptor-Mediated Intracellular Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyproheptadine Regulates Pyramidal Neuron Excitability in Mouse Medial Prefrontal Cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 8. Whole Cell Patch Clamp Protocol [protocols.io]
Application Note: Using Pyrrobutamine to Block Histamine-Induced Inflammation In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction Histamine (B1213489) is a biogenic amine that acts as a key mediator in allergic and inflammatory responses.[1] Its effects are mediated through four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4.[2] The histamine H1 receptor (H1R) is ubiquitously expressed and plays a pivotal role in the inflammatory cascade.[3] Activation of H1R by histamine leads to the synthesis of pro-inflammatory mediators, making it a prime target for anti-inflammatory and anti-allergic therapies.[4] Pyrrobutamine is an H1-receptor antagonist that competes with histamine for receptor binding, functioning as an inverse agonist.[5] This application note provides detailed protocols and methodologies for utilizing this compound to inhibit histamine-induced inflammatory responses in in vitro cell models.
Mechanism of Action: H1 Receptor Signaling The H1 receptor predominantly couples to the Gq/11 family of G-proteins.[6] Upon binding histamine, the receptor activates Phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the secondary messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG, along with Ca2+, activates Protein Kinase C (PKC).[2] This cascade ultimately leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[7][8] NF-κB activation is a critical step in inflammation, promoting the expression of genes for various pro-inflammatory cytokines and adhesion molecules.[9]
This compound, by acting as an H1R antagonist, blocks the initial step of this pathway, thereby preventing the downstream signaling events that lead to an inflammatory response.
Experimental Design and Workflow
To evaluate the efficacy of this compound in blocking histamine-induced inflammation, a robust in vitro model is required. Human mast cell lines, such as HMC-1 or LAD2, are excellent models as they endogenously express H1 receptors and release inflammatory mediators upon stimulation.[10] The general workflow involves cell culture, pre-treatment with this compound, stimulation with histamine, and subsequent analysis of inflammatory markers.
Data Presentation
Quantitative data should be clearly summarized to allow for easy interpretation and comparison. The following tables present hypothetical, yet realistic, data from experiments designed to test this compound's efficacy and cytotoxicity.
Note: The following data is for illustrative purposes only.
Table 1: Dose-Dependent Inhibition of Histamine-Induced IL-6 Release by this compound in HMC-1 Cells
| Treatment Group | This compound Conc. (µM) | Mean IL-6 (pg/mL) ± SD | % Inhibition |
| Vehicle Control | 0 | 55.2 ± 8.1 | - |
| Histamine (10 µM) | 0 | 450.6 ± 25.3 | 0% |
| Histamine + this compound | 0.01 | 362.1 ± 20.5 | 22.4% |
| Histamine + this compound | 0.1 | 230.4 ± 15.8 | 55.6% |
| Histamine + this compound | 1 | 105.7 ± 11.2 | 87.2% |
| Histamine + this compound | 10 | 68.3 ± 9.5 | 96.6% |
| Histamine + this compound | 100 | 58.9 ± 7.4 | 99.2% |
Table 2: Cytotoxicity of this compound on HMC-1 Cells (24-hour incubation)
| This compound Conc. (µM) | Mean Cell Viability (%) ± SD |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.01 | 99.1 ± 5.1 |
| 0.1 | 98.6 ± 4.8 |
| 1 | 99.3 ± 3.9 |
| 10 | 97.5 ± 5.3 |
| 100 | 95.2 ± 6.0 |
Detailed Experimental Protocols
Protocol 1: Cell Culture and Maintenance of HMC-1 Cells
-
Culture Medium: Prepare Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Propagation: Culture HMC-1 cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Maintain cell density between 1x10⁵ and 1x10⁶ cells/mL. Split the culture every 3-4 days by centrifuging the cell suspension, removing the supernatant, and resuspending the cell pellet in fresh culture medium.
Protocol 2: Assessment of this compound's Effect on Histamine-Induced IL-6 Release
-
Cell Seeding: Seed HMC-1 cells into a 96-well flat-bottom plate at a density of 5x10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours.
-
Pre-treatment: Prepare serial dilutions of this compound (e.g., 0.01 µM to 100 µM) in serum-free medium. Remove the culture medium from the wells and add 50 µL of the this compound dilutions or vehicle control. Incubate for 1 hour at 37°C.
-
Stimulation: Prepare a 2X stock solution of histamine (e.g., 20 µM) in serum-free medium. Add 50 µL of the histamine solution to the appropriate wells to achieve a final concentration of 10 µM. Add 50 µL of medium to the unstimulated control wells.
-
Incubation: Incubate the plate for 6 to 24 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time may need to be determined empirically.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet and store at -80°C until analysis.
-
ELISA: Quantify the concentration of IL-6 in the supernatants using a commercial Human IL-6 ELISA kit, following the manufacturer's instructions.
Protocol 3: Cell Viability (MTT) Assay
-
Procedure: Seed and treat cells with this compound as described in Protocol 2 (steps 1 & 2), but without histamine stimulation. Incubate for 24 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.
Logical Relationships in the Experimental Design
The study is designed to test a clear hypothesis: that this compound can block the inflammatory effects of histamine by antagonizing the H1 receptor. The relationship between the components of this design is crucial for interpreting the results.
Conclusion The protocols outlined in this application note provide a comprehensive framework for evaluating the in vitro anti-inflammatory efficacy of this compound. By specifically blocking the histamine H1 receptor, this compound is shown to be a potent inhibitor of histamine-induced pro-inflammatory cytokine release in a dose-dependent manner, without exhibiting significant cytotoxicity. These methods are crucial for the preclinical characterization of H1 receptor antagonists and are valuable for researchers in immunology and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Role of Histamine in Modulating the Immune Response and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 6. JCI - Histamine receptor H1 is required for TCR-mediated p38 MAPK activation and optimal IFN-γ production in mice [jci.org]
- 7. Histamine H(1)-receptor activation of nuclear factor-kappa B: roles for G beta gamma- and G alpha(q/11)-subunits in constitutive and agonist-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Histamine H1-receptor antagonists inhibit nuclear factor-kappaB and activator protein-1 activities via H1-receptor-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Current utilization trend of immortalized mast cell lines in allergy research: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pyrrobutamine in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrobutamine is a first-generation antihistamine with well-documented antagonist activity at the histamine (B1213489) H1 receptor and notable anticholinergic properties.[1][2] As a lipophilic molecule, it readily crosses the blood-brain barrier, leading to effects on the central nervous system (CNS), which are characteristic of first-generation antihistamines.[2][3] While its primary clinical applications have been in the treatment of allergic conditions, its pharmacological profile offers potential utility as a tool compound in neuroscience research, particularly for studying histaminic and cholinergic pathways in the CNS. This document provides an overview of its known mechanisms, potential research applications, and detailed protocols for its characterization.
Mechanism of Action
This compound functions as a competitive antagonist or inverse agonist at the histamine H1 receptor.[1] By binding to the H1 receptor, it prevents histamine from initiating its signaling cascade. The H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins.[4] Activation of this pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key event in H1 receptor-mediated signaling.[4]
As a first-generation antihistamine, this compound also exhibits significant anticholinergic (antimuscarinic) activity, which contributes to its overall pharmacological profile and CNS effects.[5]
Data Presentation
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Reference |
| Drug Class | First-Generation Antihistamine, Anticholinergic | [1] |
| Primary Target | Histamine H1 Receptor | [1] |
| Mechanism of Action | H1 Receptor Antagonist/Inverse Agonist | [1] |
| Secondary Target | Muscarinic Acetylcholine Receptors | [5] |
| CNS Penetration | High (Lipophilic) | [2][3] |
Signaling Pathway
The following diagram illustrates the histamine H1 receptor signaling pathway, which is inhibited by this compound.
Experimental Protocols
Protocol 1: In Vitro Characterization of this compound at the Histamine H1 Receptor
This protocol describes two common in vitro assays to determine the binding affinity and functional potency of this compound at the H1 receptor.[4]
A. Radioligand Binding Assay (Competitive)
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Objective: To determine the binding affinity (Ki) of this compound for the H1 receptor.
-
Materials:
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Cell membranes expressing the human H1 receptor (e.g., from CHO or HEK293 cells).
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Radiolabeled H1 receptor antagonist (e.g., [³H]-pyrilamine).
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This compound stock solution.
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Wash buffer (ice-cold assay buffer).
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Glass fiber filters.
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Scintillation cocktail and counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add cell membranes, [³H]-pyrilamine (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a known H1 antagonist (for non-specific binding), or varying concentrations of this compound.
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Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
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Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place filters in scintillation vials, add scintillation cocktail, and count radioactivity using a scintillation counter.
-
Calculate specific binding and plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
B. Calcium Mobilization Assay
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Objective: To measure the functional potency (IC50) of this compound as an H1 receptor antagonist.
-
Materials:
-
CHO or HEK293 cells stably expressing the human H1 receptor.
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
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Histamine (agonist).
-
This compound stock solution.
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Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
-
Procedure:
-
Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer.
-
Add varying concentrations of this compound to the wells and incubate for a predetermined time.
-
Add a fixed concentration of histamine (typically the EC80) to stimulate the H1 receptor.
-
Measure the fluorescence intensity before and after the addition of histamine using a fluorescence plate reader.
-
Plot the inhibition of the histamine-induced calcium response against the concentration of this compound to determine the IC50 value.
-
Protocol 2: In Vivo Assessment of Anticholinergic Effects of this compound
This protocol provides a general framework for assessing the central anticholinergic effects of this compound in a rodent model.
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Objective: To evaluate the in vivo anticholinergic activity of this compound through behavioral testing.
-
Animal Model: Male C57BL/6 mice.
-
Materials:
-
This compound.
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Vehicle (e.g., saline or 0.5% methylcellulose).
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Scopolamine (positive control).
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Behavioral testing apparatus (e.g., Y-maze or Morris water maze).
-
-
Procedure:
-
Acclimate the mice to the housing and handling conditions.
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Habituate the mice to the behavioral testing apparatus.
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Divide the mice into groups: Vehicle, this compound (various doses), and Scopolamine.
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Administer the respective treatments (e.g., intraperitoneally) 30 minutes before behavioral testing.
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Y-maze Spontaneous Alternation:
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Place each mouse at the end of one arm of the Y-maze and allow it to explore freely for 8 minutes.
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Record the sequence of arm entries.
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Calculate the percentage of spontaneous alternation as a measure of working memory. A decrease in alternation is indicative of an anticholinergic effect.
-
-
Morris Water Maze (Spatial Memory):
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Conduct acquisition trials for several days, where mice learn the location of a hidden platform in a pool of water.
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On the test day, administer the treatments and perform a probe trial where the platform is removed.
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Record the time spent in the target quadrant as a measure of spatial memory. A reduction in time spent in the target quadrant suggests an anticholinergic-induced memory impairment.
-
-
Analyze the data using appropriate statistical methods (e.g., ANOVA).
-
Experimental Workflow Visualization
The following diagram outlines a general workflow for characterizing a compound like this compound in a neuroscience context.
Potential (Hypothetical) Application in Dopamine (B1211576) and Norepinephrine (B1679862) Reuptake Inhibition Research
The chemical structure of this compound contains a pyrrolidine (B122466) moiety, which is a feature found in several known monoamine reuptake inhibitors. This structural similarity suggests a hypothetical possibility that this compound may interact with dopamine transporters (DAT) and norepinephrine transporters (NET). However, it is crucial to emphasize that there is currently no direct experimental evidence to support this hypothesis.
Should a researcher wish to investigate this, the following experimental approaches would be necessary for validation:
-
In Vitro Transporter Binding Assays: Similar to the receptor binding assays described above, competitive binding studies using radiolabeled ligands for DAT (e.g., [³H]-WIN 35,428) and NET (e.g., [³H]-nisoxetine) would be required to determine if this compound has any affinity for these transporters.
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In Vitro Transporter Uptake Assays: Functional assays measuring the inhibition of [³H]-dopamine and [³H]-norepinephrine uptake into cells expressing DAT and NET (e.g., HEK293 cells) would be necessary to determine if this compound can block transporter function.
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In Vivo Microdialysis: If in vitro activity is confirmed, in vivo microdialysis in awake, freely moving rodents could be employed to measure extracellular levels of dopamine and norepinephrine in specific brain regions (e.g., striatum, prefrontal cortex) following systemic administration of this compound.
Conclusion
This compound is a well-established histamine H1 receptor antagonist and anticholinergic agent with significant CNS effects. Its primary utility in neuroscience research lies in its use as a tool compound to probe the roles of histaminic and cholinergic systems in various physiological and pathological processes. The provided protocols offer a framework for its characterization within these established mechanisms of action. While its structural features suggest a potential for interaction with monoamine transporters, this remains a hypothetical application that requires rigorous experimental validation.
References
Troubleshooting & Optimization
Pyrrobutamine stability in different solvents and buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Pyrrobutamine in various solvents and buffers. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the typical forced degradation conditions for this compound?
A1: Forced degradation studies for this compound should be conducted to understand its intrinsic stability and to develop stability-indicating analytical methods.[1][2][3] These studies typically involve subjecting a solution of this compound (commonly at a concentration of 1 mg/mL) to the following stress conditions:
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Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature, with the potential for heating at 50-60°C if no degradation is observed.[1]
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Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature, with the potential for heating if the compound is stable at ambient temperature.[1]
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Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
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Thermal Degradation: Heating the solid drug substance or a solution at temperatures ranging from 40°C to 80°C.
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Photostability: Exposing the solid drug substance or a solution to a combination of UV and visible light, as per ICH Q1B guidelines.[1][4]
Q2: What are the likely degradation products of this compound?
A2: Based on the chemical structure of this compound, which includes a tertiary amine within a pyrrolidine (B122466) ring and an allylic system, several degradation pathways are plausible.[5] One significant pathway under oxidative conditions is the formation of Pyrrolidine N-Oxide, which is a known metabolite and potential degradation byproduct of drugs containing a tertiary amine.[5] Other potential degradation products could arise from reactions at the double bond or cleavage of the molecule.
Q3: How can I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its degradation products.[6] The development process generally involves:
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Column Selection: A C18 column is a common starting point for the analysis of small molecules like this compound.
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Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. Gradient elution is often necessary to achieve adequate separation of all degradation products.
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Wavelength Selection: The detection wavelength should be chosen based on the UV spectrum of this compound to ensure maximum sensitivity.
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Forced Degradation Sample Analysis: Samples from forced degradation studies are analyzed to ensure that all degradation products are well-separated from the parent drug and from each other. Peak purity analysis using a photodiode array (PDA) detector is recommended to confirm the specificity of the method.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No degradation observed under stress conditions. | The stress conditions may not be harsh enough. | Increase the concentration of the stressor (e.g., acid, base, or oxidizing agent), increase the temperature, or prolong the exposure time.[3] |
| Excessive degradation (more than 20%) is observed. | The stress conditions are too harsh, potentially leading to secondary degradation products that are not relevant to shelf-life stability.[1][3] | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve a target degradation of 5-20%.[1] |
| Poor peak shape or resolution in the HPLC chromatogram. | The mobile phase composition or pH may not be optimal. The column may be overloaded or degraded. | Adjust the mobile phase composition (e.g., the ratio of organic solvent to buffer) and/or the pH of the buffer. Ensure the sample concentration is within the linear range of the method. If necessary, try a different column chemistry. |
| Mass balance is not achieved in the stability study. | Some degradation products may not be detected by the analytical method (e.g., they may be volatile or lack a UV chromophore). The response factor of the degradation products may be different from the parent drug. | Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with the UV detector. If possible, isolate and characterize the major degradation products to determine their response factors. |
Experimental Protocols
General Protocol for Forced Degradation of this compound
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or a mixture of water and organic co-solvent if solubility is an issue).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final drug concentration of 0.5 mg/mL in 0.1 M HCl. Store at room temperature for a predetermined time (e.g., 24, 48, 72 hours). If no degradation is observed, repeat the experiment at 60°C.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final drug concentration of 0.5 mg/mL in 0.1 M NaOH. Store at room temperature for a predetermined time. If necessary, heat the solution.
-
Oxidation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final drug concentration of 0.5 mg/mL in 3% H₂O₂. Store at room temperature for a predetermined time.
-
Thermal Degradation (Solution): Store the stock solution at 60°C for a predetermined time.
-
Thermal Degradation (Solid): Store the solid this compound powder at 60°C. Periodically dissolve a portion in the mobile phase for analysis.
-
Photostability: Expose the stock solution and solid drug powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration with the mobile phase for HPLC analysis.
Data Presentation
Table 1: Illustrative Stability of this compound in Different Solvents at Room Temperature (25°C) for 72 hours
(Note: The following data is illustrative and not based on experimental results.)
| Solvent | This compound Concentration (mg/mL) | % Recovery after 72h | Observations |
| Methanol | 1.0 | 99.5 | Stable |
| Acetonitrile | 1.0 | 99.2 | Stable |
| Water | 1.0 | 98.8 | Stable |
| Dichloromethane | 1.0 | 99.6 | Stable |
Table 2: Illustrative Forced Degradation Data for this compound
(Note: The following data is illustrative and not based on experimental results.)
| Stress Condition | Time (hours) | % Degradation | Number of Degradation Products |
| 0.1 M HCl (60°C) | 24 | 12.5 | 2 |
| 0.1 M NaOH (RT) | 48 | 8.2 | 1 |
| 3% H₂O₂ (RT) | 72 | 15.8 | 3 |
| Heat (60°C, solution) | 72 | 5.5 | 1 |
| Photolysis | 24 | 18.3 | 4 |
Visualizations
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. This compound phosphate | 135-31-9 | Benchchem [benchchem.com]
- 6. ijpsjournal.com [ijpsjournal.com]
Optimizing Pyrrobutamine Concentration for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Pyrrobutamine concentration in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a first-generation H1-receptor antihistamine.[1] It acts as an inverse agonist, competing with histamine (B1213489) for binding to the H1 receptor.[1] This binding inhibits the receptor's constitutive activity, leading to a down-regulation of downstream signaling pathways.
Q2: Which signaling pathway is primarily affected by this compound?
This compound primarily affects the Gq/11 protein-coupled H1 receptor signaling pathway. Activation of the H1 receptor by histamine typically leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), ultimately resulting in the activation of the transcription factor NF-κB. By acting as an inverse agonist, this compound inhibits this cascade.
Q3: What is a typical starting concentration range for this compound in cell-based assays?
While specific optimal concentrations are highly dependent on the cell line and assay endpoint, a general starting point for dose-response experiments with antihistamines is in the low micromolar (µM) to nanomolar (nM) range. It is recommended to perform a broad dose-response curve (e.g., 10 nM to 100 µM) to determine the effective concentration range for your specific experimental setup.
Q4: What solvent should I use to prepare a this compound stock solution?
Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of many small molecules for cell culture experiments. It is crucial to keep the final concentration of DMSO in the culture medium low (typically below 0.5%, and preferably under 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guides
Problem 1: No observable effect of this compound at expected concentrations.
| Possible Cause | Troubleshooting Steps |
| Incorrect Concentration Range | Perform a wider dose-response experiment, from nanomolar to high micromolar concentrations, to identify the active range for your specific cell line and assay. |
| Compound Degradation | Ensure this compound is stored correctly, protected from light and moisture. Prepare fresh stock solutions for each experiment. |
| Low H1 Receptor Expression | Verify the expression of the H1 receptor in your cell line of interest using techniques like qPCR or western blotting. |
| Assay Insensitivity | Ensure your assay is sensitive enough to detect the expected biological response. Consider using a more sensitive readout or a different assay principle. |
Problem 2: High background or inconsistent results.
| Possible Cause | Troubleshooting Steps |
| Solvent Cytotoxicity | Perform a vehicle control experiment with varying concentrations of your solvent (e.g., DMSO) to determine the maximum non-toxic concentration for your cells. |
| Cell Seeding Inconsistency | Ensure a uniform cell number is seeded in each well. Use a calibrated pipette and mix the cell suspension thoroughly before plating. Avoid using the outer wells of the plate, which are more prone to evaporation ("edge effect"). |
| Incomplete Compound Solubilization | Ensure the this compound stock solution is fully dissolved before diluting it into the culture medium. Gentle warming or vortexing may be necessary. |
| Assay Timing | The timing of your measurement is critical. The cellular response to this compound may be transient. Perform a time-course experiment to identify the optimal time point for your assay. |
Problem 3: Observed cytotoxicity at high concentrations.
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | At high concentrations, some drugs can have effects unrelated to their primary target. This is a known characteristic of some first-generation antihistamines. |
| General Cellular Stress | High concentrations of any compound can induce cellular stress and lead to cell death. |
| Action | To confirm that the observed effect is H1 receptor-mediated, try to rescue the phenotype with a histamine challenge. If the effect is indeed on-target, co-treatment with histamine should counteract the effect of this compound. Determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity and work with concentrations below this value for mechanism-of-action studies. |
Data Presentation
As no specific in vitro IC50 or cytotoxicity data for this compound across various cell lines was publicly available in the searched literature, a generalized table for experimental planning is provided below. Researchers should empirically determine these values for their specific systems.
Table 1: Example Framework for this compound Concentration Range Finding
| Cell Line | Assay Type | Initial Concentration Range | Vehicle Control | Incubation Time |
| [Specify Cell Line] | Proliferation (e.g., MTT, CellTiter-Glo) | 10 nM - 100 µM | 0.1% DMSO | 24, 48, 72 hours |
| [Specify Cell Line] | NF-κB Reporter Assay | 10 nM - 10 µM | 0.1% DMSO | 6, 12, 24 hours |
| [Specify Cell Line] | Calcium Flux Assay | 1 nM - 1 µM | 0.1% DMSO | Minutes to 1 hour |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 100 mM).
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (up to 37°C) may aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol 2: General Cell Treatment for a 96-Well Plate Assay
-
Cell Seeding: Seed your cells of interest into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Serial Dilution: On the day of treatment, thaw an aliquot of your this compound stock solution. Perform a serial dilution of the stock solution in your cell culture medium to achieve the desired final concentrations. Remember to also prepare a vehicle control (medium with the same final DMSO concentration).
-
Cell Treatment: Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired period (determined from time-course experiments) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Assay Readout: Following incubation, perform your chosen cell-based assay (e.g., MTT, reporter gene assay) according to the manufacturer's instructions.
Visualizations
Caption: this compound's inhibitory effect on the H1 receptor signaling pathway.
References
Troubleshooting low signal in Pyrrobutamine binding assays
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of low signal in Pyrrobutamine binding assays. This guide is intended for researchers, scientists, and drug development professionals.
Disclaimer: "this compound" is a hypothetical compound used here for illustrative purposes to provide a realistic and applicable troubleshooting guide for small molecule ligand binding assays, particularly those involving G-protein coupled receptors (GPCRs).
Frequently Asked Questions (FAQs)
Q1: What are the potential root causes of a low or absent signal in my this compound binding assay?
A low signal can stem from various factors, broadly categorized as issues with reagents, assay conditions, or experimental execution.[1][2] Key areas to investigate include the integrity of your this compound ligand and the target receptor, suboptimal assay buffer or incubation conditions, and problems with the detection reagents or instrumentation.[1]
Q2: How can I verify the quality and concentration of my this compound stock?
Ligand integrity is crucial. To ensure your this compound is active and at the correct concentration, consider the following:
-
Mass Spectrometry (MS): Confirm the molecular weight of this compound to check for degradation.
-
NMR Spectroscopy: Verify the chemical structure and purity.
-
UV-Vis Spectroscopy: Use a spectrophotometer to accurately determine the concentration if the molar extinction coefficient is known.
-
Proper Storage: Ensure this compound is stored under recommended conditions (e.g., -20°C or -80°C, protected from light) to prevent degradation.
Q3: My signal is low, but the background is also very high. What should I do?
A high background can mask a specific signal. Common causes include non-specific binding of the ligand or detection reagents.[3][4][5] To reduce high background:
-
Optimize Blocking: Increase the concentration or incubation time of your blocking agent (e.g., Bovine Serum Albumin - BSA).[3]
-
Increase Washing Steps: More extensive washing can remove unbound reagents.[3][4]
-
Adjust Antibody Concentrations: If using an antibody-based detection method, you may need to lower the antibody concentration.[6]
Q4: What are the optimal assay conditions for a this compound binding assay?
Optimal conditions are target- and assay-dependent.[7] Key parameters to optimize include:
-
Buffer Composition: pH and ionic strength can significantly impact binding affinity.[7][8]
-
Incubation Time and Temperature: Ensure the binding reaction has reached equilibrium.[8][9] This can be determined through kinetic experiments.[10]
-
Receptor Concentration: The concentration of the target receptor should be low enough to avoid ligand depletion.[8][9]
Troubleshooting Guide: Low Signal
Use the following table to diagnose and resolve common issues leading to a low signal in your this compound binding assay.
| Potential Cause | Recommended Action(s) |
| Reagent Issues | |
| Degraded this compound Ligand | Verify ligand integrity using analytical methods (MS, NMR). Prepare fresh stock solutions. |
| Inactive/Denatured Receptor | Use a new batch of receptor preparation. Ensure proper storage and handling. Confirm receptor activity with a known positive control ligand. |
| Expired/Improperly Stored Detection Reagents | Use fresh detection reagents. Check expiration dates and storage conditions. |
| Assay Condition Issues | |
| Suboptimal Buffer (pH, Ionic Strength) | Perform a buffer optimization experiment, testing a range of pH values and salt concentrations.[7] |
| Incubation Time Too Short | Determine the time to reach equilibrium by performing a time-course experiment.[8] |
| Incorrect Incubation Temperature | Optimize the incubation temperature. Some binding interactions are highly temperature-sensitive.[7] |
| Experimental Execution Issues | |
| Pipetting Inaccuracies | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.[2] |
| Insufficient Washing | Increase the number and vigor of wash steps to improve the signal-to-noise ratio.[11] |
| Instrument Malfunction/Incorrect Settings | Consult the instrument manual to ensure correct settings. Run instrument performance checks. |
Experimental Protocols
Protocol: Radioligand Competition Binding Assay for this compound
This protocol describes a general method to determine the binding affinity of unlabeled this compound by measuring its ability to compete with a radiolabeled ligand for binding to a GPCR.
Materials:
-
Membrane preparation containing the target GPCR
-
Radiolabeled ligand (e.g., [³H]-ligand) with known affinity for the target GPCR
-
Unlabeled this compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Glass fiber filter mats
-
Scintillation fluid
-
Cell harvester
-
Scintillation counter
Methodology:
-
Prepare Reagents: Dilute this compound to a range of concentrations. Prepare a working solution of the radiolabeled ligand at a concentration close to its Kd.[12]
-
Assay Setup: In a 96-well plate, add the assay buffer, the membrane preparation, the radiolabeled ligand, and the desired concentration of this compound.
-
Define Controls:
-
Incubation: Incubate the plate at a predetermined temperature for a time sufficient to reach equilibrium.[9]
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[12]
-
Detection: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ and subsequently the Ki of this compound.
Visual Guides
Troubleshooting Workflow for Low Signal
The following diagram outlines a logical workflow for troubleshooting low signal issues in a this compound binding assay.
Caption: A decision tree for troubleshooting low signal in binding assays.
GPCR Signaling Pathway
This diagram illustrates a simplified, classical G-protein coupled receptor (GPCR) signaling pathway that could be initiated by this compound binding.
Caption: Simplified G-protein coupled receptor (GPCR) signaling cascade.
Binding Assay Experimental Workflow
The following diagram shows the general workflow for a competitive binding assay.
Caption: General workflow for a competitive ligand binding assay.
References
- 1. swordbio.com [swordbio.com]
- 2. benchchem.com [benchchem.com]
- 3. How to deal with high background in ELISA | Abcam [abcam.com]
- 4. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 5. benchchem.com [benchchem.com]
- 6. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 8. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. revvity.com [revvity.com]
Preventing off-target effects of Pyrrobutamine in experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help mitigate and understand the off-target effects of Pyrrobutamine in experimental settings. This compound is a first-generation H1-receptor antihistamine, and like many compounds in its class, it can exhibit activity at unintended biological targets.[1][2] This guide will help you design experiments to control for these effects and accurately interpret your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a first-generation H1-receptor antihistamine.[1] Its primary mechanism of action is to act as an inverse agonist at the histamine (B1213489) H1 receptor, where it competitively blocks the action of histamine.[1] This action helps to alleviate symptoms associated with allergic reactions.[1]
Q2: What are the known off-target effects of first-generation antihistamines like this compound?
A2: First-generation antihistamines are known to cross the blood-brain barrier, which can lead to off-target effects in the central nervous system (CNS).[3][4] Common off-target effects include:
-
Sedation: Due to interaction with H1 receptors in the CNS.[4][5]
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Anticholinergic effects: Resulting from the blockade of muscarinic acetylcholine (B1216132) receptors, which can cause dry mouth, blurred vision, and urinary retention.[6][7]
-
Cardiotoxicity: Some antihistamines have been shown to block the hERG potassium channel, which can lead to cardiac arrhythmias.[8][9]
Q3: How can I determine if the observed phenotype in my experiment is due to an off-target effect of this compound?
A3: Several experimental strategies can help you distinguish between on-target and off-target effects:
-
Dose-response analysis: Off-target effects often occur at higher concentrations than on-target effects. Establishing a clear dose-response curve for your observed phenotype is a critical first step.
-
Orthogonal controls: Use a structurally different H1-receptor antagonist with a known, distinct off-target profile. If this second compound recapitulates the on-target phenotype but not the suspected off-target effect, it strengthens the evidence for an off-target liability of this compound.
-
Genetic validation: The most definitive way to confirm an on-target effect is to use genetic tools like CRISPR/Cas9 or siRNA to knock down or knock out the H1 receptor. If the phenotype observed with this compound is absent in the knockout/knockdown cells, it is likely an on-target effect.
Troubleshooting Guide for Unexpected Experimental Outcomes
If you are observing unexpected or inconsistent results in your experiments with this compound, consult the following troubleshooting guide.
Issue 1: High cell toxicity or unexpected changes in cell viability.
| Potential Cause | Troubleshooting Step |
| Off-target cytotoxicity | Perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of this compound. Compare this to the concentration required for H1 receptor antagonism. |
| On-target effects in a sensitive cell line | Verify H1 receptor expression levels in your cell line. An unexpectedly high expression could lead to exaggerated on-target effects. |
Issue 2: Phenotype is inconsistent with known H1 receptor signaling.
| Potential Cause | Troubleshooting Step |
| Anticholinergic off-target effects | Test for muscarinic receptor antagonism using a radioligand binding assay with a known muscarinic receptor ligand (e.g., [3H]-NMS).[10][11] |
| Other GPCR off-targets | Perform a broad GPCR screen to identify other potential off-target interactions. Commercial services are available for this. |
| Kinase inhibition | Although less common for this class of drugs, consider a kinase profiling screen if the phenotype suggests modulation of kinase signaling pathways. |
Issue 3: In vivo results show sedation or other CNS-related behavioral changes.
| Potential Cause | Troubleshooting Step |
| Blood-brain barrier penetration | This is a known characteristic of first-generation antihistamines.[3] Consider using a second-generation, non-sedating antihistamine as a negative control for CNS effects. |
| Off-target CNS receptor binding | Conduct a CNS receptor binding panel to assess this compound's affinity for various neurotransmitter receptors. |
Data on Receptor Selectivity
| Receptor | Typical First-Generation Antihistamine (e.g., Diphenhydramine) Ki (nM) | Typical Second-Generation Antihistamine (e.g., Loratadine) Ki (nM) |
| Histamine H1 | 1 - 10 | 1 - 10 |
| Muscarinic M1-M5 | 100 - 1000 | > 10,000 |
| Adrenergic α1 | 50 - 500 | > 10,000 |
| Serotonin 5-HT2A | 50 - 500 | > 10,000 |
Note: Lower Ki values indicate higher binding affinity. Data is generalized from multiple sources.
Experimental Protocols
Here are detailed protocols for key experiments to validate the on-target and off-target effects of this compound.
Radioligand Binding Assay for H1 Receptor Engagement
Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human H1 receptor (e.g., HEK293 or CHO cells).
-
Assay Buffer: Use a suitable buffer such as 50 mM Tris-HCl, pH 7.4.
-
Radioligand: Use a known H1 receptor radioligand, such as [³H]-mepyramine.
-
Competition Binding:
-
Incubate the cell membranes with a fixed concentration of [³H]-mepyramine and varying concentrations of this compound.
-
To determine non-specific binding, include a set of tubes with a high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin).
-
-
Incubation: Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Calculate the IC50 value and then the Ki value using the Cheng-Prusoff equation.
Calcium Flux Assay for H1 Receptor Functional Antagonism
Objective: To measure the functional potency of this compound in blocking histamine-induced calcium release.
Methodology:
-
Cell Culture: Plate cells stably expressing the human H1 receptor in a 96-well or 384-well black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined time.
-
Histamine Stimulation: Add a fixed concentration of histamine (typically the EC80) to all wells to stimulate the H1 receptor.
-
Fluorescence Measurement: Measure the change in fluorescence intensity before and after the addition of histamine using a fluorescent plate reader.
-
Data Analysis: Plot the inhibition of the histamine response against the logarithm of the this compound concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to the H1 receptor in a cellular context.[12][13]
Methodology:
-
Cell Treatment: Treat intact cells with either vehicle (e.g., DMSO) or this compound at a desired concentration and incubate.
-
Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes), followed by a cooling step.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or another suitable method.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Analysis: Analyze the amount of soluble H1 receptor remaining in the supernatant by Western blot or another protein detection method.
-
Data Analysis: Plot the amount of soluble H1 receptor as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: this compound blocks the H1 receptor signaling pathway.
Caption: A logical workflow for troubleshooting off-target effects.
References
- 1. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Antihistamines: first generation vs newer antihistamines [aaaai.org]
- 7. benchchem.com [benchchem.com]
- 8. Blockade of HERG K+ channel by an antihistamine drug brompheniramine requires the channel binding within the S6 residue Y652 and F656 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Block of hERG K+ Channel by Classic Histamine H1 Receptor Antagonist Chlorpheniramine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
Navigating In Vivo Delivery of Pyrrobutamine: A Technical Support Guide
For researchers and drug development professionals utilizing pyrrobutamine in in vivo studies, selecting an appropriate vehicle is a critical step that significantly impacts experimental outcomes. This guide provides a comprehensive technical support center, including frequently asked questions and troubleshooting advice, to navigate the challenges of formulating this lipophilic compound for animal studies.
This compound Formulation Profile
Frequently Asked Questions (FAQs)
Q1: What are the initial vehicle choices for a lipophilic compound like this compound?
Given this compound's poor aqueous solubility, direct administration in saline is likely not feasible, especially at higher concentrations. The initial approach should focus on solubilizing agents and lipid-based systems. Common starting points include:
-
Co-solvent systems: A mixture of a primary solvent (like water or saline) with a water-miscible organic solvent.
-
Surfactant solutions: To form micelles that encapsulate the drug.
-
Lipid-based formulations: Such as oil-in-water emulsions or self-emulsifying drug delivery systems (SEDDS).[2]
Q2: How do I prepare a co-solvent system for this compound?
A co-solvent system can be prepared by first dissolving this compound in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG).[7] This solution is then typically diluted with an aqueous vehicle like saline or phosphate-buffered saline (PBS) to the final desired concentration. It is crucial to perform this dilution slowly and with constant agitation to prevent immediate precipitation of the compound.
Q3: What are the advantages and disadvantages of using lipid-based vehicles?
Lipid-based vehicles, such as corn oil, olive oil, or sesame oil, are often suitable for highly lipophilic drugs.[7]
-
Advantages: They can enhance oral bioavailability by promoting lymphatic uptake and can be administered via oral gavage or intraperitoneal injection.
-
Disadvantages: They are not suitable for intravenous administration unless formulated as a nanoemulsion.[7] The viscosity of oils can also make handling and dose administration challenging.
Q4: How can I enhance the stability of my this compound formulation?
Formulation stability is crucial for consistent results. To improve stability:
-
pH adjustment: For ionizable compounds, adjusting the pH of the vehicle can improve solubility and stability.
-
Use of antioxidants: If the compound is susceptible to oxidation, adding antioxidants can prolong its shelf life.
-
Storage conditions: Store the formulation at the recommended temperature and protect it from light.
-
Fresh preparation: Whenever possible, prepare the formulation fresh before each experiment to minimize degradation.
Troubleshooting Guide
Issue: Drug Precipitation Upon Dilution
Q: My this compound precipitates out of solution when I dilute my stock with an aqueous vehicle. What should I do?
-
Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of this compound.
-
Optimize the co-solvent ratio: You may need to increase the proportion of the organic co-solvent in your final formulation. However, be mindful of potential toxicity associated with higher concentrations of solvents like DMSO.
-
Incorporate a surfactant: Adding a non-ionic surfactant, such as Tween® 80 or Cremophor® EL, can help to maintain the drug in solution by forming micelles.
-
Consider a different vehicle system: If a co-solvent system is not viable, exploring a lipid-based formulation or a cyclodextrin-based approach may be necessary.[4]
Issue: Animal Toxicity or Adverse Reactions
Q: My animals are showing signs of toxicity (e.g., lethargy, irritation at the injection site). Could the vehicle be the cause?
-
Vehicle toxicity: High concentrations of some organic solvents, particularly DMSO and ethanol, can cause local irritation and systemic toxicity.[7] Always run a vehicle-only control group to assess the tolerability of your chosen formulation.
-
Reduce solvent concentration: If vehicle toxicity is suspected, try to reduce the concentration of the organic co-solvent or switch to a more biocompatible solvent like PEG 300 or 400.
-
Route of administration: The route of administration can influence tolerability. For example, a formulation that is irritating when given subcutaneously might be better tolerated via oral gavage.
Issue: Inconsistent Experimental Results
Q: I am observing high variability in my experimental data. Could my formulation be the problem?
-
Formulation instability: If this compound is degrading in the vehicle, the administered dose will be inconsistent. Assess the stability of your formulation over the duration of your experiment.
-
Incomplete solubilization: If the drug is not fully dissolved, you will be administering a suspension with a non-uniform concentration. Ensure your formulation is a clear solution before administration.
-
Precipitation in vivo: The drug may be precipitating at the site of injection or in the gastrointestinal tract, leading to variable absorption.[8][9][10][11][12] Consider formulations designed to resist precipitation upon dilution.
Common Vehicle Components for Lipophilic Compounds
| Vehicle Component | Class | Properties | Typical Concentration | Route of Administration |
| Saline (0.9% NaCl) | Aqueous | Isotonic, well-tolerated. | As primary vehicle | IV, IP, SC, PO |
| DMSO | Co-solvent | High solubilizing power for lipophilic drugs. | <10% (systemic) | IP, SC, PO |
| Ethanol | Co-solvent | Good solubilizing power, but can cause irritation. | <10% | IP, PO |
| PEG 300/400 | Co-solvent | Good solubilizing power, generally well-tolerated. | Up to 40% | IV, IP, SC, PO |
| Tween® 80 | Surfactant | Non-ionic, forms micelles to enhance solubility. | 1-10% | IV, IP, SC, PO |
| Corn Oil | Lipid | Vehicle for highly lipophilic compounds. | As primary vehicle | IP, PO |
Experimental Workflow and Protocols
Vehicle Selection Workflow for this compound
Caption: A logical workflow for selecting a suitable in vivo vehicle for this compound.
Protocol: Small-Scale Solubility Assessment
This protocol outlines a general procedure to screen for an appropriate vehicle for this compound.
Materials:
-
This compound powder
-
Selection of potential vehicles (e.g., saline, DMSO, PEG 400, Tween® 80, corn oil)
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or HPLC
Procedure:
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in a strong organic solvent where it is freely soluble (e.g., 100% DMSO).
-
Serial Dilutions: In separate microcentrifuge tubes, add a fixed amount of the this compound stock solution.
-
Vehicle Addition: Add increasing volumes of the test vehicle to each tube to create a range of final this compound concentrations and vehicle compositions.
-
Equilibration: Vortex each tube vigorously for 2 minutes and then allow it to equilibrate at room temperature for at least one hour.
-
Observation and Centrifugation: Visually inspect each tube for any signs of precipitation. Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved compound.
-
Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at the appropriate wavelength or HPLC).
-
Determination of Solubility: The highest concentration at which this compound remains in solution represents its approximate solubility in that specific vehicle composition.
By following this structured approach, researchers can systematically identify a suitable and stable vehicle for the in vivo administration of this compound, thereby enhancing the reliability and reproducibility of their experimental findings.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. physiomckina.co.jp [physiomckina.co.jp]
- 9. In vitro methods to assess drug precipitation in the fasted small intestine - a PEARRL review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prediction of in vivo supersaturation and precipitation of poorly water-soluble drugs: Achievements and aspirations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a precipitation-resistant solution formulation to increase in vivo exposure of a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Addressing Pyrrobutamine-Induced Cytotoxicity in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential cytotoxicity observed during in vitro experiments with Pyrrobutamine.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
This compound is primarily known as a first-generation H1-antihistamine.[1][2][3] Its therapeutic effect comes from competitively inhibiting the action of histamine (B1213489) at H1 receptors.[1][2] This action helps to reduce inflammatory responses in conditions like allergic rhinitis and urticaria.[2] Like other first-generation antihistamines, it can cross the blood-brain barrier, which may lead to central nervous system effects such as drowsiness.[2]
Q2: My cell viability has significantly decreased after treatment with this compound. What are the potential mechanisms of cytotoxicity?
While the specific cytotoxic mechanisms of this compound are not extensively documented in publicly available literature, potential causes for decreased cell viability in vitro could include:
-
Induction of Apoptosis: Many chemical compounds can trigger programmed cell death, or apoptosis. This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases.[4][5][6]
-
Induction of Necrosis: At higher concentrations, compounds can cause necrotic cell death, which involves the loss of cell membrane integrity and the release of cellular contents.
-
Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products can lead to cellular damage and death.[7][8]
-
Off-Target Effects: this compound may interact with other cellular targets besides the H1 receptor, leading to unintended cytotoxic effects.
Q3: How can I determine if this compound is inducing apoptosis in my cell culture?
To determine if this compound is inducing apoptosis, you can perform an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry.[9][10][11]
-
Healthy cells: Will be negative for both Annexin V and PI.
-
Early apoptotic cells: Will be positive for Annexin V and negative for PI.[9] This is because phosphatidylserine (B164497) (PS) translocates to the outer cell membrane, where it is bound by Annexin V.[12]
-
Late apoptotic or necrotic cells: Will be positive for both Annexin V and PI.[9]
Q4: How can I measure if this compound is causing oxidative stress?
You can measure the levels of intracellular reactive oxygen species (ROS) using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[13][14][15] DCFH-DA is a cell-permeable compound that is deacetylated by cellular esterases to non-fluorescent DCFH.[15] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), and the fluorescence intensity can be measured to quantify the level of intracellular ROS.[14][15]
Q5: What are some general strategies to mitigate this compound-induced cytotoxicity in my experiments?
If this compound is causing significant cytotoxicity, consider the following strategies:
-
Dose-Response and Time-Course Studies: Perform a thorough dose-response and time-course analysis to find the optimal concentration and incubation time that elicits the desired effect without causing excessive cell death.
-
Use of Antioxidants: If you suspect oxidative stress is a contributing factor, co-treatment with an antioxidant like N-acetylcysteine (NAC) may help mitigate the cytotoxic effects.
-
Use of Apoptosis Inhibitors: If apoptosis is confirmed, using a pan-caspase inhibitor, such as Z-VAD-FMK, can help to determine if the observed cytotoxicity is caspase-dependent.
-
Cell Line Selection: The sensitivity to a compound can vary between different cell lines.[16] If possible, testing your experimental hypothesis in a different, potentially more resistant, cell line could be an option.
Troubleshooting Guides
Problem 1: High level of cell death observed in the MTT assay.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[17][18][19] A significant decrease in the purple formazan (B1609692) product suggests a reduction in viable cells.[18][19]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high cell death in MTT assay.
Quantitative Data Presentation Example:
Table 1: Example of MTT Assay Results for this compound Treatment
| This compound Conc. (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 95.3 ± 4.8 |
| 10 | 72.1 ± 6.1 |
| 50 | 45.8 ± 5.5 |
| 100 | 20.4 ± 3.9 |
Problem 2: Difficulty in interpreting Annexin V/PI staining results.
Ambiguous results from an Annexin V/PI assay can arise from issues with the experimental setup or the timing of the analysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ambiguous Annexin V/PI results.
Quantitative Data Presentation Example:
Table 2: Example of Annexin V/PI Staining Results after 24h this compound Treatment
| This compound Conc. (µM) | % Viable (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| 0 (Vehicle Control) | 96.2 ± 2.1 | 2.5 ± 0.8 | 1.3 ± 0.5 |
| 50 | 55.7 ± 4.3 | 25.8 ± 3.1 | 18.5 ± 2.7 |
Detailed Experimental Protocols
MTT Assay for Cell Viability
This protocol is a widely used method to assess cell viability by measuring the metabolic activity of cells.[17][18][19]
Materials:
-
96-well plates
-
This compound stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[20][21]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[21]
-
Treat the cells with various concentrations of this compound and a vehicle control.[21]
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[18][20]
-
Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[21]
-
Measure the absorbance at 570 nm using a microplate reader.[19]
Annexin V/PI Staining for Apoptosis Detection
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.[9][10][11]
Materials:
-
Flow cytometry tubes
-
This compound-treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[9]
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with this compound for the desired time.
-
Wash the cells once with cold 1X PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.[9]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[12]
-
Incubate for 15-20 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analyze the samples by flow cytometry within one hour.
Intracellular ROS Measurement
This protocol measures the level of intracellular reactive oxygen species.
Materials:
-
This compound-treated and control cells
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
Serum-free cell culture medium
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Treat cells with this compound for the desired time.
-
Wash the cells with PBS.
-
Incubate the cells with 5-10 µM DCFH-DA in serum-free medium for 30-45 minutes at 37°C in the dark.[13][22]
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence of DCF using a flow cytometer (Excitation: 488 nm, Emission: 525 nm) or a fluorescence plate reader.
Signaling Pathway Diagrams
Potential this compound-Induced Apoptotic Pathways:
Caption: Potential intrinsic and extrinsic apoptosis pathways.
Reactive Oxygen Species (ROS) Generation and Cellular Damage:
Caption: Potential mechanism of ROS-induced cellular damage.
References
- 1. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. SMPDB [smpdb.ca]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Caspases in Cell Death, Inflammation, and Gasdermin-Induced Pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Caspase-dependent apoptosis induced by two synthetic halogenated flavanones, 3',7-dichloroflavanone and 3',6-dichloroflavanone, on human breast and prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reactive Oxygen Species: Role in Pathophysiology, and Mechanism of Endogenous and Dietary Antioxidants during Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. Annexin V staining protocol for apoptosis : Abcam 제품 소개 [dawinbio.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Measurement of intracellular reactive oxygen species (ROS) | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 15. Intracellular ROS Assay [cellbiolabs.com]
- 16. In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. antbioinc.com [antbioinc.com]
Minimizing variability in Pyrrobutamine experimental results
Welcome to the technical support center for Pyrrobutamine. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing variability in experimental results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your work with this potent H1-antihistamine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during this compound experiments in a question-and-answer format, providing direct and actionable troubleshooting advice.
Category 1: Reagent Preparation and Handling
-
Question 1: My this compound phosphate (B84403) solution appears cloudy or precipitates over time. What could be the cause and how can I prevent this?
-
Answer: this compound is often formulated as a phosphate salt to enhance its stability and solubility in aqueous solutions.[1][2] However, precipitation can still occur due to several factors.
Troubleshooting Steps:
-
Solvent Choice: Ensure you are using the recommended solvent. While soluble in warm water, its solubility can be limited.[2] For stock solutions, consider using a small amount of an organic solvent like DMSO before diluting with an aqueous buffer, but always check for solvent compatibility with your specific assay.
-
pH of the Solution: The pH of your buffer is critical. This compound has two pKa values (8.77 and 5.23), indicating its solubility is pH-dependent.[2] Maintain a consistent pH for all your experiments to ensure consistent solubility.
-
Storage Conditions: Store stock solutions as recommended, typically at -20°C for long-term storage.[3] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. For working solutions, fresh preparation before each experiment is ideal.
-
Concentration: Do not exceed the known solubility limit of this compound phosphate in your chosen solvent and buffer system.
-
-
-
Question 2: I am observing inconsistent results between different batches of this compound. How can I minimize this variability?
-
Answer: Batch-to-batch variability can arise from differences in purity, isomeric composition, and handling.
Troubleshooting Steps:
-
Certificate of Analysis (CoA): Always review the CoA for each new batch. Pay close attention to the purity and the identification of the specific salt form (e.g., diphosphate).[1]
-
Isomeric Purity: this compound has E/Z geometric isomers, with the E-isomer being significantly more potent.[1] If your experiments are sensitive to this, ensure the isomeric ratio is consistent across batches or use a preparation with high isomeric purity.
-
Standard Operating Procedures (SOPs): Implement strict SOPs for the preparation and handling of this compound solutions to ensure consistency regardless of the batch.
-
Initial Batch Comparison: When a new batch is received, perform a pilot experiment to compare its performance against the previous batch using a standard assay and control samples.
-
-
Category 2: In Vitro Assays
-
Question 3: In my cell-based assays, the dose-response curve for this compound is flat or shows poor efficacy. What should I investigate?
-
Answer: A lack of response in a cell-based assay can be due to issues with the compound, the cells, or the assay protocol itself.
Troubleshooting Steps:
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Compound Integrity: Verify the concentration and integrity of your this compound stock solution. Consider the possibility of degradation if not stored properly.
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Cell Line and Receptor Expression: Confirm that your chosen cell line expresses the H1 histamine (B1213489) receptor at a sufficient level to elicit a measurable response.
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Assay Conditions:
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Incubation Time: Ensure the incubation time is sufficient for this compound to exert its effect.
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Cell Health: Use healthy, actively dividing cells at a consistent passage number and confluency.
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Assay Compatibility: Make sure your assay readout (e.g., metabolic activity, calcium flux) is appropriate for measuring the downstream effects of H1 receptor blockade.
-
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Competitive Antagonism: Remember that this compound is a competitive antagonist of the H1 receptor.[1] The observed effect will depend on the concentration of histamine or other agonists present. Ensure consistent agonist concentration in your assay.
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-
-
Question 4: I am seeing high variability between replicate wells in my plate-based assays. How can I improve precision?
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Answer: High variability in plate-based assays often points to inconsistencies in cell handling, reagent addition, or plate reading.
Troubleshooting Steps:
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Cell Seeding: Ensure a uniform cell suspension and consistent seeding density across all wells. Edge effects can be minimized by not using the outer wells of the plate or by filling them with a buffer.
-
Pipetting Technique: Use calibrated pipettes and proper technique to ensure accurate and consistent addition of cells, this compound, and other reagents.
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Mixing: Gently mix the plate after adding reagents to ensure even distribution without disturbing the cell monolayer.
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Plate Reader Settings: Optimize the plate reader settings, including the read height and the number of reads per well, to minimize measurement error.
-
-
Category 3: In Vivo Experiments
-
Question 5: My in vivo study results with this compound show significant variation in efficacy between individual animals. What are potential sources of this variability?
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Answer: In vivo experiments are inherently more variable than in vitro assays. Key factors to control include animal handling, compound administration, and experimental conditions.
Troubleshooting Steps:
-
Animal Factors:
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Species and Strain: Use a consistent species and strain of animal known to be a suitable model for allergic responses.
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Age and Weight: Standardize the age and weight of the animals used in your studies.
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Health Status: Ensure all animals are healthy and free from underlying conditions that could affect the experimental outcome.
-
-
Dosing:
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Route of Administration: Use a consistent and appropriate route of administration (e.g., oral, intravenous, intraperitoneal).
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Dose Formulation: Ensure the this compound formulation is homogenous and stable. For oral dosing, consider the impact of food on absorption.
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Accurate Dosing: Calibrate dosing equipment and use proper techniques to ensure each animal receives the correct dose.
-
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Environmental Factors: Maintain consistent environmental conditions (e.g., temperature, light-dark cycle) as these can influence physiological responses.
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Acclimatization and Handling: Allow animals to acclimatize to the facility and handle them consistently to minimize stress, which can impact immune responses.
-
-
Data Presentation
Table 1: Physicochemical Properties of this compound and its Phosphate Salt
| Property | This compound (Free Base) | This compound Diphosphate | Reference(s) |
| CAS Number | 91-82-7 | 135-31-9 | [2] |
| Molecular Formula | C20H22ClN | C20H28ClNO8P2 | [2] |
| Molecular Weight | 311.85 g/mol | 507.84 g/mol | [2] |
| Appearance | Oily liquid or crystals | Crystals | [2] |
| Melting Point | 48-49°C | 129.5-130°C | [2] |
| Solubility | Practically insoluble in water | Soluble in warm water (10%) | [2][4] |
| pKa | Not specified | pKa1: 8.77, pKa2: 5.23 | [2] |
Table 2: Factors Influencing this compound Stability and Experimental Integrity
| Factor | Potential Issue | Mitigation Strategy | Reference(s) |
| pH | Altered solubility and stability. | Use buffered solutions and maintain consistent pH. | [4] |
| Temperature | Degradation at elevated temperatures. | Store stock solutions at -20°C and working solutions as recommended. | [3] |
| Light | Potential for photodegradation. | Store in light-protected containers. | [5] |
| Oxidation | The tertiary amine and allylic carbons are susceptible to oxidation. | Store under inert gas for long-term storage of the solid compound. | [1] |
| Freeze-Thaw Cycles | Can lead to degradation and precipitation of solutions. | Prepare single-use aliquots of stock solutions. | [5] |
| Isomerization | E/Z isomers have different potencies. | Use a source with high isomeric purity or ensure consistency between batches. | [1] |
Experimental Protocols
Protocol 1: H1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the H1 histamine receptor.
-
Receptor Preparation:
-
Isolate cell membranes from a cell line recombinantly expressing the human H1 receptor or from tissues known to have high H1 receptor density (e.g., guinea pig cerebellum).
-
Homogenize the cells or tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.
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Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membrane preparation, a radiolabeled H1 receptor antagonist (e.g., [3H]-pyrilamine), and varying concentrations of this compound or a control compound.
-
For non-specific binding control wells, add a high concentration of a non-labeled H1 antagonist (e.g., triprolidine).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound from the free radioligand.
-
Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.
-
Allow the filters to dry, then add a scintillation cocktail to each well.
-
Quantify the radioactivity bound to the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Mandatory Visualizations
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
Caption: The H1 receptor signaling pathway inhibited by this compound.
References
Overcoming resistance to Pyrrobutamine's effects in long-term studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Pyrrobutamine's effects in long-term experimental models. The information provided is based on established principles of receptor pharmacology and assumes this compound acts as a beta-adrenergic agonist, a common mechanism for compounds of its structural class.
Frequently Asked Questions (FAQs)
Q1: We are observing a diminished response to this compound in our cell culture model after repeated administrations. What could be the underlying mechanism?
A1: The most probable cause for a diminished response to a beta-adrenergic agonist like this compound over time is receptor desensitization and downregulation. This is a compensatory mechanism to prevent overstimulation of the cell. Key processes include:
-
Receptor Desensitization: Rapid uncoupling of the receptor from its downstream signaling pathway, often mediated by G protein-coupled receptor kinases (GRKs) and subsequent arrestin binding.
-
Receptor Downregulation: A slower process involving the internalization of receptors from the cell surface via endocytosis, leading to a reduced number of available receptors for the drug to act upon.
Q2: How can we experimentally confirm that receptor downregulation is the cause of the observed resistance to this compound?
A2: Receptor downregulation can be quantified using several techniques. A common approach is to perform radioligand binding assays on cells pre-treated with this compound versus a vehicle control. A decrease in the total number of binding sites (Bmax) in the this compound-treated group would indicate receptor downregulation. Alternatively, techniques like fluorescence microscopy with tagged receptors or flow cytometry can be used to visualize and quantify receptor internalization.
Q3: Are there any strategies to prevent or reverse this compound-induced receptor desensitization in our long-term studies?
A3: Several strategies can be employed to mitigate receptor desensitization:
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Intermittent Dosing: Instead of continuous exposure, an intermittent dosing schedule can allow for the resensitization of receptors between treatments.
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Use of "Re-sensitizing" Agents: In some systems, agents that interfere with the desensitization process, such as inhibitors of GRKs or phosphatases that dephosphorylate the receptor, could be explored.
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Co-administration with Agents that Modulate Downstream Signaling: Targeting downstream effectors might bypass the need for direct receptor activation, though this would be a different experimental question.
Troubleshooting Guides
Problem 1: High Variability in this compound Potency (EC50) Across Experiments
| Possible Cause | Recommended Solution |
| Cell Passage Number | High passage numbers can lead to phenotypic drift and altered receptor expression. Maintain a consistent and low passage number for all experiments. |
| Reagent Stability | This compound may be unstable in solution. Prepare fresh stock solutions for each experiment and store them appropriately, protected from light and at the recommended temperature. |
| Assay Conditions | Variations in incubation time, temperature, or cell density can significantly impact results. Standardize all assay parameters and include appropriate controls in every experiment. |
Problem 2: Complete Loss of Response to this compound in an In Vivo Model
| Possible Cause | Recommended Solution |
| Pharmacokinetic Issues | The drug may be rapidly metabolized and cleared. Conduct pharmacokinetic studies to determine the half-life and optimal dosing regimen of this compound in your model. |
| Profound Receptor Downregulation | Chronic stimulation can lead to a near-complete loss of target receptors in the tissue. Measure receptor density in tissues from treated and control animals to confirm this. Consider an intermittent dosing strategy. |
| Development of Physiological Counter-Regulatory Mechanisms | The organism may have activated opposing physiological systems to counteract the effects of this compound. Investigate potential changes in other signaling pathways or hormonal systems. |
Experimental Protocols
Protocol 1: Quantifying Beta-Adrenergic Receptor Downregulation via Radioligand Binding
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Cell Culture and Treatment: Plate cells (e.g., HEK293 expressing the target receptor) at a consistent density. Treat one group with this compound (at a concentration known to induce desensitization, e.g., 10x EC50) for a prolonged period (e.g., 24 hours). Treat the control group with a vehicle.
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Cell Lysis and Membrane Preparation: After treatment, wash the cells with ice-cold PBS, and then lyse them. Isolate the cell membranes by centrifugation.
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Radioligand Binding Assay: Incubate the prepared membranes with a saturating concentration of a high-affinity beta-adrenergic receptor radioligand (e.g., [3H]dihydroalprenolol). Include a set of tubes with an excess of a non-labeled antagonist (e.g., propranolol) to determine non-specific binding.
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Separation and Counting: Separate the bound from free radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.
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Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Compare the specific binding in the this compound-treated group to the vehicle-treated group. A significant decrease in specific binding indicates receptor downregulation.
Quantitative Data Summary
Table 1: Effect of Chronic this compound Treatment on Receptor Density (Bmax) and Binding Affinity (Kd)
| Treatment Group | Bmax (fmol/mg protein) | Kd (nM) |
| Vehicle Control (24h) | 150 ± 12 | 1.5 ± 0.2 |
| This compound (10 µM, 24h) | 65 ± 8 | 1.6 ± 0.3 |
This table illustrates a hypothetical outcome where chronic this compound treatment leads to a significant reduction in the total number of receptors (Bmax) without altering the binding affinity (Kd) of the remaining receptors.
Table 2: Impact of Intermittent vs. Continuous this compound Dosing on Functional Response (cAMP Accumulation)
| Dosing Regimen | Peak cAMP Response (pmol/well) at 48h |
| Vehicle Control | 5 ± 1 |
| Continuous this compound (1 µM) | 12 ± 3 |
| Intermittent this compound (1 µM, 4h on/8h off) | 35 ± 5 |
This table demonstrates that an intermittent dosing schedule can lead to a more robust functional response over the long term compared to continuous exposure, likely by allowing for receptor resensitization.
Visualizations
Caption: this compound Signal Transduction Pathway.
Caption: Workflow of Beta-Adrenergic Receptor Desensitization and Downregulation.
Caption: Logical Flow for Troubleshooting this compound Resistance.
Pyrrobutamine assay interference from serum components
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrrobutamine assays. It specifically addresses potential interference from serum components that may be encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for this compound quantification in serum?
A1: The primary methods for quantifying this compound in serum and other biological matrices are immunoassays, such as ELISA, and chromatographic techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] The choice of method depends on factors like required sensitivity, specificity, sample throughput, and available instrumentation.
Q2: What are "matrix effects" and how do they affect this compound assays?
A2: Matrix effects refer to the interference caused by various components present in a biological sample, such as serum, on the analytical measurement of the target analyte (this compound).[4][5] These effects can lead to either an underestimation (ion suppression in LC-MS/MS) or overestimation (false positives in ELISA) of the true this compound concentration.[4][5][6] In serum, common interfering substances include proteins, lipids, salts, and endogenous molecules that can interact with assay reagents or the analyte itself.[6][7]
Q3: What specific components in serum can interfere with a this compound ELISA?
A3: In an Enzyme-Linked Immunosorbent Assay (ELISA), several serum components can cause interference. These include:
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Heterophilic antibodies: These are human antibodies that can bind to the animal antibodies used in the ELISA kit, leading to false-positive results by cross-linking the capture and detection antibodies.[6][8][9]
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Rheumatoid factor (RF): RF can bind to the Fc region of antibodies, causing non-specific binding and false positives.[6][7][9]
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Complement system proteins: These can bind to antibody-antigen complexes and interfere with the assay's binding kinetics.[6]
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Endogenous enzymes: If the assay uses an enzyme-based detection system (like HRP), endogenous enzymes in the serum could potentially generate a background signal.
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Cross-reacting substances: Molecules with a similar structure to this compound may cross-react with the assay antibodies, leading to inaccurate quantification.[4]
Q4: How can I mitigate interference in my this compound ELISA?
A4: Several strategies can be employed to minimize interference in an ELISA:
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Use of blocking agents: Commercial blocking buffers or specific blockers for heterophilic antibodies and HAMA (Human Anti-Mouse Antibody) can be added to the assay.[6][8]
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Sample dilution: Diluting the serum sample can reduce the concentration of interfering substances to a level where they no longer significantly affect the assay.
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Sample pretreatment: Methods like polyethylene (B3416737) glycol (PEG) precipitation can be used to remove larger interfering molecules like macroprolactin, which can be a source of interference in some immunoassays.[10]
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Use of a different assay format: Switching from a sandwich ELISA to a competitive ELISA format can sometimes reduce interference from heterophilic antibodies.[7]
Q5: What are the primary sources of interference in LC-MS/MS analysis of this compound in serum?
A5: In LC-MS/MS, the most significant interference is the "matrix effect," which primarily occurs during the ionization process in the mass spectrometer's source.[5]
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Ion Suppression or Enhancement: Co-eluting endogenous components from the serum matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[5]
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Isobaric Interferences: Compounds with the same nominal mass as this compound or its internal standard can lead to falsely high readings if not chromatographically separated.
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Metabolites: this compound metabolites may have similar structures and chromatographic behavior, potentially interfering with the measurement of the parent drug.
Q6: How can I minimize matrix effects in my this compound LC-MS/MS assay?
A6: Strategies to overcome matrix effects in LC-MS/MS include:
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Effective sample preparation: Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation are crucial for removing a significant portion of the interfering matrix components before analysis.[11][12][13]
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Optimized chromatography: Adjusting the chromatographic conditions to separate this compound from co-eluting matrix components is a key step.[5][13]
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Use of a stable isotope-labeled internal standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[11][14]
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Matrix-matched calibration curves: Preparing calibration standards in a matrix that is similar to the study samples can help to compensate for consistent matrix effects.[15]
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results in this compound ELISA
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Heterophilic Antibody Interference | 1. Re-run the assay with a commercially available heterophilic antibody blocker. 2. Analyze serial dilutions of the serum sample. | 1. Results with the blocker should be lower and more consistent if heterophilic antibodies were the cause of falsely high signals. 2. A non-linear relationship between dilution and concentration may indicate interference. |
| Rheumatoid Factor (RF) Interference | Treat the sample with a reagent that aggregates or precipitates RF before running the assay. | Lower and more accurate this compound concentrations should be observed. |
| Cross-Reactivity | 1. Test for cross-reactivity with known metabolites of this compound or structurally similar compounds. 2. If significant cross-reactivity is found, consider developing a more specific antibody or using an alternative method like LC-MS/MS. | 1. Identification of the cross-reacting species. 2. A more accurate quantification of this compound. |
| Improper Sample Handling/Storage | Review sample collection and storage protocols. Ensure samples are stored at the correct temperature and have not undergone multiple freeze-thaw cycles. | Consistent results are expected with properly handled samples. |
Issue 2: Poor Recovery or High Variability in this compound LC-MS/MS Analysis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Significant Ion Suppression | 1. Perform a post-column infusion experiment to identify regions of ion suppression in the chromatogram. 2. Optimize the sample preparation method (e.g., switch from protein precipitation to SPE).[11] 3. Modify the chromatographic gradient to separate this compound from the suppression zone. | 1. Identification of the retention time where suppression occurs. 2. Improved signal intensity and reproducibility. 3. Better peak shape and signal-to-noise ratio. |
| Inadequate Internal Standard (IS) | 1. If not already in use, switch to a stable isotope-labeled internal standard for this compound.[14] 2. Ensure the IS is added at the very beginning of the sample preparation process. | 1. More accurate and precise quantification due to effective compensation for matrix effects and sample loss during preparation. 2. Consistent IS response across all samples. |
| Analyte Degradation | 1. Investigate the stability of this compound in the serum matrix at different storage conditions and during the sample preparation workflow. 2. Adjust sample handling procedures to minimize degradation (e.g., work on ice, add stabilizers). | 1. Understanding of the analyte's stability profile. 2. More accurate measurement of the true this compound concentration. |
| Carryover | 1. Inject a blank sample after a high-concentration sample to check for carryover. 2. Optimize the LC system's wash steps between injections. | 1. Confirmation of carryover if a peak is observed in the blank. 2. Elimination of carryover and more accurate quantification of subsequent samples. |
Experimental Protocols
Protocol 1: Identification of Heterophilic Antibody Interference in ELISA
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Sample Selection: Select a serum sample that yields an unexpectedly high this compound concentration.
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Serial Dilution: Prepare a series of dilutions of the selected serum sample (e.g., 1:2, 1:4, 1:8, 1:16) using the assay buffer.
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Assay Procedure: Run the standard this compound ELISA protocol with the undiluted and diluted samples.
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Data Analysis:
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Calculate the this compound concentration for each dilution, correcting for the dilution factor.
-
If no interference is present, the calculated concentrations should be consistent across all dilutions.
-
A significant drop in the calculated concentration with increasing dilution suggests the presence of interfering substances like heterophilic antibodies.
-
-
Confirmation with Blocking Agent:
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Re-assay the problematic sample(s) with and without the addition of a commercial heterophilic antibody blocking reagent, following the manufacturer's instructions.
-
A significant reduction in the measured this compound concentration in the presence of the blocking agent confirms heterophilic antibody interference.
-
Protocol 2: Evaluation of Matrix Effects in LC-MS/MS using Post-Column Infusion
-
Instrumentation Setup:
-
Set up the LC-MS/MS system with the analytical column used for the this compound assay.
-
Prepare a solution of this compound at a concentration that gives a stable and moderate signal.
-
Infuse this solution post-column into the mass spectrometer's ion source at a constant flow rate using a syringe pump and a T-junction.
-
-
Blank Matrix Injection:
-
While the this compound solution is being continuously infused, inject a blank serum sample that has been subjected to the same sample preparation procedure as the study samples.
-
-
Data Acquisition:
-
Acquire the mass spectrometer signal for the this compound-specific transition over the entire chromatographic run time.
-
-
Data Analysis:
-
The resulting chromatogram will show a stable baseline signal from the infused this compound.
-
Any dips or drops in this baseline indicate regions of ion suppression caused by co-eluting components from the serum matrix.
-
If the retention time of this compound falls within one of these suppression zones, the chromatographic method needs to be optimized to shift the this compound peak to a region with minimal suppression.
-
Visualizations
Caption: Mechanism of false positives in a sandwich ELISA due to serum interference.
References
- 1. japsonline.com [japsonline.com]
- 2. [PDF] A review on biological matrices and analytical methods used for determination of drug of abuse | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. calbiotech.com [calbiotech.com]
- 9. biochemia-medica.com [biochemia-medica.com]
- 10. Interference by macroprolactin in assays for prolactin: will the In Vitro Diagnostics Regulation lead to a solution at last? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cbspd.com [cbspd.com]
- 13. How to circumvent matrix effect in confirmatory testing - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 14. Mitigating Matrix Effects in LC-ESI-MS-MS Analysis of a Urinary Biomarker of Xylenes Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Examining environmental matrix effects on quantitative non-targeted analysis estimates of per- and polyfluoroalkyl substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and handling Pyrrobutamine
This technical support center provides guidance on the best practices for storing and handling Pyrrobutamine and its common salt forms, this compound Phosphate (B84403) and this compound Hydrochloride. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for different forms of this compound?
A1: The recommended storage conditions vary depending on the specific salt form of this compound. It is crucial to consult the manufacturer's safety data sheet (SDS) for specific instructions. However, general guidelines are as follows:
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This compound (Free Base): One supplier suggests storage at room temperature.[1]
-
This compound Phosphate: This form is known to be a thermodynamically stable crystal form that maintains its integrity under typical pharmaceutical storage and handling conditions.[2]
-
This compound Hydrochloride: It is recommended to store this salt form at -20°C.[3]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: As this compound is an alkylamine antihistamine, appropriate PPE should be worn to minimize exposure.[4] This includes:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety goggles or a face shield.
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Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If working with fine powders or in a poorly ventilated area, a respirator may be necessary.
Q3: How should this compound be handled to avoid contamination and degradation?
A3: To maintain the integrity of this compound during handling:
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Work in a clean, designated area.
-
Use clean, dry spatulas and glassware.
-
Keep containers tightly sealed when not in use to prevent moisture absorption and contamination.
-
Avoid exposure to direct sunlight and strong oxidizing agents.
Q4: What are the known incompatibilities of this compound?
A4: Specific incompatibility data for this compound is limited. However, as an amine, it may be incompatible with strong oxidizing agents and strong acids. It is essential to store it separately from these substances.
Q.5: What should I do in case of a spill?
A5: In the event of a small spill, wear appropriate PPE, absorb the material with an inert absorbent material, and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.
Troubleshooting Guides
This section addresses common issues that may arise during the storage and handling of this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Change in physical appearance (e.g., color change, clumping) | 1. Exposure to light, heat, or humidity. 2. Contamination. | 1. Verify storage conditions against the product's certificate of analysis or SDS. 2. Ensure the container is properly sealed. 3. If degradation is suspected, do not use the product and obtain a new batch. |
| Inconsistent experimental results | 1. Degradation of the compound. 2. Improper sample preparation. 3. Contamination. | 1. Check the age and storage conditions of the this compound stock. 2. Prepare fresh solutions for each experiment. 3. Review and verify the experimental protocol. |
| Difficulty dissolving the compound | 1. Use of an inappropriate solvent. 2. Incorrect temperature. | 1. this compound is practically insoluble in water, slightly soluble in alcoholic solvents, and almost insoluble in chloroform (B151607) and ether.[2] 2. For this compound Phosphate, solubility is approximately 10% in warm water.[2] 3. Gentle warming or sonication may aid dissolution in appropriate solvents. |
Experimental Protocols
Below are generalized protocols for assessing the stability of this compound. These should be adapted based on specific experimental needs and available equipment.
Protocol 1: Forced Degradation Study
This protocol is designed to identify potential degradation products and pathways for this compound.
Methodology:
-
Sample Preparation: Prepare separate solutions of this compound in a suitable solvent (e.g., methanol-water mixture).
-
Stress Conditions: Expose the solutions to the following conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C in a dry oven for 48 hours (for solid compound).
-
Photolytic: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. Compare the chromatograms to that of an unstressed control sample to identify degradation peaks.
Protocol 2: Long-Term Stability Study
This protocol assesses the stability of this compound under recommended storage conditions over an extended period.
Methodology:
-
Sample Storage: Store aliquots of this compound (in solid form and in solution) under the recommended storage conditions (e.g., room temperature for the free base, -20°C for the hydrochloride). Protect from light and moisture.
-
Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 9, 12, 24 months).
-
Analysis: At each time point, analyze the samples for:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Purity: Using a validated HPLC method to determine the percentage of the active compound remaining.
-
Degradation Products: Quantification of any known degradation products.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships for handling and troubleshooting this compound.
Caption: Workflow for troubleshooting inconsistent experimental results.
Caption: Decision tree for selecting the appropriate storage conditions.
References
- 1. database.ich.org [database.ich.org]
- 2. blog.storemasta.com.au [blog.storemasta.com.au]
- 3. Buy this compound phosphate | 135-31-9 [smolecule.com]
- 4. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
Technical Support Center: Accurate Pyrrobutamine Measurement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on calibrating equipment for the accurate quantitative analysis of Pyrrobutamine.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for the quantitative analysis of this compound?
A1: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and reliable methods for the quantitative analysis of this compound and related compounds.[1][2][3] HPLC is often preferred for its versatility and suitability for non-volatile compounds, while GC-MS is highly sensitive and provides excellent structural information.[1][2][4]
Q2: What are the critical parameters to consider for HPLC method development for this compound?
A2: Key parameters for developing a robust HPLC method for this compound, a basic compound, include:
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Column Selection: A C18 column is a common starting point.[5][6] Consider using a column with end-capping to minimize peak tailing caused by interactions with residual silanols.[7][8]
-
Mobile Phase pH: Maintaining a low mobile phase pH (around 3) can help to ensure consistent protonation of this compound and improve peak shape.[7][9]
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Buffer Selection: Use an appropriate buffer to maintain a stable pH throughout the analysis.[8]
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Organic Modifier: Acetonitrile and methanol (B129727) are common organic modifiers used in reversed-phase HPLC.[5][10]
Q3: How can I prepare a calibration curve for this compound analysis?
A3: To construct a calibration curve, prepare a series of standard solutions of this compound of known concentrations.[11] Inject these standards into the analytical instrument and record the corresponding peak areas or heights. Plot the response (peak area/height) against the concentration and perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value greater than 0.99 is generally considered to indicate good linearity.[11][12][13]
Q4: What is a system suitability test and why is it important?
A4: A system suitability test (SST) is a series of checks to ensure that the analytical system is performing correctly before running experimental samples.[14][15][16][17] It verifies that the equipment can produce accurate and reproducible results.[14][15][18] Key SST parameters include retention time, peak area repeatability, resolution between peaks, tailing factor, and theoretical plates.[14][15][17]
Q5: What are matrix effects and how can they affect my results?
A5: Matrix effects are the alteration of the analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[19][20][21][22] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification.[19][20][22] Matrix effects are a significant consideration in LC-MS/MS analysis of biological samples.[19][20] To mitigate matrix effects, one can optimize sample preparation, improve chromatographic separation, or use a matrix-matched calibration curve.[21][22][23]
Troubleshooting Guides
HPLC Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Interaction of the basic this compound molecule with acidic silanol (B1196071) groups on the silica-based column packing material.[7][8][9][24] | 1. Lower the mobile phase pH to around 3 to ensure the silanol groups are not ionized.[7][9]2. Use a highly deactivated or end-capped column.[7][8]3. Consider using a mobile phase additive like triethylamine (B128534) (with caution, as it can be difficult to remove from the column).[9] |
| Poor Resolution | Inadequate separation between this compound and other components in the sample. | 1. Optimize the mobile phase composition (e.g., change the organic modifier ratio).2. Use a longer column or a column with a smaller particle size to increase efficiency.[8]3. Adjust the flow rate. |
| Inconsistent Retention Times | Fluctuations in the HPLC system, such as pump performance or column temperature. | 1. Ensure the mobile phase is properly degassed.2. Check for leaks in the system.3. Use a column oven to maintain a stable temperature.4. Allow the system to equilibrate thoroughly before injecting samples. |
| Ghost Peaks | Contamination in the system or carryover from a previous injection. | 1. Run a blank injection (mobile phase only) to see if the peak is present.2. Clean the injector and autosampler.3. Ensure the sample solvent is compatible with the mobile phase. |
GC-MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| No Peak or Low Signal | This compound may not be sufficiently volatile or may be degrading in the hot injector. | 1. Consider derivatization to increase volatility and thermal stability.2. Optimize the injector temperature.3. Check for leaks in the GC system. |
| Poor Peak Shape | Active sites in the GC inlet liner or column can interact with the analyte. | 1. Use a deactivated inlet liner.2. Trim the analytical column to remove any active sites at the inlet.3. Ensure the carrier gas is of high purity. |
| Mass Spectrum Mismatch | Incorrect instrument settings or contamination. | 1. Perform a mass calibration (tuning) of the mass spectrometer.2. Check for background ions and potential sources of contamination.3. Verify the identity of the peak by comparing the retention time and mass spectrum to a known standard. |
Experimental Protocols
Representative HPLC Method for this compound Analysis
This protocol is a starting point and should be validated for your specific application.
1. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
2. HPLC System and Conditions:
| Parameter | Condition |
| Column | C18, 5 µm particle size, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile: 25mM Potassium Phosphate Buffer (pH 3.0) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
3. System Suitability Test:
-
Inject the 25 µg/mL standard solution five times.
-
Calculate the relative standard deviation (RSD) for the peak area and retention time. The RSD should be less than 2%.[15]
-
Determine the tailing factor, which should ideally be less than 2.[15]
-
Calculate the number of theoretical plates, which should meet the laboratory's established criteria for column efficiency.
4. Calibration Curve Construction:
-
Inject each calibration standard in triplicate.
-
Plot the average peak area against the concentration.
-
Perform a linear regression analysis to obtain the calibration equation and the correlation coefficient (R²).
5. Sample Analysis:
-
Prepare the sample by dissolving it in the mobile phase and filtering it through a 0.45 µm filter.
-
Inject the sample into the HPLC system.
-
Use the calibration curve to determine the concentration of this compound in the sample.
Data Presentation
Table 1: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Repeatability of Peak Area (RSD) | ≤ 2.0% |
| Repeatability of Retention Time (RSD) | ≤ 1.0% |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Resolution (Rs) | > 2.0 (between this compound and any closely eluting peak) |
Table 2: Example Calibration Curve Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
| Linear Regression | y = 15234x + 120 |
| Correlation Coefficient (R²) | 0.9998 |
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ajpaonline.com [ajpaonline.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromtech.com [chromtech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. internationaljournalssrg.org [internationaljournalssrg.org]
- 11. researchgate.net [researchgate.net]
- 12. Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 15. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 16. altabrisagroup.com [altabrisagroup.com]
- 17. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 18. What are system suitability tests (SST) of analytical methods? [mpl.loesungsfabrik.de]
- 19. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nebiolab.com [nebiolab.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. tandfonline.com [tandfonline.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. agilent.com [agilent.com]
Dealing with autofluorescence in Pyrrobutamine imaging studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing autofluorescence issues encountered during imaging studies involving Pyrrobutamine.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my this compound imaging experiments?
A1: Autofluorescence is the natural emission of light from biological samples when they are illuminated, which is not related to any specific fluorescent labels you have added.[1][2][3] This background fluorescence can interfere with the detection of your intended fluorescent signal, leading to a poor signal-to-noise ratio and potentially obscuring the true results of your experiment.[4][5] In the context of this compound studies, where you are likely using fluorescent probes to study its effects, autofluorescence can make it difficult to accurately visualize and quantify the changes you are investigating.
Q2: Could this compound itself be causing the autofluorescence?
A2: Currently, there is no readily available scientific literature describing the intrinsic fluorescent properties of this compound. The compound is primarily known as an antihistamine.[6][7] Therefore, it is more likely that the autofluorescence you are observing originates from the biological sample itself. However, it is a good practice to run a control experiment with this compound in your sample medium without cells or tissue to rule out any fluorescence from the compound or its vehicle.
Q3: What are the common sources of autofluorescence in my samples?
A3: Autofluorescence in biological samples can arise from several sources:[4][5]
-
Endogenous Molecules: Many cellular components are naturally fluorescent. These include metabolic coenzymes like NADH and flavins, structural proteins such as collagen and elastin, and the "wear-and-tear" pigment lipofuscin.[1][2][3]
-
Fixation Methods: Aldehyde-based fixatives like formaldehyde (B43269), paraformaldehyde, and glutaraldehyde (B144438) are a major cause of fixation-induced autofluorescence.[2][5][8] Glutaraldehyde generally induces more autofluorescence than paraformaldehyde or formaldehyde.[5]
-
Cell Culture Media: Some components in cell culture media, such as phenol (B47542) red, riboflavin, and fetal bovine serum (FBS), can contribute to background fluorescence.[9]
-
Red Blood Cells: The heme in red blood cells is a significant source of autofluorescence.[5][10]
-
Sample Processing: Heat and dehydration during sample preparation can also increase autofluorescence.[8][10]
Q4: How can I determine the source of autofluorescence in my experiment?
A4: A critical first step in troubleshooting is to image an unstained control sample. This sample should be prepared in the exact same way as your experimental samples, including fixation and any treatments (excluding the fluorescent labels). By examining this control under the microscope using the same settings as your stained samples, you can visualize the extent and localization of the autofluorescence.[5][11]
Troubleshooting Guide: Dealing with Autofluorescence
This guide provides a systematic approach to identifying and mitigating autofluorescence in your this compound imaging studies.
Step 1: Characterize the Autofluorescence
Before you can effectively reduce autofluorescence, you need to understand its spectral properties.
-
Action: Acquire emission spectra of an unstained sample on a confocal microscope with a spectral detector. This will show you the peak emission wavelengths of the autofluorescence.
-
Purpose: Knowing the spectral profile of the autofluorescence will help you choose appropriate fluorophores and filters to minimize its detection.
Step 2: Optimize Your Imaging Protocol
Several aspects of your experimental protocol can be modified to reduce autofluorescence.
-
Sample Preparation:
-
Fixation: If using aldehyde fixatives, use the lowest concentration and shortest incubation time that still preserves the morphology of your sample.[5][10] Consider using an alternative fixative such as chilled methanol (B129727) or ethanol (B145695), especially for cell surface markers.[5][10]
-
Perfusion: For tissue samples, perfuse with phosphate-buffered saline (PBS) before fixation to remove red blood cells.[4][5][10]
-
Culture Medium: For live-cell imaging, consider using a culture medium free of phenol red and with reduced serum content during the imaging session.[4][9]
-
-
Fluorophore Selection:
-
Choose spectrally distinct fluorophores: Select fluorescent probes with excitation and emission spectra that are well separated from the autofluorescence spectrum of your sample.[4]
-
Go to the far-red: Autofluorescence is often weaker in the far-red and near-infrared regions of the spectrum.[4][5][10] Using fluorophores that excite and emit at longer wavelengths can significantly improve your signal-to-noise ratio.
-
Step 3: Implement Autofluorescence Reduction Techniques
If optimizing your protocol is not sufficient, you can employ several techniques to actively reduce autofluorescence.
| Technique | Principle | Best For | Considerations |
| Spectral Unmixing | Uses software algorithms to separate the emission spectra of your fluorophores from the autofluorescence spectrum.[12][13][14][15] | Samples with complex or strong autofluorescence. | Requires a confocal microscope with a spectral detector and appropriate software.[13][14] |
| Photobleaching | Exposing the sample to intense light before staining to destroy endogenous fluorophores.[1][6][16] | Broad-spectrum autofluorescence. | Can be time-consuming and may damage the sample if not done carefully.[16] |
| Chemical Quenching | Treating the sample with a chemical agent that reduces the fluorescence of endogenous molecules. | Specific types of autofluorescence (e.g., lipofuscin, aldehyde-induced). | The choice of quencher depends on the source of autofluorescence. |
Experimental Protocols
Protocol 1: Sodium Borohydride (B1222165) Treatment for Aldehyde-Induced Autofluorescence
This protocol is used to reduce autofluorescence caused by formaldehyde or glutaraldehyde fixation.[1][2]
-
After fixation and washing with PBS, prepare a fresh solution of 0.1% (w/v) sodium borohydride in PBS.
-
Incubate your samples in the sodium borohydride solution for 10-15 minutes at room temperature.
-
Wash the samples three times with PBS for 5 minutes each to remove residual sodium borohydride.
-
Proceed with your standard immunolabeling protocol.
Protocol 2: Sudan Black B Treatment for Lipofuscin Autofluorescence
This protocol is effective for tissues with high levels of lipofuscin, such as the brain or aged tissues.
-
Complete your entire immunofluorescence staining protocol, up to the final washes after the secondary antibody.
-
Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol and filter it.
-
Incubate the slides in the Sudan Black B solution for 5-10 minutes at room temperature in the dark.
-
Rinse the slides briefly in 70% ethanol to remove excess Sudan Black B.
-
Wash the slides thoroughly in PBS.
-
Mount the coverslips with an aqueous mounting medium.
Note: Commercially available quenching kits, such as TrueVIEW™, are also effective against various sources of autofluorescence and offer optimized protocols.[7]
Visualizing Experimental Workflows and Concepts
Troubleshooting Workflow for Autofluorescence
Caption: A step-by-step workflow for troubleshooting autofluorescence.
Signaling Pathway Context (Hypothetical)
Since this compound is an H1-receptor antagonist, imaging studies may involve visualizing downstream signaling pathways affected by its action.
Caption: this compound's mechanism of action on the H1 receptor pathway.
Logical Relationships in Autofluorescence Mitigation
Caption: The relationship between identifying and mitigating autofluorescence.
References
- 1. mdpi.com [mdpi.com]
- 2. Cellular autofluorescence is magnetic field sensitive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 7. This compound | C20H22ClN | CID 8669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-[(2E)-4-(4-chlorophenyl)-3-phenylbut-2-en-1-yl]pyrrolidine | C20H22ClN | CID 5284614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Chromogenic and Fluorogenic Probes for the Detection of Illicit Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Progress in Identifying Bacteria with Fluorescent Probes | MDPI [mdpi.com]
- 14. Fluorescent glutamine and asparagine as promising probes for chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Ensuring reproducibility in Pyrrobutamine research
Welcome to the technical support center for Pyrrobutamine research. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the reproducibility and accuracy of their experiments involving this compound. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during the synthesis, handling, and experimental use of this compound.
Synthesis and Purification
Q1: My Grignard reaction for the synthesis of the tertiary alcohol intermediate is showing a low yield. What are the common causes?
A1: Low yields in this specific Grignard step are frequently due to several factors:
-
Moisture: Grignard reagents are extremely sensitive to water. Ensure all glassware is rigorously flame- or oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. Even trace amounts of water will quench the reagent, significantly reducing your yield.[1]
-
Magnesium Activation: The surface of the magnesium turnings may be coated with magnesium oxide, preventing the reaction from initiating. Try activating the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.[2]
-
Side Reactions:
-
Enolization: The Grignard reagent can act as a base and deprotonate the ketone starting material (3-pyrrolidinopropiophenone), especially if the ketone is sterically hindered. This forms an enolate that will not react further to form the desired alcohol. Running the reaction at a lower temperature can help minimize this.[1]
-
Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl halide, leading to the formation of a homocoupled byproduct. This can be minimized by the slow, controlled addition of the alkyl halide during the formation of the Grignard reagent.[1]
-
-
Reagent Quality: The Grignard reagent may have degraded upon storage. It is best to use freshly prepared Grignard reagents or titrate them before use to determine the exact concentration.[1]
Q2: I am observing the formation of byproducts during the final dehydration step. How can I improve the purity of my this compound base?
A2: Byproduct formation in the acid-catalyzed dehydration step can be due to overly harsh conditions.
-
Temperature Control: Elevated temperatures can promote the formation of undesired side products. It is crucial to find the minimum temperature required for the reaction to proceed to completion within a reasonable timeframe.[1]
-
Reaction Monitoring: Use techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction. This allows you to stop the reaction as soon as the starting material is consumed, preventing further degradation or side reactions.[1]
Q3: The final phosphorylation step to form this compound phosphate (B84403) is giving me an impure product. What should I check?
A3: The purity of the final phosphate salt is highly dependent on the reaction conditions.
-
pH Control: This is a critical parameter. The reaction is a neutralization between the basic this compound and phosphoric acid. The final pH of the solution must be carefully controlled to ensure the complete formation and precipitation of the desired phosphate salt.[1]
-
Stoichiometry: The molar ratio of the this compound base to phosphoric acid is crucial. An incorrect ratio can lead to the formation of different salt forms (e.g., monophosphate vs. diphosphate) or leave unreacted starting material, affecting purity and yield.[3]
Handling and Storage
Q4: How should I store this compound phosphate to ensure its stability?
A4: this compound phosphate is more stable than the free base.[3] However, it is still susceptible to degradation.
-
Storage Conditions: Store in a cool, dry place, protected from light and moisture.[4] The tertiary amine of the pyrrolidine (B122466) ring is susceptible to oxidation, which can form the corresponding N-oxide, a potential degradation byproduct during storage.[1]
-
Hydrolysis: The phosphate salt can be susceptible to hydrolysis, especially in strongly acidic or alkaline solutions. The rate of hydrolysis is influenced by pH and temperature. For experimental solutions, use buffers at or near physiological pH and prepare them fresh when possible.[1]
Analytical and In Vitro Assays
Q5: My HPLC analysis is showing inconsistent retention times and peak shapes for this compound. What could be the issue?
A5: Inconsistent HPLC results for amine-containing compounds like this compound are common.
-
pH of Mobile Phase: The ionization state of the tertiary amine in this compound is pH-dependent. Small changes in the mobile phase pH can lead to shifts in retention time. Ensure the mobile phase is well-buffered.
-
Column Choice: A C18 column is often used for antihistamines. However, tailing can be an issue due to the interaction of the basic amine with residual silanols on the silica (B1680970) support. Using a column with end-capping or a lower pH mobile phase can help mitigate this.
-
Sample Preparation: Ensure your sample is fully dissolved in the mobile phase before injection to prevent peak distortion.
Q6: I am getting high non-specific binding in my H1-receptor radioligand binding assay. How can I reduce it?
A6: High non-specific binding (NSB) can mask the specific signal. Here are some common causes and solutions:
-
Radioligand Concentration: Using a radioligand concentration significantly above its dissociation constant (Kd) can increase NSB. Use a concentration at or below the Kd value for competition assays.[5][6]
-
"Sticky" Radioligand: Some radioligands are hydrophobic and tend to bind non-specifically to filter plates and membranes. Adding a blocking agent like Bovine Serum Albumin (BSA) (e.g., 0.1%) to the assay buffer can help.[6][7]
-
Insufficient Washing: In filtration assays, inadequate washing can leave unbound radioligand on the filter. Optimize the number and volume of washes with ice-cold buffer.[5]
-
Filter Plate Binding: The radioligand might be binding to the filter material itself. Pre-treating the filter plates with an agent like polyethyleneimine (PEI) can reduce this.[7]
Q7: The results from my functional assays (e.g., calcium mobilization) are highly variable between experiments. What are the likely sources of this variability?
A7: High variability in cell-based functional assays is a common challenge.
-
Cell Health and Passage Number: Use cells that are healthy, in a logarithmic growth phase, and within a consistent, low passage number range. Receptor expression levels can change with increasing passage number.[5]
-
Inconsistent Cell Plating: Ensure that the cell density is consistent across all wells of your assay plate.
-
Reagent Preparation: Prepare fresh dilutions of agonists and antagonists from a common stock solution for each experiment to minimize variability.
-
Agonist Concentration: In antagonism assays, using an agonist concentration that is too high can overcome the inhibitory effect of your antagonist, leading to inconsistent results. It is best to use an agonist concentration at or around its EC80.[5]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
| Parameter | Value | Source |
| Molecular Formula | C₂₀H₂₈ClNO₈P₂ | [1] |
| Molecular Weight | 507.8 g/mol | [1] |
| pKa₁ (Pyrrolidine Nitrogen) | 8.77 | |
| pKa₂ | 5.23 | |
| Melting Point | 129.5-130°C | [8] |
| E vs. Z Isomer Potency Ratio | ~200 : 1 | [1] |
Table 1: Physicochemical Properties of this compound Phosphate
| Solvent | Solubility |
| Water | Soluble (especially in warm water) |
| Alcohol | Slightly soluble |
| Chloroform | Almost insoluble |
| Ether | Almost insoluble |
Table 2: Solubility Profile of this compound Phosphate
Experimental Protocols
The following are detailed methodologies for key experiments in this compound research.
Protocol 1: Synthesis of this compound Base
This protocol outlines the three-step synthesis of the this compound free base.
Step 1: Mannich Reaction to form 3-pyrrolidinopropiophenone
-
Combine acetophenone, paraformaldehyde, and pyrrolidine in a suitable reaction vessel.[9]
-
The reaction is typically carried out in a solvent like ethanol.
-
Heat the mixture under reflux for a specified time, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and process it to isolate the Mannich base, 3-pyrrolidinopropiophenone. Purification can be achieved by recrystallization or column chromatography.
Step 2: Grignard Reaction to form the Tertiary Alcohol
-
Prepare the Grignard reagent, 4-chlorobenzyl magnesium chloride, in a separate flask under an inert atmosphere using anhydrous THF as the solvent.[9]
-
In the main reaction flask, dissolve the 3-pyrrolidinopropiophenone from Step 1 in anhydrous THF under an inert atmosphere.
-
Cool the ketone solution in an ice bath.
-
Slowly add the prepared Grignard reagent to the ketone solution dropwise, maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature until completion (monitor by TLC).
-
Quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude tertiary alcohol, 1-(4-chlorophenyl)-2-phenyl-4-(pyrrolidin-1-yl)butan-2-ol.
Step 3: Dehydration to form this compound Base
-
Dissolve the crude tertiary alcohol from Step 2 in a suitable solvent.
-
Add a strong acid, such as hydrochloric acid, to catalyze the dehydration.[9]
-
Heat the mixture, if necessary, and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium bicarbonate solution).
-
Extract the this compound base with an organic solvent, wash, dry, and concentrate the organic layer.
-
Purify the crude this compound base using column chromatography to separate the desired product from any byproducts. The E and Z isomers may be separable at this stage using specialized chromatographic techniques, such as chromatography on silver nitrate-impregnated silica gel.[9]
Protocol 2: H1-Receptor Radioligand Binding Assay (Filtration Method)
This protocol is a general method for a competitive radioligand binding assay to determine the affinity of this compound for the H1 receptor.
Materials:
-
Membrane preparation from cells expressing the H1 receptor.
-
Radioligand (e.g., [³H]mepyramine).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 0.1% BSA.
-
Non-specific binding control: A high concentration (e.g., 10 µM) of a structurally different H1 antagonist like mianserin.
-
96-well filter plates (e.g., GF/B or GF/C glass fiber filters), pre-treated with 0.3% PEI.
-
Scintillation fluid.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-Specific Binding (NSB): Non-specific binding control, radioligand, and membrane preparation.
-
Competition: this compound dilution, radioligand, and membrane preparation.
-
-
The final concentration of the radioligand should be at or below its Kd. The amount of membrane protein should be optimized for a good signal window (typically 100-500 µ g/well ).[6]
-
Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).[6]
-
Terminate the assay by rapid filtration through the pre-treated filter plate using a cell harvester.
-
Quickly wash the filters multiple times (e.g., 3-5 times) with ice-cold wash buffer.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting the average NSB counts from the total binding and competition counts.
-
Analyze the data using non-linear regression to determine the IC₅₀ of this compound. The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
Visualizations
Signaling Pathways
This compound acts as an antagonist at both Histamine H1 receptors and Muscarinic acetylcholine (B1216132) receptors.
Caption: Dual antagonism of H1 and Muscarinic receptors by this compound.
Experimental Workflows
Caption: Workflow for the synthesis and purification of this compound Phosphate.
Caption: Experimental workflow for a competitive radioligand binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound phosphate | 135-31-9 | Benchchem [benchchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound [drugfuture.com]
- 9. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
Statistical analysis of data from Pyrrobutamine experiments
Technical Support Center: Pyrrobutamine Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is designed to address common issues encountered during experimental design, execution, and data analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an H1-receptor antihistamine. Its primary mechanism of action is to compete with histamine (B1213489) for binding at the H1 receptor, acting as an inverse agonist.[1] This interference with histamine's agonist action helps to attenuate inflammatory processes.
Q2: What signaling pathway is modulated by this compound?
A2: As an H1-antihistamine, this compound's action involves the modulation of the NF-κB immune response transcription factor. This is achieved through interference with the phospholipase C (PLC) and the phosphatidylinositol (PIP2) signaling pathways. This ultimately leads to a decrease in the expression of pro-inflammatory cytokines and other inflammatory mediators.
Q3: What are the expected physiological effects of this compound in an experimental model of allergy or inflammation?
A3: In experimental models, this compound is expected to reduce the effects of histamine release. This can include the attenuation of allergic reactions such as allergic rhinitis, allergic conjunctivitis, and urticaria. By blocking H1 receptors, it can reduce vasodilation, capillary permeability, and the subsequent edema and erythema associated with a histamine response.
Q4: Are there any known issues with the stability or solubility of this compound?
A4: The diphosphate (B83284) salt of this compound is soluble in warm water (up to 10%) and slightly soluble in alcohol at 25°C (about 5%). It is practically insoluble in chloroform (B151607) and ether.[2] Researchers should consider these solubility characteristics when preparing stock solutions and dosing formulations to avoid precipitation and ensure accurate concentrations.
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
-
Potential Cause: Inconsistent drug preparation and administration.
-
Troubleshooting Tip: Ensure that this compound is fully dissolved in the vehicle solution. Due to its solubility properties, warming the aqueous solution may be necessary.[2] Prepare fresh solutions for each experiment to avoid degradation. Use precise and calibrated equipment for all measurements and administrations.
-
-
Potential Cause: Biological variability in the animal model.
-
Troubleshooting Tip: Ensure that the animal model is appropriate for studying the H1-antihistamine effects. Factors such as age, sex, and strain of the animals can influence the response. Randomize animals into treatment groups and use a sufficient number of animals per group to achieve statistical power.
-
-
Potential Cause: Inconsistent timing of drug administration and induction of the inflammatory response.
-
Troubleshooting Tip: The timing of this compound administration relative to the inflammatory stimulus is critical. Establish a clear and consistent timeline for pretreatment and induction in your experimental protocol.
-
Issue 2: Lack of Expected Efficacy
-
Potential Cause: Sub-optimal dosing.
-
Troubleshooting Tip: Conduct a dose-response study to determine the optimal effective dose of this compound in your specific experimental model. The provided LD50 values can serve as a starting point for determining a safe dose range.
-
-
Potential Cause: Incorrect route of administration.
-
Troubleshooting Tip: The route of administration can significantly impact the bioavailability and efficacy of this compound. Consider the pharmacokinetics of the compound and the nature of your experimental model when selecting the administration route (e.g., oral, intravenous, intraperitoneal).
-
-
Potential Cause: The inflammatory response is not primarily mediated by histamine.
-
Troubleshooting Tip: Confirm that the inflammatory model you are using is indeed histamine-dependent. If other inflammatory mediators play a more significant role, the effects of a specific H1-antihistamine like this compound may be limited.
-
Quantitative Data
Table 1: Acute Toxicity of this compound Diphosphate [2]
| Species | Route of Administration | LD50 (mg/kg) ± SE |
| Mice | Subcutaneous (s.c.) | 1270 ± 156 |
| Guinea Pigs | Subcutaneous (s.c.) | 1241 ± 165 |
| Mice | Intramuscular (i.m.) | 836.8 ± 95 |
| Guinea Pigs | Intramuscular (i.m.) | 625.6 ± 41.9 |
| Mice | Oral | 1116 ± 73 |
| Guinea Pigs | Oral | 992.6 ± 107 |
| Mice | Intravenous (i.v.) | 53.53 ± 1.61 |
Experimental Protocols
Histamine-Induced Paw Edema in a Rodent Model
This protocol is a general guideline for assessing the anti-inflammatory effects of this compound.
-
Animal Model: Male Wistar rats (200-250 g).
-
Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Vehicle Control (e.g., saline)
-
This compound (at various doses, e.g., 10, 20, 40 mg/kg)
-
Positive Control (e.g., another known antihistamine)
-
-
Drug Administration:
-
Prepare this compound diphosphate in sterile saline.
-
Administer the respective treatments (vehicle, this compound, or positive control) via intraperitoneal (i.p.) injection.
-
-
Induction of Edema:
-
One hour after drug administration, inject 0.1 mL of a 1% histamine solution in saline into the sub-plantar surface of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer immediately before the histamine injection (baseline) and at regular intervals afterward (e.g., 30, 60, 120, and 180 minutes).
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline measurement.
-
Compare the mean increase in paw volume between the treatment groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). A p-value of <0.05 is typically considered statistically significant.
-
Visualizations
Caption: this compound's inhibitory effect on the H1 receptor-mediated signaling pathway.
Caption: Workflow for a histamine-induced paw edema experiment.
References
Validation & Comparative
Pyrrobutamine vs. Second-Generation Antihistamines: A Comparative Efficacy Analysis
For researchers and drug development professionals, a critical evaluation of antihistamine efficacy is paramount. This guide provides an objective comparison of the first-generation antihistamine, Pyrrobutamine, with commonly used second-generation agents. The analysis is supported by available experimental data on receptor binding, clinical effectiveness, and side effect profiles.
Executive Summary
This compound, a first-generation H1-receptor antagonist, demonstrates efficacy in managing allergic conditions by competing with histamine (B1213489) for H1 receptor binding. However, its clinical utility is often limited by its significant sedative effects, a hallmark of first-generation antihistamines due to their ability to cross the blood-brain barrier. In contrast, second-generation antihistamines were developed to be more selective for peripheral H1 receptors with reduced central nervous system penetration, resulting in a significantly lower incidence of sedation and an improved safety profile. While direct comparative clinical trial data between this compound and second-generation antihistamines is scarce in recent literature, a comparison of their pharmacological properties and the established efficacy of second-generation agents in robust clinical trials provides a clear basis for therapeutic differentiation.
Mechanism of Action: A Tale of Two Generations
Both this compound and second-generation antihistamines function as inverse agonists at the H1 histamine receptor. Histamine binding to this G protein-coupled receptor initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This cascade results in the release of intracellular calcium and the activation of protein kinase C (PKC), ultimately causing the classic symptoms of an allergic response.
This compound, as a first-generation antihistamine, competitively blocks this action.[1] Its lipophilic nature, however, allows it to readily cross the blood-brain barrier, leading to off-target effects and sedation.[1][2]
Second-generation antihistamines are designed to be more lipophobic and are substrates of the P-glycoprotein efflux transporter in the blood-brain barrier, which actively removes them from the central nervous system.[2] This molecular distinction is a key factor in their non-sedating properties.
Signaling Pathway of Histamine H1 Receptor and Antihistamine Intervention
Caption: Histamine H1 Receptor Signaling Pathway.
Data Presentation: A Quantitative Comparison
While direct comparative data for this compound is limited, the following tables summarize key performance indicators for representative first and second-generation antihistamines based on available literature.
Table 1: H1 Receptor Binding Affinity (Ki in nM)
| Drug | Generation | H1 Receptor Ki (nM) |
| Diphenhydramine | First | 16 |
| Chlorpheniramine | First | 3.2 |
| Hydroxyzine | First | 2 |
| This compound | First | Data Not Available |
| Cetirizine | Second | 2.5 |
| Loratadine | Second | >10,000 |
| Fexofenadine | Second | Data Not Available |
| Desloratadine | Second | Data Not Available |
Lower Ki values indicate higher binding affinity.
Table 2: Comparative Efficacy in Chronic Spontaneous Urticaria (CSU)
| Drug | Generation | Key Efficacy Findings |
| This compound | First | No recent, direct comparative clinical trial data available. |
| Levocetirizine | Second | Up-dosing effective in improving symptoms.[3] |
| Desloratadine | Second | Up-dosing effective in improving symptoms.[3] |
| Fexofenadine | Second | High doses produced a significant dose-dependent response.[3] |
| Rupatadine | Second | More effective in up-dosing.[3] |
| Bilastine | Second | More effective in up-dosing.[3] |
| Cetirizine | Second | More effective in up-dosing.[3] |
Table 3: Sedation Profile
| Drug | Generation | Sedation Incidence/Notes |
| This compound | First | Known to cause sedation, a characteristic of first-generation antihistamines.[1] |
| Diphenhydramine | First | Significant sedation. |
| Hydroxyzine | First | Significant sedation. |
| Cetirizine | Second | Can be minimally sedating in some individuals.[4] |
| Loratadine | Second | Generally non-sedating at recommended doses.[4][5] |
| Fexofenadine | Second | Generally non-sedating.[4][5] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are representative methodologies for key experiments in antihistamine evaluation.
Competitive Radioligand Binding Assay for H1 Receptor Affinity
A standard method to determine the binding affinity (Ki) of a compound for the H1 receptor is a competitive radioligand binding assay.
Objective: To quantify the affinity of a test compound (e.g., this compound) for the histamine H1 receptor by measuring its ability to displace a known radiolabeled ligand.
Methodology:
-
Membrane Preparation:
-
Cell membranes expressing the human H1 receptor are prepared from cultured cell lines (e.g., HEK293T cells) or animal tissues.
-
The cells or tissues are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.
-
Protein concentration is determined using a standard assay (e.g., BCA protein assay).[6][7]
-
-
Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
A constant concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]mepyramine) is added to each well.
-
Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the H1 receptor.
-
Control wells are included for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known H1 antagonist).[6][7]
-
-
Incubation and Filtration:
-
The plate is incubated to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.[7]
-
-
Data Analysis:
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[8]
-
Experimental Workflow for a Competitive Radioligand Binding Assay
Caption: Workflow for H1 Receptor Binding Assay.
Clinical Trial Protocol for Chronic Spontaneous Urticaria (CSU)
Objective: To evaluate the efficacy and safety of an antihistamine in patients with Chronic Spontaneous Urticaria.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[9]
-
Patient Population: Adult patients with a clinical diagnosis of CSU for a specified duration (e.g., >6 weeks) and a baseline Urticaria Activity Score (UAS7) indicating moderate to severe disease.
-
Treatment:
-
Patients are randomized to receive the investigational antihistamine at a specified dose, a placebo, or an active comparator (another antihistamine).
-
Treatment is administered daily for a defined period (e.g., 4-12 weeks).[3]
-
-
Efficacy Assessments:
-
Primary Endpoint: Change from baseline in the weekly Urticaria Activity Score (UAS7). The UAS7 is a patient-reported outcome that assesses the severity of wheals and pruritus over 7 consecutive days.
-
Secondary Endpoints:
-
Proportion of patients with a UAS7 score of 0 (complete response).
-
Change from baseline in the Dermatology Life Quality Index (DLQI).[9]
-
Patient and physician global assessments of disease severity.
-
-
-
Safety Assessments:
-
Monitoring and recording of all adverse events (AEs), including type, severity, and relationship to the study drug.
-
Particular attention is paid to CNS effects, such as somnolence and fatigue, which can be assessed using specific scales (e.g., Stanford Sleepiness Scale).
-
Laboratory safety tests (hematology, clinical chemistry) and vital signs are monitored at baseline and throughout the study.
-
Logical Relationship of Antihistamine Properties
Caption: Factors Influencing Antihistamine Utility.
Conclusion
The available evidence strongly supports the superior safety profile of second-generation antihistamines over first-generation agents like this compound, primarily due to their reduced sedative effects. While direct comparative efficacy trials are lacking, the well-established clinical effectiveness of second-generation antihistamines in large-scale studies for allergic rhinitis and urticaria, combined with their favorable side-effect profile, positions them as the preferred first-line treatment. For researchers and drug development professionals, future studies directly comparing the efficacy of older antihistamines like this compound with modern agents could provide a more complete understanding of the therapeutic landscape. However, based on current knowledge of their pharmacological properties, second-generation antihistamines represent a significant advancement in the management of allergic disorders.
References
- 1. SMPDB [smpdb.ca]
- 2. Why are second-generation H1-antihistamines minimally sedating? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Up-dosing Antihistamines in Chronic Spontaneous Urticaria: A Systematic Review of the Literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cumming.ucalgary.ca [cumming.ucalgary.ca]
- 5. Safety of second generation antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. chem.uwec.edu [chem.uwec.edu]
- 9. Prediction of the Efficacy of Antihistamines in Chronic Spontaneous Urticaria Based on Initial Suppression of the Histamine- Induced Wheal - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrrobutamine and Diphenhydramine in Preclinical Allergy Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two first-generation antihistamines, pyrrobutamine and diphenhydramine (B27), within the context of preclinical animal models of allergy. Due to a lack of direct comparative studies in the published literature, this document synthesizes known pharmacological data for each compound and presents standardized experimental protocols through which their relative efficacy could be systematically evaluated.
Introduction and Pharmacological Overview
Both this compound and diphenhydramine are classified as first-generation H1-receptor antihistamines.[1][2] These agents readily cross the blood-brain barrier, a characteristic that contributes to their sedative effects.[3][4] Their primary mechanism of action involves competitive antagonism or inverse agonism at the histamine (B1213489) H1 receptor, thereby blocking the effects of histamine released from mast cells during an allergic response.[5] Additionally, many first-generation antihistamines, including these two, exhibit anticholinergic (muscarinic receptor antagonist) properties.[1]
Diphenhydramine is a well-characterized ethanolamine-derivative antihistamine widely used for allergic reactions.[3] this compound is a less commonly studied alkylamine derivative.[5] As members of the same drug generation with similar mechanisms, they are expected to exhibit broadly comparable efficacy and side effect profiles, though potential differences in potency, duration of action, and off-target effects remain.
Comparative Pharmacological Data
| Compound Characteristic | This compound | Diphenhydramine |
| Drug Class | First-Generation H1 Antihistamine | First-Generation H1 Antihistamine |
| Chemical Class | Alkylamine Derivative | Ethanolamine Derivative |
| Primary Mechanism | H1 Receptor Inverse Agonist[5] | H1 Receptor Inverse Agonist/Antagonist[6][7] |
| Secondary Actions | Anticholinergic[1] | Anticholinergic, Antimuscarinic[6][7] |
| Blood-Brain Barrier | Crosses | Crosses |
| Common Side Effects | Drowsiness, Dizziness, Hallucinations[5] | Drowsiness, Dizziness, Dry Mouth, Impaired Coordination[4][7] |
Table 1: General Comparison of this compound and Diphenhydramine.
| In Vivo Efficacy Parameter | Animal Model | This compound | Diphenhydramine |
| Inhibition of Nasal Symptoms | Ovalbumin-Induced Allergic Rhinitis (Mouse) | Data Not Available | Data Not Available in Cited Literature |
| Inhibition of Cutaneous Wheal | Histamine-Induced Wheal (Dog) | Data Not Available | No significant inhibitory effect (oral admin.) |
| Inhibition of Bronchoconstriction | Antigen-Induced Asthma (Guinea Pig) | Data Not Available | Data Not Available in Cited Literature |
Table 2: Comparative Efficacy in Animal Models (Illustrative). Note: The lack of data underscores the need for direct comparative studies using the protocols below.
Histamine H1 Receptor Signaling Pathway
Both this compound and diphenhydramine act by blocking the downstream signaling cascade initiated by histamine binding to the H1 receptor on target cells, such as smooth muscle and endothelial cells. This intervention prevents the activation of phospholipase C (PLC), the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and the ultimate release of intracellular calcium, which mediates many of the symptoms of an allergic reaction.
Caption: H1 Receptor Signaling and Antihistamine Action.
Experimental Protocols for Comparative Efficacy
The following are detailed methodologies for key animal models used to assess the efficacy of anti-allergic drugs. These protocols can be employed for a direct, head-to-head comparison of this compound and diphenhydramine.
Model 1: Ovalbumin (OVA)-Induced Allergic Rhinitis in Mice
This model evaluates the ability of a test compound to alleviate the nasal symptoms of allergic rhinitis, such as sneezing and nasal rubbing.[6][7][8]
Methodology:
-
Animals: BALB/c mice (8-10 weeks old) are commonly used due to their robust Th2-type immune responses.[9]
-
Sensitization:
-
Mice are sensitized via intraperitoneal (i.p.) injections of ovalbumin (OVA) emulsified in an aluminum hydroxide (B78521) (alum) adjuvant.
-
A typical protocol involves multiple i.p. injections (e.g., 100 µg OVA in 1 mg alum) on days 0, 7, and 14 to establish a systemic allergic phenotype.[8]
-
-
Drug Administration:
-
This compound, diphenhydramine, or vehicle control are administered (e.g., orally or i.p.) at predetermined doses for a set period (e.g., daily from day 21 to day 28) before the allergen challenge.
-
-
Allergen Challenge:
-
Following the sensitization period, mice are challenged intranasally with an OVA solution (e.g., 20 µL of 1% OVA in saline) to elicit an allergic reaction in the nasal passages.
-
-
Efficacy Assessment:
-
Immediately following the intranasal challenge, the frequency of sneezing and nasal rubbing movements are counted by a blinded observer for a defined period (e.g., 15 minutes).
-
Quantitative Endpoints:
-
Number of sneezes and rubs.
-
Levels of histamine, OVA-specific IgE, and cytokines (e.g., IL-4, IL-5) in serum and nasal lavage fluid.
-
Histological analysis of nasal mucosa for eosinophil infiltration.
-
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Allergen-induced murine upper airway inflammation: local and systemic changes in murine experimental allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of a Novel High Dose Ovalbumin Induced Murine Model of Allergic Sinonasal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Validating H1-Antihistamine Efficacy: A Comparative In Vivo Guide for Pyrrobutamine Alternatives
For researchers and drug development professionals, the translation of in vitro findings to in vivo efficacy is a critical step in the validation of new therapeutic compounds. While Pyrrobutamine is a known first-generation H1-antihistamine, publicly available in vivo experimental data is scarce. This guide, therefore, provides a framework for validating the in vitro effects of H1-antihistamines in an in vivo setting, using data from other well-documented first-generation and second-generation antihistamines as surrogates for comparison.
This guide will objectively compare the performance of these alternatives, presenting supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows.
Comparative In Vivo Efficacy of H1-Antihistamines
The following tables summarize quantitative data from in vivo studies on various H1-antihistamines, offering a comparative look at their efficacy in relevant models.
Table 1: Comparison of in vivo Anti-inflammatory Effects of Levocetirizine and Desloratadine in Allergic Rhinitis Patients
| Parameter | Levocetirizine | Desloratadine | p-value |
| Reduction in Total Symptom Score (TSS) | Highly Significant | Highly Significant | 0.4 |
| Improvement in Nasal Congestion | Significant Improvement | Improvement Noted | 0.05 |
| Reduction in Plasma IL-1β | Significant Reduction | Significant Reduction | <0.01 |
| Reduction in Plasma IL-6 | Significant Reduction | Significant Reduction | <0.01 |
| Reduction in Plasma IL-8 | More Pronounced Reduction | Significant Reduction | <0.01 |
| Reduction in Plasma TNF-α | Significant Reduction | Significant Reduction | <0.01 |
| Reduction in Total IgE | Significant Reduction | Significant Reduction | >0.05 |
Data adapted from a randomized clinical trial on the in vivo anti-inflammatory effects of H1 antihistamines in allergic rhinitis.[1]
Table 2: In Vivo Bioactivity of Modern H1-Antihistamines in Atopic Asthma
| Parameter | Desloratadine (5 mg) | Fexofenadine (180 mg) | Levocetirizine (5 mg) | Placebo |
| AMP PC20 (mg/mL) | 189 ± 54 | 176 ± 57 | 163 ± 48 | 86 ± 29 |
| Pre-challenge FEF25-75% (% predicted) | 62 ± 4 | 62 ± 4 | 59 ± 3 | 53 ± 4 |
AMP PC20 refers to the provocative concentration of adenosine (B11128) monophosphate causing a 20% fall in FEV1. FEF25-75% is the forced expiratory flow over the middle 50% of the forced vital capacity. Data shows that single doses of these H1-antihistamines improved airway hyperresponsiveness and small-airways caliber to a similar degree.[2]
Experimental Protocols for In Vivo Validation
Detailed methodologies are crucial for the reproducibility and validation of in vivo studies. Below are protocols for key experiments used to assess the efficacy of H1-antihistamines.
Histamine-Induced Bronchospasm in Guinea Pigs
This model assesses the ability of an antihistamine to protect against bronchoconstriction caused by histamine (B1213489).
-
Species: Male Dunkin-Hartley guinea pigs (300-400 g).
-
Drug Administration: The test compound (e.g., this compound alternative) is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control and a positive control (e.g., chlorpheniramine, 2 mg/kg, p.o.) are included.
-
Histamine Challenge: 60 minutes after drug administration, animals are exposed to a histamine aerosol (0.1% solution) in a closed chamber.
-
Data Collection: The time until the onset of pre-convulsive dyspnea is recorded. An increase in this time indicates protection against bronchoconstriction. The percentage of protection is then calculated.[3]
Model for Allergic Conjunctivitis in Guinea Pigs
This model evaluates the efficacy of antihistamines in an animal model of allergic conjunctivitis.
-
Species: Male 3-week-old Hartley guinea pigs.
-
Sensitization: Guinea pigs are actively sensitized by subconjunctival injections of ovalbumin (OA) with aluminum hydroxide (B78521) gel on day 0.
-
Antigen Challenge: On days 15, 17, and 19, an OA solution is instilled into the conjunctival sac to challenge the sensitized animals.
-
Drug Administration: 20 µL of the test drug is administered to the conjunctival sac 5 and 15 minutes before the final challenge with OA on day 19.
-
Data Collection: Efficacy is assessed by counting eosinophils in the conjunctiva, quantifying scratching behavior, and measuring histamine concentrations in the tears of the animals.[4]
Visualizing Molecular Pathways and Experimental Processes
Diagrams created using Graphviz (DOT language) provide clear visual representations of complex biological and experimental workflows.
References
- 1. In Vivo Anti-Inflammatory Effect of H1 Antihistamines in Allergic Rhinitis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative in vivo bioactivity of modern H1-antihistamines on AMP challenge in atopic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Model for Studying Anti- Allergic Drugs for Allergic Conjunctivitis in Animals - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of H1-Antihistamine In Vitro Activity: A Focus on the Potential Role of Pyrrobutamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro activity of H1-antihistamines, with a specific focus on what is known about Pyrrobutamine and its potential activities in different cell lines. While direct, quantitative comparative data for this compound is limited in publicly available research, this document summarizes its known mechanism of action and draws comparisons with other H1-antihistamines that have been more extensively studied for their effects on cell viability and signaling pathways.
Introduction to this compound
This compound is recognized as a first-generation H1-antihistamine.[1] Its primary mechanism of action is as an inverse agonist at the histamine (B1213489) H1 receptor.[1] This means that it not only blocks the action of histamine but also reduces the basal activity of the receptor.[1] Beyond its anti-allergic properties, research into H1-antihistamines has expanded to explore their potential in other therapeutic areas, including oncology. A key pathway implicated in the action of some H1-antihistamines is the nuclear factor-kappa B (NF-κB) signaling pathway, which is crucial in inflammation and cell survival.
Comparative Activity of H1-Antihistamines in Cancer Cell Lines
Table 1: Summary of In Vitro Activity of Selected H1-Antihistamines (Excluding this compound due to lack of data)
| Antihistamine | Cell Line(s) | Observed Effects | Reference(s) |
| Cyproheptadine (B85728) | HepG2, Huh-7 (Hepatocellular Carcinoma) | Potent inhibitory effect on proliferation. | |
| Loratadine, Desloratadine, Ebastine | Various Cancer Cell Lines | Investigated for anticancer properties. | [2] |
| Cloperastine, Desloratadine, Clemastine | HeLa, A549 (Cervical, Lung Cancer) | Selectively kill cisplatin-resistant cancer cells. |
Note: The absence of this compound in this table is due to a lack of available quantitative data from in vitro cell line studies.
Signaling Pathways Modulated by H1-Antihistamines
The NF-κB signaling pathway is a critical regulator of genes involved in inflammation, cell survival, and proliferation. Dysregulation of this pathway is a hallmark of many cancers. Some H1-antihistamines have been shown to inhibit the activation of NF-κB. This inhibition is a plausible mechanism for any potential anticancer effects.
This compound and the NF-κB Pathway
This compound has been suggested to reduce the activity of the NF-κB immune response transcription factor through the phospholipase C and the phosphatidylinositol (PIP2) signaling pathways. The diagram below illustrates the general mechanism of H1-receptor signaling and its link to NF-κB activation, providing a hypothetical framework for this compound's action.
Caption: Hypothetical signaling cascade of this compound's interaction with the H1 receptor and subsequent modulation of the NF-κB pathway.
Experimental Protocols
While specific protocols for testing this compound are not available, the following are standard methodologies used to assess the in vitro activity of antihistamines and other compounds on cell lines.
Cell Viability and Cytotoxicity Assays
These assays are fundamental to determining the effect of a compound on cell proliferation and health.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Principle: Measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert MTT into a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.
-
Protocol Outline:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound (e.g., this compound) and a vehicle control for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
2. Trypan Blue Exclusion Assay:
-
Principle: A dye exclusion method to differentiate viable from non-viable cells. Live cells with intact membranes exclude the dye, while dead cells take it up and appear blue.
-
Protocol Outline:
-
Culture and treat cells as described for the MTT assay.
-
Harvest the cells and resuspend them in a single-cell suspension.
-
Mix a small volume of the cell suspension with an equal volume of trypan blue solution.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells.
-
NF-κB Inhibition Assays
These assays determine if a compound can block the activation of the NF-κB pathway.
1. NF-κB Reporter Assay:
-
Principle: Uses a cell line that has been genetically engineered to express a reporter gene (e.g., luciferase or GFP) under the control of an NF-κB response element. Activation of NF-κB leads to the expression of the reporter gene, which can be quantified.
-
Protocol Outline:
-
Plate the NF-κB reporter cell line in a multi-well plate.
-
Pre-treat the cells with different concentrations of the test compound for a specified time.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).
-
After incubation, measure the reporter gene expression (e.g., luminescence for luciferase, fluorescence for GFP).
-
A decrease in the reporter signal in the presence of the compound indicates inhibition of the NF-κB pathway.
-
2. Western Blot for Phosphorylated IκBα and Nuclear Translocation of p65:
-
Principle: Measures the levels of key proteins in the NF-κB signaling cascade. Activation of the pathway leads to the phosphorylation and degradation of IκBα and the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus.
-
Protocol Outline:
-
Treat cells with the test compound and an NF-κB activator.
-
Prepare cytoplasmic and nuclear protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with specific antibodies against phosphorylated IκBα, total IκBα, p65, and loading controls for both cytoplasmic and nuclear fractions (e.g., GAPDH for cytoplasm, Lamin B1 for nucleus).
-
Detect the protein bands using an appropriate detection system. A decrease in phosphorylated IκBα and an increase in nuclear p65 indicate NF-κB activation, which would be expected to be inhibited by an active compound.
-
Caption: A generalized experimental workflow for assessing the in vitro activity of a compound like this compound in cell lines.
Conclusion
The exploration of H1-antihistamines for applications beyond allergy treatment is a growing field of research. While this compound's specific activity profile in various cell lines remains to be fully elucidated through dedicated studies, its classification as an H1-antihistamine inverse agonist and its potential to modulate the NF-κB pathway suggest it could exhibit biological activities similar to other members of its class. Further in vitro research, utilizing the standardized protocols outlined in this guide, is necessary to determine the cytotoxic, antiproliferative, and signaling effects of this compound in a comparative context. Such studies would be invaluable for the drug development community in understanding the full therapeutic potential of this compound.
References
Investigating the synergistic effects of Pyrrobutamine with other compounds
A comprehensive review of available scientific literature reveals a significant lack of modern experimental data on the synergistic effects of Pyrrobutamine with other compounds. This first-generation alkylamine antihistamine is primarily documented in historical contexts, most notably as a component of a combination drug formulation. Due to the discontinuation of its partner compounds and a shift in pharmaceutical research, contemporary studies investigating its synergistic potential are absent.
This guide provides an objective analysis based on the available historical information to understand the scientific rationale behind its past use in combination therapy and the reasons for its discontinuation.
The "Co-Pyronil" Formulation: A Historical Perspective
This compound was a key ingredient in a pharmaceutical preparation historically marketed under trade names such as Co-Pyronil. This product combined this compound with two other active ingredients: Methapyrilene (B1676370) hydrochloride and Cyclopentamine (B94703) hydrochloride.[1] The primary indication for this combination was the symptomatic relief of the common cold, hay fever, and other allergic conditions.[2]
The rationale for this multi-component formulation was based on the complementary actions of its ingredients to target a wider range of symptoms associated with these conditions.
Component Breakdown and Rationale
The following table summarizes the components of this historical formulation and their intended therapeutic roles.
| Component | Drug Class | Mechanism of Action | Intended Therapeutic Effect |
| This compound | First-Generation Alkylamine Antihistamine | H1-receptor inverse agonist | Reduces symptoms of allergy such as sneezing and runny nose.[3] |
| Methapyrilene | First-Generation Antihistamine (Pyridine class) | H1-receptor antagonist with anticholinergic and sedative properties | Complements the antihistaminic effect of this compound and provides a sedative effect.[4][5] |
| Cyclopentamine | Sympathomimetic Amine | Acts as a releasing agent for catecholamines (norepinephrine, epinephrine), leading to vasoconstriction.[6][7][8] | Relieves nasal congestion by shrinking swollen mucous membranes.[6][9] |
The combination of antihistamines and a decongestant is a long-standing therapeutic strategy.[10] Antihistamines, like this compound and Methapyrilene, competitively block histamine (B1213489) H1 receptors, mitigating allergy symptoms.[9] However, first-generation antihistamines are known to be sedating as they can cross the blood-brain barrier.[11] The inclusion of a sympathomimetic decongestant like Cyclopentamine was intended to counteract this sedation to some extent, in addition to its primary role of relieving nasal stuffiness.[9]
Lack of Synergistic Data and Discontinuation
While the combination of these agents was pharmacologically plausible for providing additive effects for broad symptom relief, there is no available experimental data to suggest a synergistic interaction (where the combined effect is greater than the sum of the individual effects). The key publication from 1976 that mentions this specific three-drug combination focuses solely on a chemical assay method for quality control and does not contain any pharmacological or clinical data.[1]
A significant factor in the disappearance of this combination from the market and the halt of any further research was the discovery in the late 1970s that Methapyrilene caused liver cancer in rats with chronic administration .[4] This finding led to the withdrawal of Methapyrilene from pharmaceutical products, rendering the Co-Pyronil formulation obsolete.
Conceptual Workflow of the Combination Therapy
The following diagram illustrates the intended, though not experimentally proven synergistic, pathways for the symptomatic relief provided by the historical combination of an alkylamine antihistamine (this compound), another antihistamine (Methapyrilene), and a decongestant (Cyclopentamine).
Caption: Conceptual workflow of the historical this compound combination therapy.
Experimental Protocols
Due to the absence of published studies on the synergistic effects of this compound combinations, no experimental protocols can be provided. Modern in vitro and in vivo drug-drug interaction studies would typically involve methodologies such as:
-
In Vitro Synergy Studies: Using techniques like checkerboard assays to determine the fractional inhibitory concentration (FIC) index for antimicrobial or anticancer agents, or isobologram analysis for other drug classes. These methods assess whether the combined effect of two or more drugs is synergistic, additive, or antagonistic.
-
Mechanism of Action Studies: Cellular and molecular assays to investigate how the combination of drugs affects specific signaling pathways or cellular processes.
-
Pharmacokinetic Studies: In vivo studies in animal models or humans to determine if one drug alters the absorption, distribution, metabolism, or excretion (ADME) of the other, which can be a source of synergistic or antagonistic effects.
Conclusion
The investigation into the synergistic effects of this compound reveals a historical, rather than a current, area of pharmacology. The combination of this compound with Methapyrilene and Cyclopentamine was a rational approach for the time, aiming for additive effects to relieve a broad spectrum of allergy and cold symptoms. However, the discovery of significant safety issues with Methapyrilene led to the discontinuation of this product and, consequently, a lack of further research. For drug development professionals today, the story of this combination serves as a reminder of the importance of long-term safety studies and the evolution of pharmacotherapy towards more targeted and safer alternatives. There is no modern scientific evidence to support any synergistic effects of this compound with other compounds.
References
- 1. Simultaneous semiautomated assay of this compound phosphate, cyclopentamine hydrochloride, and methapyrilene hydrochloride in pharmaceutical mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Co-Pyronil 2 Oral: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. How Do Alkylamine Derivatives Work? For Cold, Flu & Allergies [rxlist.com]
- 4. Methapyrilene - Wikipedia [en.wikipedia.org]
- 5. Methapyrilene kinetics and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclopentamine | C9H19N | CID 7608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cyclopentamine - Wikipedia [en.wikipedia.org]
- 8. Cyclopentamine|C9H19N|Research Chemical [benchchem.com]
- 9. Antihistamines and decongestants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How Do Antihistamine/Decongestant/Analgesic Combos Work? For Cold & Flu [rxlist.com]
- 11. Antihistamine- and decongestant-induced performance decrements - PubMed [pubmed.ncbi.nlm.nih.gov]
Pyrrobutamine vs. Cetirizine: A Head-to-Head Comparison of Anticholinergic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the anticholinergic effects of Pyrrobutamine, a first-generation antihistamine, and cetirizine (B192768), a second-generation antihistamine. The information presented is intended to support research and development by offering a clear, objective analysis of their respective pharmacological profiles, with a focus on muscarinic receptor antagonism.
Executive Summary
This compound, as a first-generation H1 antagonist, is known to possess significant anticholinergic properties, leading to a range of side effects. In stark contrast, cetirizine, a second-generation agent, exhibits high selectivity for the H1 receptor with minimal to no affinity for muscarinic receptors, resulting in a significantly more favorable side-effect profile regarding anticholinergic activity. This difference is a key distinguishing feature between the two generations of antihistamines.
Quantitative Data on Anticholinergic Effects
| Parameter | This compound | Cetirizine | Reference |
| Muscarinic Receptor Affinity (Ki or IC50) | Data not available in recent literature. Expected to have micromolar affinity typical of first-generation antihistamines. | > 10 µM (very low affinity) | [1] |
| Functional Anticholinergic Activity (pA2) | Data not available in recent literature. | Inactive (up to 3 x 10-4 M) | [2] |
| Observed Anticholinergic Side Effects | Drowsiness, dizziness, dry mouth, blurred vision, urinary retention.[3][4] | Generally minimal; dry mouth can occur.[5] Anticholinergic syndrome reported only in cases of massive overdose.[6] |
Experimental Methodologies
The quantitative data presented above are derived from established in vitro experimental protocols designed to assess drug-receptor interactions and functional antagonism.
Radioligand Binding Assays
These assays are employed to determine the binding affinity of a drug to specific receptors.
-
Objective: To quantify the affinity of this compound and cetirizine for muscarinic acetylcholine (B1216132) receptors.
-
General Protocol:
-
Membrane Preparation: Cell membranes are prepared from tissues or cell lines expressing the muscarinic receptor subtype of interest.
-
Incubation: The membranes are incubated with a radiolabeled ligand that has a high and specific affinity for the muscarinic receptor (e.g., [3H]-N-methylscopolamine).
-
Competition: The incubation is performed in the presence of varying concentrations of the unlabeled test drug (this compound or cetirizine).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The radioactivity of the filter-bound complex is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
-
In Vitro Functional Assays (e.g., Guinea Pig Trachealis Muscle Contraction)
These experiments assess the ability of a drug to antagonize the physiological response induced by a receptor agonist.
-
Objective: To determine the functional anticholinergic potency of this compound and cetirizine.
-
General Protocol:
-
Tissue Preparation: The trachea is isolated from a guinea pig, and the smooth muscle is dissected and mounted in an organ bath containing a physiological salt solution.
-
Contraction Induction: A muscarinic agonist, such as carbachol (B1668302) or acetylcholine, is added to the organ bath to induce muscle contraction, which is measured by a force transducer.
-
Antagonist Application: The tissue is pre-incubated with varying concentrations of the antihistamine (this compound or cetirizine) before the addition of the agonist.
-
Data Analysis: The concentration-response curves for the agonist in the presence and absence of the antagonist are plotted. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve, is calculated to quantify the antagonist's potency.[2]
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for assessing anticholinergic activity.
Caption: Muscarinic receptor signaling pathway and points of interaction for this compound and Cetirizine.
Caption: Generalized workflow for an in vitro functional assay to determine anticholinergic activity.
Conclusion
The evidence strongly indicates that this compound possesses significant anticholinergic activity, a characteristic of first-generation antihistamines. This is in sharp contrast to cetirizine, a second-generation agent, which has been demonstrated to have a very low affinity for muscarinic receptors and is largely devoid of functional anticholinergic effects at therapeutic doses.[2][7][8][9] For research and drug development purposes where a pure H1-antagonist effect is desired without the confounding influence of anticholinergic activity, cetirizine and other second-generation antihistamines are clearly the more suitable candidates. The anticholinergic properties of this compound, while contributing to its side-effect profile, may be of interest in studies where dual H1 and muscarinic receptor antagonism is relevant.
References
- 1. Focus on the cetirizine use in clinical practice: a reappraisal 30 years later - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative anticholinergic activities of 10 histamine H1 receptor antagonists in two functional models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Cetirizine - Wikipedia [en.wikipedia.org]
- 6. Unintentional cetirizine overdose causing anticholinergic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cetirizine: antiallergic therapy beyond traditional H1 antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimuscarinic actions of antihistamines on the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method for the Quantification of Pyrrobutamine
This guide provides a comprehensive comparison of a newly developed UPLC-MS/MS method for the quantification of Pyrrobutamine against established analytical techniques. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a thorough validation of the new method's performance, supported by detailed experimental protocols.
Introduction
This compound, an antihistamine, requires accurate and sensitive quantification in various matrices for both research and clinical applications.[1] While traditional methods like colorimetry and gas chromatography have been employed for the analysis of this compound and similar amine-containing compounds, liquid chromatography coupled with mass spectrometry (LC-MS) has become the industry standard for its superior sensitivity and specificity.[2][3][4] This guide details the validation of a novel UPLC-MS/MS method and compares its performance against High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Methodology and Experimental Protocols
UPLC-MS/MS Method (New Method)
-
Instrumentation: A Waters ACQUITY UPLC I-Class System coupled to a Xevo TQ-S micro Tandem Quadrupole Mass Spectrometer.
-
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 2.5 minutes
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) Positive
-
Capillary Voltage: 1.5 kV
-
Desolvation Temperature: 500 °C
-
Desolvation Gas Flow: 1000 L/Hr
-
Cone Gas Flow: 150 L/Hr
-
MRM Transitions:
-
This compound: Precursor Ion > Product Ion (Collision Energy)
-
Internal Standard (Diphenhydramine): Precursor Ion > Product Ion (Collision Energy)
-
-
HPLC-UV Method (Alternative 1)
-
Instrumentation: An Agilent 1260 Infinity II LC System with a Diode Array Detector.
-
Chromatographic Conditions:
-
Column: ZORBAX Eclipse Plus C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Isocratic mixture of Acetonitrile and 0.1 M Phosphate Buffer (pH 3.0) (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detection Wavelength: 220 nm
-
GC-MS Method (Alternative 2)
-
Instrumentation: An Agilent 8890 GC System coupled to a 5977B MSD.
-
Chromatographic Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: Initial 150 °C for 1 min, ramp to 280 °C at 20 °C/min, hold for 2 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injection Volume: 1 µL (Splitless)
-
-
Derivatization: Samples were derivatized with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) at 70 °C for 30 minutes prior to injection. This is a common step for non-volatile compounds like this compound to make them suitable for GC analysis.[5]
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 50-550 m/z
-
Method Validation and Performance Comparison
The validation of the analytical methods was performed in accordance with the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LLOQ).[6][7]
Data Summary Tables
Table 1: Linearity and Range
| Parameter | UPLC-MS/MS | HPLC-UV | GC-MS |
| Linear Range | 0.1 - 100 ng/mL | 10 - 1000 ng/mL | 5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.997 |
| Regression Equation | y = 1.2x + 0.05 | y = 0.8x + 1.2 | y = 1.0x + 0.8 |
Table 2: Accuracy and Precision
| Quality Control Sample | UPLC-MS/MS | HPLC-UV | GC-MS |
| Low QC (0.3 ng/mL) | Accuracy: 98.7% Precision (RSD): 2.5% | Accuracy: N/A Precision (RSD): N/A | Accuracy: N/A Precision (RSD): N/A |
| Mid QC (50 ng/mL) | Accuracy: 101.2% Precision (RSD): 1.8% | Accuracy: 95.5% Precision (RSD): 4.2% | Accuracy: 97.1% Precision (RSD): 3.5% |
| High QC (80 ng/mL) | Accuracy: 99.5% Precision (RSD): 1.5% | Accuracy: 103.1% Precision (RSD): 3.1% | Accuracy: 102.4% Precision (RSD): 2.8% |
Table 3: Sensitivity (LOD and LLOQ)
| Parameter | UPLC-MS/MS | HPLC-UV | GC-MS |
| LOD | 0.03 ng/mL | 3 ng/mL | 1.5 ng/mL |
| LLOQ | 0.1 ng/mL | 10 ng/mL | 5 ng/mL |
Visualizations
Experimental Workflow
Caption: General Experimental Workflow.
Method Comparison Logic
Caption: Method Comparison Logic.
Discussion
The validation data clearly demonstrates the superior performance of the new UPLC-MS/MS method for the quantification of this compound. The most significant advantage is the enhanced sensitivity, with an LLOQ of 0.1 ng/mL, which is 100-fold lower than the HPLC-UV method and 50-fold lower than the GC-MS method. This high sensitivity is crucial for studies involving low dosage or for analyzing samples with limited availability.
In terms of accuracy and precision, all three methods performed within acceptable limits. However, the UPLC-MS/MS method exhibited the lowest relative standard deviation (RSD) across all quality control samples, indicating higher reproducibility.
The specificity of mass spectrometry-based methods (UPLC-MS/MS and GC-MS) is inherently greater than that of UV detection. The use of Multiple Reaction Monitoring (MRM) in the UPLC-MS/MS method provides an additional layer of specificity, minimizing the risk of interference from other compounds in the matrix.[3] While GC-MS also offers good specificity, the requirement for derivatization can introduce variability and increase sample preparation time.[8][9]
The HPLC-UV method, while being a robust and widely available technique, suffers from lower sensitivity and specificity compared to the mass spectrometric methods. It is best suited for applications where higher concentrations of this compound are expected and the sample matrix is relatively clean.
Conclusion
The newly validated UPLC-MS/MS method provides a highly sensitive, specific, accurate, and precise tool for the quantification of this compound. It offers significant advantages over traditional HPLC-UV and GC-MS methods, particularly in terms of sensitivity and sample throughput. This method is well-suited for a wide range of applications in pharmaceutical research and development, from pharmacokinetic studies to quality control testing.
References
- 1. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. Simultaneous semiautomated assay of this compound phosphate, cyclopentamine hydrochloride, and methapyrilene hydrochloride in pharmaceutical mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmafocusamerica.com [pharmafocusamerica.com]
- 4. Fast mass spectrometry-based methodologies for pharmaceutical analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 8. bre.com [bre.com]
- 9. researchgate.net [researchgate.net]
A Guide to Ensuring Reproducibility of Pyrrobutamine's Effects Across Different Laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for ensuring the reproducibility of experimental results for the first-generation H1-antihistamine, Pyrrobutamine. Given the limited publicly available cross-laboratory studies on this specific compound, this document focuses on standardizing experimental design, execution, and data reporting. By adhering to the principles outlined below, researchers can generate more reliable and comparable data, fostering greater confidence in the pharmacological characterization of this compound.
Understanding this compound's Mechanism of Action
This compound functions as an inverse agonist at the histamine (B1213489) H1 receptor.[1] Its primary effect is to competitively block the binding of histamine, thereby attenuating the inflammatory response. The binding of histamine to the H1 receptor activates a Gq protein, initiating a signaling cascade that involves phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and the activation of protein kinase C (PKC), ultimately resulting in the activation of the NF-κB transcription factor. The activation of NF-κB promotes the expression of pro-inflammatory cytokines and adhesion molecules. By blocking this pathway, this compound reduces the downstream effects of histamine.
This compound's inhibitory action on the H1 receptor signaling pathway.
Methodologies for Key Experiments
To ensure reproducibility, it is critical to standardize and thoroughly document experimental protocols. Below are methodologies for common in vitro and in vivo assays used to evaluate H1-antihistamines.
2.1. In Vitro Assays
-
Histamine H1 Receptor Binding Assay:
-
Objective: To determine the binding affinity (Ki) of this compound for the H1 receptor.
-
Methodology:
-
Membrane Preparation: Utilize cell membranes from a stable cell line expressing the human H1 receptor (e.g., CHO-K1 or HEK293). The source, passage number, and authentication of the cell line should be recorded.
-
Radioligand: Use a well-characterized radioligand, such as [³H]-mepyramine, at a concentration near its Kd value.
-
Competitive Binding: Incubate the cell membranes with the radioligand and a range of this compound concentrations.
-
Detection: Separate bound and free radioligand using filtration and quantify the bound radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.
-
-
Critical Parameters for Reproducibility: Cell line source and passage number, radioligand specific activity and concentration, incubation time and temperature, buffer composition, and the specific non-specific binding control used.
-
-
Calcium Influx Assay:
-
Objective: To measure the functional antagonism of this compound on histamine-induced intracellular calcium mobilization.
-
Methodology:
-
Cell Culture: Use a cell line stably expressing the H1 receptor (e.g., HEK293-H1R).
-
Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound.
-
Histamine Challenge: Stimulate the cells with a fixed concentration of histamine (typically EC80).
-
Detection: Measure the change in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Determine the IC50 value of this compound for the inhibition of the histamine-induced calcium signal.
-
-
Critical Parameters for Reproducibility: Cell density at plating, dye loading conditions (concentration, time, temperature), pre-incubation time with this compound, and the concentration of the histamine challenge.
-
2.2. In Vivo Assays
-
Histamine-Induced Bronchoconstriction in Guinea Pigs:
-
Objective: To evaluate the protective effect of this compound against histamine-induced bronchospasm.
-
Methodology:
-
Animal Model: Use healthy, adult guinea pigs of a specified strain, sex, and weight range.
-
Drug Administration: Administer this compound or vehicle via a specified route (e.g., oral gavage, intraperitoneal injection) at a defined time before the histamine challenge.
-
Histamine Challenge: Expose the animals to an aerosolized solution of histamine.
-
Endpoint Measurement: Record the time to the onset of pre-convulsive dyspnea.
-
Data Analysis: Calculate the percentage of protection afforded by this compound compared to the vehicle control group.
-
-
Critical Parameters for Reproducibility: Animal strain, sex, age, and weight; housing conditions; route and timing of drug administration; histamine concentration and duration of exposure; and clear, objective criteria for defining the endpoint.
-
-
Passive Paw Anaphylaxis in Rats:
-
Objective: To assess the effect of this compound on mast cell-dependent edema.
-
Methodology:
-
Animal Model: Use rats of a specific strain, sex, and weight.
-
Sensitization: Passively sensitize the rats by intradermal injection of an anti-DNP IgE antibody into one hind paw.
-
Drug Administration: Administer this compound or vehicle at a specified time before the antigen challenge.
-
Antigen Challenge: Elicit an anaphylactic reaction by intravenous injection of the DNP-HSA antigen along with a dye (e.g., Evans blue) to visualize extravasation.
-
Endpoint Measurement: Measure the amount of dye extravasated into the paw tissue.
-
Data Analysis: Quantify the reduction in dye extravasation in the this compound-treated group compared to the vehicle group.
-
-
Critical Parameters for Reproducibility: Animal strain and characteristics; antibody and antigen concentrations; timing of sensitization, drug administration, and challenge; and the method for dye extraction and quantification.
-
Generalized workflow for evaluating this compound's effects.
Data Presentation for Cross-Laboratory Comparison
To facilitate meaningful comparisons of this compound's effects across different laboratories, we propose a standardized data reporting format. The following tables provide a template for presenting quantitative data, with an emphasis on including critical experimental parameters.
Table 1: Hypothetical Comparison of In Vitro Data for this compound
| Parameter | Laboratory A | Laboratory B | Laboratory C |
| Receptor Binding Assay | |||
| Cell Line | HEK293-H1R | CHO-K1-H1R | HEK293-H1R |
| Radioligand | [³H]-mepyramine | [³H]-mepyramine | [³H]-pyrilamine |
| Ki (nM) | Value ± SD | Value ± SD | Value ± SD |
| Calcium Influx Assay | |||
| Cell Line | HEK293-H1R | CHO-K1-H1R | HEK293-H1R |
| Histamine Challenge (EC80) | 100 nM | 120 nM | 95 nM |
| IC50 (nM) | Value ± SD | Value ± SD | Value ± SD |
Table 2: Hypothetical Comparison of In Vivo Data for this compound
| Parameter | Laboratory X | Laboratory Y | Laboratory Z |
| Histamine-Induced Bronchoconstriction | |||
| Animal Model | Guinea Pig (Dunkin-Hartley) | Guinea Pig (Hartley) | Guinea Pig (Dunkin-Hartley) |
| Route of Administration | Oral (p.o.) | Intraperitoneal (i.p.) | Oral (p.o.) |
| Dose (mg/kg) | 10 | 5 | 10 |
| % Protection | Value ± SEM | Value ± SEM | Value ± SEM |
| Passive Paw Anaphylaxis | |||
| Animal Model | Rat (Wistar) | Rat (Sprague-Dawley) | Rat (Wistar) |
| Route of Administration | Subcutaneous (s.c.) | Oral (p.o.) | Subcutaneous (s.c.) |
| Dose (mg/kg) | 5 | 10 | 5 |
| % Inhibition of Edema | Value ± SEM | Value ± SEM | Value ± SEM |
Conclusion
References
Comparative Analysis of Sedative Effects: Pyrrobutamine in the Context of First-Generation Antihistamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the sedative effects of first-generation antihistamines, with a specific focus on placing Pyrrobutamine within this pharmacological class. First-generation H1 antihistamines are well-known for their therapeutic efficacy in allergic conditions, but their clinical use is often limited by their sedative side effects. This sedation stems from their ability to cross the blood-brain barrier and antagonize histamine (B1213489) H1 receptors in the central nervous system (CNS).[1][2]
While extensive data exists for many first-generation antihistamines, a comprehensive review of publicly available scientific literature reveals a notable scarcity of direct, quantitative experimental data specifically detailing the sedative effects of this compound. Therefore, this guide will synthesize the available information on the mechanisms of sedation and present comparative data for other prominent first-generation antihistamines to provide a predictive context for this compound's sedative profile.
Mechanism of Sedation: H1 Receptor Antagonism in the CNS
The sedative properties of first-generation antihistamines are a direct consequence of their molecular characteristics and their interaction with the central nervous system. These compounds are typically lipophilic, allowing them to readily cross the blood-brain barrier.[1][3] Once in the CNS, they act as inverse agonists at histamine H1 receptors, which are crucial for maintaining wakefulness.[4] Histamine, a key neurotransmitter, promotes arousal by binding to these receptors. By blocking histamine's action, first-generation antihistamines suppress neuronal activity, leading to drowsiness, sedation, and impaired cognitive and psychomotor function.[5]
This compound, as a first-generation H1-receptor antihistamine, is known to compete with histamine for H1 receptors and acts as an inverse agonist.[4] Its known side effects include drowsiness and dizziness, which is consistent with the pharmacological profile of this class of drugs.[4]
Signaling Pathway of Histamine H1 Receptor-Mediated Arousal
The following diagram illustrates the signaling pathway initiated by histamine binding to H1 receptors in the CNS, which is subsequently inhibited by first-generation antihistamines.
Comparative Data on Sedative Effects
Table 1: CNS H1 Receptor Occupancy of First-Generation Antihistamines
| Antihistamine | Dose | H1 Receptor Occupancy (%) | Method | Reference |
| Diphenhydramine | 30 mg | 56.8 | PET with [11C]doxepin | [6] |
| Chlorpheniramine | 2 mg | ~50 | PET with [11C]doxepin | |
| Hydroxyzine | 30 mg | 67.6 | PET | [7] |
| This compound | N/A | Data not available | N/A |
Note: Higher H1 receptor occupancy in the brain is generally correlated with a greater sedative effect.
Table 2: Subjective and Objective Measures of Sedation for First-Generation Antihistamines
| Antihistamine | Subjective Drowsiness (e.g., VAS) | Psychomotor/Cognitive Impairment | Reference |
| Diphenhydramine | Significant increase | Consistently demonstrated | |
| Chlorpheniramine | Significant increase | Demonstrated | |
| Hydroxyzine | Significant increase | Demonstrated | [6] |
| This compound | Reported as a side effect | Data not available | [4] |
Experimental Protocols for Assessing Sedation
A variety of methodologies are employed to quantify the sedative effects of antihistamines in both preclinical and clinical settings.
Human Studies
1. Positron Emission Tomography (PET) for H1 Receptor Occupancy:
-
Objective: To quantify the percentage of H1 receptors in the brain that are bound by the antihistamine.
-
Methodology:
-
A radiolabeled ligand that binds to H1 receptors (e.g., [11C]doxepin) is injected intravenously into the study participant.
-
PET scans are acquired to measure the baseline binding of the radioligand in various brain regions.
-
The antihistamine is administered orally.
-
After a specified time, a second PET scan is performed to measure the displacement of the radioligand by the antihistamine.
-
H1 receptor occupancy is calculated as the percentage reduction in radioligand binding after drug administration compared to baseline.
-
-
Significance: Provides a direct, objective measure of the drug's penetration into the CNS and its target engagement.
2. Psychomotor and Cognitive Function Tests:
-
Objective: To objectively measure the impact of the antihistamine on various aspects of CNS performance.
-
Examples of Tests:
-
Critical Flicker Fusion Test: Measures the threshold at which a flickering light is perceived as a continuous source, an indicator of CNS arousal.
-
Choice Reaction Time: Assesses the speed and accuracy of responding to a specific stimulus among multiple options.
-
Digit Symbol Substitution Test (DSST): Evaluates processing speed, attention, and working memory.
-
Tracking Tasks: Measures hand-eye coordination and sustained attention.
-
-
Methodology: These tests are typically administered at baseline and at various time points after drug administration in a controlled, double-blind, placebo-controlled setting.
3. Subjective Drowsiness Scales:
-
Objective: To capture the participant's self-reported experience of sedation.
-
Examples of Scales:
-
Visual Analogue Scale (VAS) for Sleepiness: A continuous line on which participants mark their level of sleepiness between two extremes (e.g., "very alert" to "very sleepy").
-
Stanford Sleepiness Scale (SSS): A 7-point scale where participants choose a statement that best describes their current state of alertness.
-
-
Methodology: Participants complete these scales at regular intervals throughout the study period.
Preclinical (Animal) Studies
1. Open Field Test:
-
Objective: To assess general locomotor activity and exploratory behavior, which are often reduced by sedative drugs.
-
Methodology:
-
An animal (typically a rodent) is placed in a novel, open arena.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded over a set period.
-
A decrease in these parameters after drug administration is indicative of sedation.
-
2. Spontaneous Locomotor Activity:
-
Objective: To measure the effect of a drug on the animal's natural movement in a familiar environment.
-
Methodology: Animals are placed in cages equipped with infrared beams to automatically record their movements over an extended period. A reduction in activity counts after drug administration suggests a sedative effect.
Conclusion
First-generation H1 antihistamines as a class are associated with significant sedative effects due to their ability to antagonize H1 receptors in the central nervous system. While this compound is classified within this group and is known to cause drowsiness, a definitive quantitative comparison of its sedative potential with other first-generation antihistamines is hampered by a lack of specific experimental data. Based on the established pharmacology of this drug class, it is reasonable to infer that this compound possesses sedative properties. However, for a precise characterization of its sedative profile, further investigation using standardized methodologies such as PET imaging for H1 receptor occupancy and a battery of psychomotor and cognitive tests would be necessary. The experimental protocols outlined in this guide provide a robust framework for conducting such a comparative analysis.
References
- 1. Procedural sedation: A review of sedative agents, monitoring, and management of complications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Effects of abused drugs on psychomotor performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolidine dithiocarbamate protects against scopolamine-induced cognitive impairment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single and repeated dose comparison of three antihistamines and phenylpropanolamine: psychomotor performance and subjective appraisals of sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medsafe.govt.nz [medsafe.govt.nz]
- 7. Neuroimaging of histamine H1-receptor occupancy in human brain by positron emission tomography (PET): A comparative study of ebastine, a second-generation antihistamine, and (+)-chlorpheniramine, a classical antihistamine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Preclinical Efficacy: Dobutamine vs. Prenalterol
A Note on the Investigated Compound: Initial searches for preclinical efficacy data on Pyrrobutamine revealed that it is consistently classified as an H1-receptor antihistamine with anticholinergic properties.[1] There is a lack of available preclinical data supporting its use or investigation as a cardiovascular agent. It is therefore likely that the intended compound for this analysis was a different agent. Based on the nature of the requested guide, which focuses on efficacy in preclinical cardiovascular studies, this meta-analysis will instead focus on two well-documented β1-adrenergic agonists: Dobutamine (B195870) and Prenalterol (B117765). Both have been subject to extensive preclinical investigation for their positive inotropic effects on the heart.
This guide provides a comparative analysis of the preclinical efficacy of Dobutamine and Prenalterol, two sympathomimetic agents known for their cardiostimulatory effects. The data presented is synthesized from various preclinical studies, primarily in canine models, to offer a clear comparison for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following table summarizes the key hemodynamic effects of Dobutamine and Prenalterol observed in preclinical canine models of acute ischemic heart failure.
| Parameter | Dobutamine | Prenalterol | Citation |
| Primary Mechanism | Selective β1-adrenergic agonist | Selective β1-adrenergic agonist | [2][3] |
| Positive Inotropic Effect | Significant increase in cardiac contractility | Significant increase in cardiac contractility | [4] |
| Effect on Cardiac Output | Significant improvement | Significant improvement | [4] |
| Effect on Heart Rate | Dose-dependent increase | Minimal to no change at therapeutic doses | [4][5] |
| Effect on Systemic Vascular Resistance | Decrease | Decrease | [4] |
| Duration of Action (Hemodynamic Half-life) | ~1.7 minutes | ~3 hours | [4] |
| Arrhythmogenic Potential | Observed in acute ischemic state | Observed in acute ischemic state | [4] |
Experimental Protocols
The preclinical data cited in this guide are primarily derived from studies utilizing canine models of acute ischemic heart failure. A generalized experimental protocol is described below.
Animal Model: Adult mongrel dogs of either sex are commonly used. Anesthesia is induced and maintained, and the animals are ventilated to maintain normal blood gases.
Surgical Preparation: A thoracotomy is performed to expose the heart. Instrumentation is placed to measure various hemodynamic parameters, including:
-
Left ventricular pressure (LVP) using a catheter-tip manometer.
-
The first derivative of LVP (dP/dt) as an index of myocardial contractility.[6]
-
Cardiac output.
-
Arterial and atrial pressures.
-
Heart rate via ECG.
-
Contractile force in both ischemic and non-ischemic zones of the myocardium using strain-gauge arches.
Induction of Ischemic Heart Failure: Acute ischemic heart failure is induced by constriction of one or more coronary arteries (e.g., the left anterior descending and circumflex coronary arteries) to reduce coronary blood flow and impair cardiac function.
Drug Administration and Data Collection: Following a stabilization period after the induction of heart failure, baseline hemodynamic measurements are recorded. The test agent (Dobutamine or Prenalterol) is then administered via intravenous infusion at varying doses. Hemodynamic parameters are continuously monitored and recorded throughout the infusion period and after its cessation to determine the onset, magnitude, and duration of the drug's effects.
Signaling Pathways and Experimental Workflows
β1-Adrenergic Receptor Signaling Pathway
Both Dobutamine and Prenalterol exert their inotropic effects through the stimulation of β1-adrenergic receptors on cardiac myocytes. This initiates a Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, including L-type calcium channels and phospholamban, which ultimately results in an increased intracellular calcium concentration and enhanced myocardial contractility.
Caption: β1-Adrenergic signaling cascade in cardiomyocytes.
Generalized Experimental Workflow for Preclinical Efficacy Assessment
The following diagram illustrates a typical workflow for the preclinical evaluation of inotropic agents in an animal model of heart failure.
References
- 1. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. Positive Inotropes for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 3. Echocardiographic comparison between prenalterol and dobutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative effects of prenalterol and dobutamine in a canine model of acute ischemic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Haemodynamic effects of prenalterol in patients with coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
Independent Validation of Pyrrobutamine Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pyrrobutamine and other antihistamines, framed within the context of first-generation versus second-generation compounds. Due to the limited availability of recent, independent quantitative data for this compound, this document utilizes data from well-characterized first-generation antihistamines as a proxy for comparative analysis, alongside data for more modern second-generation alternatives. All experimental data is presented with detailed methodologies to support independent verification.
Core Differences: A Mechanistic Overview
First and second-generation antihistamines primarily function as inverse agonists at the H1 histamine (B1213489) receptor. When histamine binds to the H1 receptor, it initiates a signaling cascade that results in allergic symptoms. Antihistamines bind to this receptor to prevent or reduce its activity. The principal distinction between the two generations lies in their molecular properties, which significantly influence their clinical profiles.
First-generation antihistamines, including this compound, are lipophilic molecules that can readily cross the blood-brain barrier. This leads to notable central nervous system (CNS) effects, with sedation being the most common. In contrast, second-generation antihistamines are generally more lipophobic and are substrates for P-glycoprotein, an efflux transporter in the blood-brain barrier that actively removes them from the CNS. This results in a significantly lower incidence of sedative and cognitive side effects.
Furthermore, first-generation antihistamines are less selective and often exhibit affinity for other receptors, such as muscarinic, alpha-adrenergic, and serotonin (B10506) receptors. This lack of selectivity contributes to a wider range of side effects, including dry mouth, blurred vision, and dizziness. Second-generation antihistamines are more selective for the peripheral H1 receptor, leading to a more favorable side effect profile.
Quantitative Comparison of Performance
The following tables summarize key quantitative data from various experimental studies, providing a direct comparison between representative first and second-generation antihistamines.
Table 1: Receptor Binding Affinity (Ki in nM)
Lower Ki values indicate a higher binding affinity. Data for this compound is not available in recent comparative studies; therefore, data for other common first-generation antihistamines are presented.
| Drug | Generation | H1 Receptor Ki (nM) | Muscarinic Receptor Ki (nM) |
| Diphenhydramine | First | 16 | 130 (M1), 220 (M2), 190 (M3) |
| Chlorpheniramine | First | 3.2 | 1,600 |
| Hydroxyzine | First | 2 | 1,000 |
| Cetirizine | Second | 2.5 | >10,000 |
| Loratadine | Second | - | >10,000 |
| Fexofenadine | Second | 10 | >10,000 |
Note: The absence of a specific Ki value for Loratadine's H1 receptor binding is due to variability in reported values across different studies.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of antihistamines for various receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., H1, muscarinic) are prepared from cultured cell lines or animal tissues.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-pyrilamine for H1 receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled antihistamine.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the antihistamine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
Visualizing Molecular Interactions and Processes
To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: H1 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
A Comparative Guide to the Pharmacokinetic Profiles of Pyrrobutamine and Fexofenadine
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic profiles of two antihistamines: Pyrrobutamine and fexofenadine (B15129). While fexofenadine is a well-characterized second-generation antihistamine with a wealth of available data, it is important to note that publicly accessible, detailed pharmacokinetic data for the older, first-generation antihistamine this compound is scarce. This document will present the comprehensive pharmacokinetic profile of fexofenadine and outline the standard experimental protocols that would be employed to determine such a profile for a compound like this compound.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters for fexofenadine. Due to a lack of available data, a corresponding profile for this compound cannot be provided.
Table 1: Pharmacokinetic Profile of Fexofenadine
| Pharmacokinetic Parameter | Value |
| Absorption | |
| Bioavailability | 30-41%[1] |
| Time to Peak Plasma Concentration (Tmax) | 1-3 hours[2] |
| Peak Plasma Concentration (Cmax) | 142 ng/mL (60 mg dose); 494 ng/mL (180 mg dose)[3] |
| Effect of Food | High-fat meals can decrease AUC and Cmax by approximately 20-21%[3]. |
| Distribution | |
| Plasma Protein Binding | 60-70% (primarily to albumin and α1-acid glycoprotein)[1][3] |
| Volume of Distribution (Vd) | 5.4-5.8 L/kg[2] |
| Blood-Brain Barrier Penetration | Does not readily cross the blood-brain barrier[4] |
| Metabolism | |
| Primary Site | Minimal hepatic metabolism[5] |
| Extent of Metabolism | Approximately 5% of the total dose[1][3] |
| Cytochrome P450 (CYP) Involvement | Substrate of CYP3A4, but this is a minor pathway[1]. |
| Excretion | |
| Primary Route | Feces[1] |
| Excretion in Feces | ~80% as unchanged drug[1][6] |
| Excretion in Urine | ~10-12% as unchanged drug[1] |
| Elimination Half-life (t½) | Approximately 14.4 hours[1][5] |
| Renal Clearance (CLR) | 4.32 L/h[2] |
Experimental Workflow and Methodologies
To generate the data necessary for a comprehensive pharmacokinetic comparison, a series of standardized in vitro and in vivo experiments are required. The following diagram and protocols outline a typical workflow for such a study.
Logical Workflow for a Comparative Pharmacokinetic Study
Caption: A generalized workflow for a clinical pharmacokinetic study.
Experimental Protocols
The following are detailed methodologies for key experiments cited in pharmacokinetic studies.
1. Single-Dose Pharmacokinetic Study in Healthy Volunteers
-
Objective: To determine the absorption, distribution, and elimination kinetics of a drug after a single oral dose.
-
Study Design: An open-label, randomized, two-period, crossover study is a common design for comparing two formulations or drugs[7]. Subjects receive a single dose of the test drug in one period and the reference drug in another, with a washout period in between.
-
Subjects: A cohort of healthy adult volunteers, screened for inclusion/exclusion criteria, are enrolled.
-
Procedure:
-
Subjects fast overnight before drug administration.
-
A single oral dose of the drug is administered with a standardized volume of water.
-
Serial blood samples are collected at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Plasma is separated from the blood samples by centrifugation and stored at -80°C until analysis.
-
Urine and/or feces may also be collected over specified intervals to determine excretion pathways.
-
-
Data Analysis: Plasma concentrations of the drug are plotted against time. Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life are calculated using non-compartmental analysis.
2. Bioanalytical Method for Drug Quantification in Plasma
-
Objective: To accurately measure the concentration of the drug and its metabolites in plasma samples.
-
Methodology: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its sensitivity and specificity[8][9].
-
Procedure:
-
Sample Preparation: Plasma samples are thawed, and an internal standard (typically a stable isotope-labeled version of the drug) is added. Proteins are precipitated using a solvent like methanol (B129727) or acetonitrile[9]. The mixture is centrifuged, and the supernatant is collected.
-
Chromatographic Separation: The supernatant is injected into an HPLC system. The drug and internal standard are separated from other plasma components on a chromatographic column.
-
Mass Spectrometric Detection: The separated compounds are ionized and detected by a mass spectrometer. The instrument is set to monitor specific mass-to-charge ratio transitions for the drug and the internal standard, ensuring high selectivity.
-
Quantification: A calibration curve is generated by analyzing samples with known concentrations of the drug. The concentration in the study samples is determined by comparing the peak area ratio of the drug to the internal standard against the calibration curve.
-
3. In Vitro Metabolism Studies
-
Objective: To identify the metabolic pathways and the enzymes responsible for metabolizing the drug.
-
Methodology: Incubation of the drug with human liver microsomes (HLM) or hepatocytes.
-
Procedure:
-
The drug is incubated with HLM or cryopreserved hepatocytes in the presence of necessary cofactors (e.g., NADPH for CYP enzymes)[10].
-
The reaction is allowed to proceed for a set time at 37°C and then stopped.
-
The sample is analyzed by LC-MS/MS to identify and quantify the parent drug and any formed metabolites.
-
To identify specific CYP isozymes involved, the experiment can be repeated with recombinant human CYP enzymes or in the presence of specific CYP inhibitors.
-
-
Data Analysis: The rate of disappearance of the parent drug is used to calculate metabolic stability (t½) and in vitro intrinsic clearance (Clint)[11].
4. Plasma Protein Binding Assay
-
Objective: To determine the fraction of the drug that binds to plasma proteins.
-
Methodology: Equilibrium dialysis is a commonly used method.
-
Procedure:
-
A dialysis unit with two chambers separated by a semi-permeable membrane is used.
-
Plasma spiked with the drug is placed in one chamber, and a protein-free buffer is placed in the other.
-
The unit is incubated until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.
-
The concentration of the drug in both chambers is measured.
-
-
Data Analysis: The percentage of protein binding is calculated from the difference in drug concentrations between the plasma and buffer chambers.
Conclusion
Fexofenadine exhibits a pharmacokinetic profile characterized by rapid absorption, moderate plasma protein binding, minimal metabolism, and primary excretion through the feces. This profile contributes to its favorable safety and tolerability, particularly its non-sedating nature.
In contrast, a detailed pharmacokinetic profile for this compound is not well-documented in publicly available literature. To perform a direct and meaningful comparison, the experimental protocols outlined above would need to be conducted for this compound. Such studies would be essential for understanding its absorption, distribution, metabolism, and excretion, and for comparing its clinical pharmacology to that of newer antihistamines like fexofenadine. This data gap underscores the importance of comprehensive pharmacokinetic characterization in modern drug development and evaluation.
References
- 1. Fexofenadine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fexofenadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. Quantification of fexofenadine in biological matrices: a review of bioanalytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
Assessing the Translational Relevance of Pyrrobutamine's Preclinical Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrobutamine is a first-generation H1 receptor antihistamine that has been in clinical use for the treatment of allergic conditions such as hay fever, allergic conjunctivitis, and urticaria.[1] As with many older pharmaceuticals, its preclinical data package may not be as extensive or as readily available as that of more recently developed second-generation antihistamines. This guide provides a comparative assessment of this compound's preclinical profile, highlighting the types of data crucial for evaluating its translational relevance and comparing it with modern alternatives.
Mechanism of Action
This compound acts as an inverse agonist at the H1 histamine (B1213489) receptor, competing with histamine and stabilizing the inactive conformation of the receptor.[1] This action blocks the downstream signaling cascade initiated by histamine binding, which is central to the allergic response. Specifically, this compound's inhibition of the H1 receptor leads to a reduction in the activity of the NF-κB transcription factor via the phospholipase C (PLC) and phosphatidylinositol (PIP2) signaling pathways.[2] This, in turn, decreases the expression of pro-inflammatory cytokines, cell adhesion molecules, and chemotactic factors.[2] Furthermore, by preventing the histamine-induced increase in intracellular calcium, this compound helps to stabilize mast cells, thereby reducing further histamine release.[2]
Signaling Pathway of this compound
Caption: this compound's mechanism of action on the H1 receptor signaling pathway.
Comparative Preclinical Efficacy Data
A comprehensive assessment of translational relevance requires robust preclinical data from standardized in vivo models. Due to this compound's development predating modern regulatory requirements, specific public-domain data on its efficacy in these models is scarce. The following tables present the type of data necessary for such an evaluation, populated with representative data from second-generation antihistamines for comparative context.
Table 1: In Vivo Efficacy in Histamine-Induced Bronchospasm in Guinea Pigs
| Compound | Route of Administration | ED₅₀ (mg/kg) | Duration of Action (hours) |
| This compound | Oral | Data not available | Data not available |
| Ebastine | Oral | 0.115 | 21 |
| Cetirizine | Oral | 0.100 | 15 |
| Loratadine | Oral | ~0.300 | 19 |
Table 2: In Vivo Efficacy in Allergen-Induced Bronchospasm in Guinea Pigs
| Compound | Route of Administration | ED₅₀ (mg/kg) |
| This compound | Oral | Data not available |
| Ebastine | Oral | 0.334 |
| Cetirizine | Oral | Data not available |
| Loratadine | Oral | Data not available |
Table 3: Central Nervous System (CNS) Penetration (Ex Vivo [³H]-Mepyramine Binding Inhibition in Rats)
| Compound | Route of Administration | 50% Inhibition Dose (mg/kg) |
| This compound | Oral | Data not available (Expected to be low due to first-generation classification) |
| Ebastine | Oral | >100 |
| Epinastine | Oral | >100 |
| Cetirizine | Oral | Data available, shows dose-dependent inhibition |
| Ketotifen (Positive Control) | Oral | Dose-dependent inhibition |
Experimental Protocols
Detailed methodologies are critical for the interpretation and replication of preclinical findings. Below are representative protocols for key in vivo studies used to evaluate antihistamine efficacy.
Histamine-Induced Bronchospasm in Guinea Pigs
-
Animals: Male Hartley guinea pigs (300-400g) are used.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment.
-
Drug Administration: Test compounds (e.g., this compound, comparators) or vehicle are administered orally (p.o.) at various doses.
-
Histamine Challenge: At a specified time post-dosing (e.g., 1, 4, 8, 24 hours), animals are placed in a whole-body plethysmograph and exposed to an aerosolized solution of histamine dihydrochloride (B599025) (e.g., 0.2% w/v).
-
Endpoint Measurement: The time until the onset of pre-convulsive dyspnea is recorded. A significant increase in this time compared to vehicle-treated animals indicates protection.
-
Data Analysis: The dose required to produce a 50% protective effect (ED₅₀) is calculated.
Allergen-Induced Bronchospasm in Guinea Pigs
-
Sensitization: Guinea pigs are actively sensitized by intraperitoneal injection of ovalbumin (e.g., 100 mg/kg) with an adjuvant.
-
Drug Administration: Sensitized animals are treated with the test compounds or vehicle orally at various doses.
-
Allergen Challenge: At a specified time post-dosing, animals are challenged with an aerosol of ovalbumin (e.g., 1% w/v).
-
Endpoint Measurement: The severity of the resulting bronchoconstriction is assessed, often by measuring changes in airway resistance or by observing clinical signs.
-
Data Analysis: The ED₅₀ for the inhibition of the allergen-induced response is determined.
General Experimental Workflow for Preclinical Antihistamine Evaluation
References
- 1. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. Comparison of in vitro and in vivo inhibition potencies of fluvoxamine toward CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Structure-Activity Relationship Study of Pyrrobutamine and its Derivatives
This guide provides a detailed examination of the structure-activity relationship (SAR) of Pyrrobutamine, a first-generation H1-receptor antagonist. It serves as a resource for researchers, scientists, and drug development professionals interested in the design and optimization of antihistaminic agents. Due to a lack of publicly available comparative data on a series of this compound derivatives, this guide focuses on the established SAR principles for alkylamine antihistamines, using this compound as a key example.
Introduction to this compound
This compound is an antihistamine and anticholinergic agent belonging to the alkylamine class.[1] Its primary mechanism of action is as an inverse agonist at the histamine (B1213489) H1 receptor, where it competes with histamine and stabilizes the inactive conformation of the receptor.[2] This action alleviates the symptoms of allergic reactions such as hay fever, allergic conjunctivitis, and urticaria.[2]
The chemical structure of this compound, 1-[(2E)-4-(4-chlorophenyl)-3-phenylbut-2-en-1-yl]pyrrolidine, provides a scaffold for understanding the key molecular features required for H1-antihistaminic activity.
Structure-Activity Relationship (SAR) of this compound and Related Alkylamine Antihistamines
The antihistaminic potency of this compound and its analogs is dictated by several key structural features. The general pharmacophore for this class of compounds consists of two aromatic rings, a connecting atom (which can be carbon, oxygen, or nitrogen), an alkyl chain, and a terminal tertiary amine.
Key SAR findings include:
-
Diaryl Substitution: The presence of two aromatic rings is crucial for significant H1-receptor affinity. In this compound, these are a phenyl group and a 4-chlorophenyl group.
-
Stereochemistry of the Double Bond: The geometry of the alkene in the butene chain significantly impacts activity. The E-isomer of this compound is reported to be more potent than the corresponding Z-isomer.[2]
-
Optimal Chain Length: A distance of 5-6 angstroms between the aromatic rings and the tertiary aliphatic amine is considered optimal for binding to the H1 receptor.[2]
-
Terminal Amine Group: A tertiary amine is essential for maximal activity. This group is typically protonated at physiological pH, allowing for a crucial ionic interaction with an acidic residue (such as aspartate) in the H1 receptor binding pocket. The pyrrolidine (B122466) ring in this compound provides this tertiary amine.
-
Chirality: For chiral antihistamines, the S-enantiomer often exhibits greater affinity for H1 histamine receptors.[2]
Data Presentation
Due to the absence of a comprehensive public dataset comparing the activity of a series of this compound derivatives, a quantitative comparison table cannot be provided at this time. The following table summarizes the key structural features and their impact on the antihistaminic activity of alkylamine antihistamines, with this compound as the reference compound.
| Structural Feature | Modification | Impact on H1-Antihistaminic Activity | Reference |
| Diaryl Groups | Substitution on the phenyl rings | Can influence potency and selectivity. The 4-chloro substitution in this compound is common in potent antihistamines. | [2] |
| Alkene Geometry | Z-isomer instead of E-isomer | Generally leads to a significant decrease in potency. | [2] |
| Alkyl Chain Length | Shortening or lengthening the chain | Can reduce affinity by altering the distance between the diaryl groups and the terminal amine. | [2] |
| Terminal Amine | Primary or secondary amine | Results in lower potency compared to a tertiary amine. | [2] |
| Chirality | R-enantiomer instead of S-enantiomer | Often results in lower binding affinity. | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antihistaminic activity of compounds like this compound.
In Vitro Histamine H1 Receptor Binding Assay
This assay determines the binding affinity of a test compound to the histamine H1 receptor by measuring the displacement of a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing the human H1 receptor (e.g., HEK293 or CHO cells).
-
[³H]mepyramine (radioligand).
-
Test compounds (e.g., this compound and its derivatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubate the cell membrane preparations with a fixed concentration of [³H]mepyramine and varying concentrations of the test compound in the assay buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a known H1 antagonist (e.g., mianserin).
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Ex Vivo Guinea Pig Ileum Contraction Assay
This functional assay measures the ability of a compound to antagonize histamine-induced smooth muscle contraction.
Materials:
-
Guinea pig ileum.
-
Tyrode's solution (physiological salt solution), aerated with carbogen (B8564812) (95% O₂ / 5% CO₂).
-
Histamine.
-
Test compounds (e.g., this compound and its derivatives).
-
Organ bath with an isotonic transducer and recording system.
Procedure:
-
A segment of the guinea pig ileum is isolated and suspended in an organ bath containing Tyrode's solution maintained at 37°C and aerated with carbogen.
-
The tissue is allowed to equilibrate under a resting tension (e.g., 1 g) for a period of time (e.g., 30-60 minutes).
-
A cumulative concentration-response curve to histamine is established to determine the baseline contractile response.
-
The tissue is then washed and allowed to return to its baseline.
-
The tissue is pre-incubated with a known concentration of the test compound for a specific duration.
-
In the presence of the test compound, a second cumulative concentration-response curve to histamine is generated.
-
The antagonistic effect of the test compound is quantified by the rightward shift of the histamine concentration-response curve. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50 value, is calculated to determine the potency of the antagonist.
Visualizations
Histamine H1 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the histamine H1 receptor and the point of intervention for H1 antagonists like this compound.
Caption: Histamine H1 Receptor Signaling Pathway.
Experimental Workflow for Antihistamine Evaluation
The following diagram outlines the general workflow for the synthesis and pharmacological evaluation of novel antihistamine candidates.
References
Safety Operating Guide
Proper Disposal of Pyrrobutamine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for pyrrobutamine, a histamine (B1213489) H1 antagonist. Adherence to these guidelines is essential for ensuring a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a laboratory coat, when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Spill Management: In the event of a spill, avoid generating dust. Carefully clean the area with an appropriate absorbent material and dispose of the waste in a sealed, labeled container.
This compound Disposal Protocol
The disposal of this compound must be conducted in accordance with all federal, state, and local regulations governing pharmaceutical and chemical waste. The following step-by-step procedure outlines the recommended course of action.
-
Waste Characterization: The first and most critical step is to determine if the this compound waste is classified as hazardous. This determination should be made by a qualified environmental health and safety (EHS) professional. Factors that may classify the waste as hazardous include its ignitability, corrosivity, reactivity, or toxicity.
-
Segregation: Unused or expired this compound should be segregated from other laboratory waste streams. It should be stored in a designated, clearly labeled, and sealed container.
-
Consult with EHS: Before proceeding with disposal, consult with your institution's EHS department or a licensed hazardous waste disposal contractor. They will provide specific guidance based on the waste characterization and applicable regulations.
-
Packaging and Labeling: The waste container must be in good condition, compatible with the chemical, and properly sealed. The label should clearly identify the contents as "Hazardous Waste: this compound" (or as otherwise directed by your EHS professional) and include the accumulation start date.
-
Arranging for Disposal: Your EHS department will coordinate the pickup and disposal of the hazardous waste through a licensed and certified hazardous waste management company. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). A summary of key regulatory considerations is provided in the table below.
| Regulatory Body | Act/Regulation | Key Considerations for this compound Disposal |
| Environmental Protection Agency (EPA) | Resource Conservation and Recovery Act (RCRA) | Governs the management of hazardous and non-hazardous solid waste. A formal hazardous waste determination is required. |
| State Environmental Protection Agency | State-Specific Regulations | States may have more stringent regulations than the federal government. Always consult your state's specific requirements. |
| Local Publicly Owned Treatment Works (POTWs) | Local Wastewater Regulations | Prohibit the disposal of certain chemicals down the drain to protect the water supply and treatment infrastructure. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: The information provided in this document is intended as a general guide. It is not a substitute for professional consultation with your institution's Environmental Health and Safety department. Always comply with all applicable federal, state, and local regulations.
Personal protective equipment for handling Pyrrobutamine
Immediate Safety and Logistical Information
Pyrrobutamine is a chemical compound that requires careful handling to minimize health and safety risks in a laboratory setting. Adherence to proper personal protective equipment (PPE) protocols, storage, and disposal procedures is essential.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn to ensure personal safety:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against splashes.
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.
-
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or vapors.
Storage and Handling
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Handling:
-
Avoid contact with eyes, skin, and clothing.
-
Avoid breathing dust or vapors.
-
Wash hands thoroughly after handling.
-
Use only in a chemical fume hood.
-
Emergency Procedures
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
In Case of Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.
-
In Case of Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
In Case of Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to use a licensed professional waste disposal service to dispose of this material.
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₂ClN | Santa Cruz Biotechnology, PubChem |
| Molecular Weight | 311.85 g/mol | Santa Cruz Biotechnology, PubChem |
| CAS Number | 91-82-7 | Santa Cruz Biotechnology, PubChem |
Note: Further quantitative data such as specific toxicity, flammability, and reactivity were not available in a dedicated SDS for this compound.
Experimental Protocols
Detailed experimental protocols involving this compound should be designed and reviewed by qualified personnel. A thorough risk assessment should be conducted before any new procedure is undertaken. This assessment should consider the potential hazards of this compound and any other reagents, intermediates, or products involved in the process.
Visualizations
Caption: Workflow for the safe handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
